Cyclo(RGDfK(Mal))
描述
BenchChem offers high-quality Cyclo(RGDfK(Mal)) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclo(RGDfK(Mal)) including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C34H46N10O10 |
|---|---|
分子量 |
754.8 g/mol |
IUPAC 名称 |
2-[(2S,5R,8S,11S)-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-8-[4-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]butyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid |
InChI |
InChI=1S/C34H46N10O10/c35-34(36)38-15-6-10-21-30(51)39-19-26(46)40-24(18-29(49)50)33(54)43-23(17-20-7-2-1-3-8-20)32(53)42-22(31(52)41-21)9-4-5-14-37-25(45)13-16-44-27(47)11-12-28(44)48/h1-3,7-8,11-12,21-24H,4-6,9-10,13-19H2,(H,37,45)(H,39,51)(H,40,46)(H,41,52)(H,42,53)(H,43,54)(H,49,50)(H4,35,36,38)/t21-,22-,23+,24-/m0/s1 |
InChI 键 |
TZXXDKUSKSRTHR-XQUALCHDSA-N |
手性 SMILES |
C1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CCCCNC(=O)CCN2C(=O)C=CC2=O)CC3=CC=CC=C3)CC(=O)O |
规范 SMILES |
C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCCNC(=O)CCN2C(=O)C=CC2=O)CC3=CC=CC=C3)CC(=O)O |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Structure and Application of Cyclo(RGDfK(Mal))
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the cyclic peptide Cyclo(RGDfK(Mal)), a cornerstone molecule in the field of targeted therapeutics and diagnostics. We will delve into its chemical structure, mechanism of action, and the experimental protocols underlying its synthesis and application. This document is intended to serve as a technical resource for professionals engaged in drug development, molecular imaging, and biomedical research.
Core Structure and Chemical Identity
Cyclo(RGDfK(Mal)) is a synthetic cyclic pentapeptide derivative designed to selectively target integrin receptors, which are often overexpressed on the surface of cancer cells and angiogenic blood vessels. The foundational structure is Cyclo(-Arg-Gly-Asp-D-Phe-Lys-), frequently abbreviated as c(RGDfK).
-
Cyclic Pentapeptide Core: The backbone consists of five amino acids: Arginine (Arg), Glycine (Gly), Aspartic acid (Asp), D-Phenylalanine (D-Phe), and Lysine (B10760008) (Lys). The cyclization is typically formed via an amide bond between the N-terminus of Arginine and the C-terminus of Lysine. This cyclic conformation provides significant metabolic stability and constrains the peptide into a bioactive conformation with high affinity for its target.
-
The RGD Motif: The Arginine-Glycine-Aspartic acid sequence is the critical binding motif recognized by several integrins. The spatial arrangement of the charged side chains of Arginine and Aspartic acid is crucial for this interaction.
-
D-Phenylalanine: The inclusion of the unnatural D-isomer of Phenylalanine helps to stabilize a specific beta-turn structure that enhances binding affinity and selectivity for certain integrins, particularly αvβ3.
-
Lysine (K): The lysine residue serves as a versatile conjugation handle. Its primary amine side chain (ε-amine group) is readily available for chemical modification without disrupting the RGD binding motif.
-
Maleimide (B117702) (Mal) Functional Group: In Cyclo(RGDfK(Mal)), the lysine side chain is functionalized with a maleimide group. This is typically achieved by reacting the ε-amine of lysine with a maleimide-containing linker, such as a maleimido-PEG-NHS ester. The maleimide group is a highly specific thiol-reactive moiety, enabling the covalent conjugation of the peptide to molecules containing a free sulfhydryl group (e.g., cysteine residues in proteins, or thiolated drugs and imaging agents) via a Michael addition reaction.
The resulting structure is a powerful targeting vector that can be covalently linked to a variety of payloads, including cytotoxic drugs, nanoparticles, radiotracers, and fluorescent dyes.
Chemical Properties:
Mechanism of Action: Integrin Targeting and Signaling
c(RGDfK) and its derivatives primarily target αvβ3 and αvβ5 integrins. These transmembrane receptors are heterodimers composed of an α and a β subunit, and they play a pivotal role in cell adhesion, migration, proliferation, and survival by mediating interactions between the cell and the extracellular matrix (ECM).
Upon binding to the RGD recognition site on the integrin, Cyclo(RGDfK) acts as a competitive antagonist, blocking the binding of natural ECM ligands like vitronectin and fibronectin. This inhibition disrupts downstream signaling cascades that are critical for tumor growth and angiogenesis.
Quantitative Data: Binding Affinity
The binding affinity of c(RGDfK) and its derivatives to various integrins has been quantified using different assays. The IC₅₀ (half-maximal inhibitory concentration) and KD (dissociation constant) are common metrics. Lower values indicate higher binding affinity.
| Compound | Integrin Target | Assay Method | IC₅₀ (nM) | KD (nM) | Reference |
| Cyclo(-RGDfK) | αvβ3 | Competitive Binding | 0.94 - 1.33 | - | --INVALID-LINK--, --INVALID-LINK-- |
| Cyclo(-RGDfK) | Purified Integrin | Isolated Binding Assay | - | 41.70 | --INVALID-LINK--[4] |
| Tetrameric RGD | Purified Integrin | Fluorescence Correlation | - | 3.87 | --INVALID-LINK-- |
Experimental Protocols
Synthesis of Cyclo(RGDfK) via Solid-Phase Peptide Synthesis (SPPS)
This protocol is a generalized representation based on established Fmoc-based SPPS methods.
-
Resin Preparation: A highly acid-labile resin (e.g., 2-chlorotrityl chloride resin) is used as the solid support. The first protected amino acid, Fmoc-Asp-OAll, is attached to the resin via its side chain.
-
Peptide Chain Elongation: The linear peptide is assembled on the resin by sequential cycles of:
-
Fmoc Deprotection: Removal of the N-terminal Fmoc protecting group using a solution of 20% piperidine (B6355638) in dimethylformamide (DMF).
-
Amino Acid Coupling: Activation and coupling of the next Fmoc-protected amino acid using a coupling agent (e.g., HBTU, PyBOP) and a base (e.g., DIPEA) in DMF. This cycle is repeated for Gly, Arg(Pbf), D-Phe, and Lys(Mtt/ivDde). The side chains of Arg, Asp, and Lys are protected with acid-labile (Pbf) and orthogonal (OAll, Mtt/ivDde) protecting groups, respectively.
-
-
Selective Deprotection:
-
The N-terminal Fmoc group of Lysine is removed.
-
The C-terminal allyl (OAll) protecting group of Aspartic acid is removed using a palladium catalyst (e.g., Pd(PPh₃)₄).
-
-
On-Resin Cyclization: The deprotected N-terminus of Lysine and the deprotected C-terminus of Aspartic acid are coupled on-resin using a coupling agent like PyBop/HOBt in DMF to form the cyclic peptide.
-
Side-Chain Deprotection & Cleavage: The peptide is cleaved from the resin, and all remaining side-chain protecting groups (Pbf, Mtt/ivDde) are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water.
-
Purification: The crude cyclic peptide is precipitated in cold diethyl ether, dissolved in a water/acetonitrile mixture, and purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verification: The final product is verified by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
Functionalization with Maleimide and Thiol Conjugation
This workflow outlines the process of creating a targeted conjugate using Cyclo(RGDfK(Mal)).
Protocol for Thiol Conjugation:
-
Reagent Preparation:
-
Dissolve the thiolated payload (e.g., protein, drug) in a degassed buffer at a pH between 7.0 and 7.5 (e.g., PBS, HEPES). Thiol groups can be oxygen-sensitive.
-
Dissolve Cyclo(RGDfK(Mal)) in an appropriate solvent like DMSO.
-
-
Conjugation Reaction:
-
Add the Cyclo(RGDfK(Mal)) solution to the thiolated payload solution. A molar excess of the peptide (typically 10-20 fold) is often used to ensure complete reaction with the thiol groups.
-
Incubate the reaction mixture, protected from light, for 2 hours at room temperature or overnight at 4°C.
-
-
Purification:
-
Remove unreacted Cyclo(RGDfK(Mal)) and other small molecules using size-exclusion chromatography (SEC), dialysis, or spin desalting columns.
-
The purity and integrity of the final conjugate should be assessed by HPLC and mass spectrometry.
-
Integrin Binding Assay
This protocol describes a competitive solid-phase assay to determine the binding affinity (IC₅₀) of c(RGDfK).
-
Plate Coating: Coat 96-well microtiter plates with purified αvβ3 integrin (e.g., 1 µg/mL) overnight at 4°C.
-
Blocking: Wash the plates and block non-specific binding sites with a solution of Bovine Serum Albumin (BSA) (e.g., 3% BSA in binding buffer) for 1-2 hours at room temperature.
-
Competitive Binding:
-
Add a constant concentration of a biotinylated ligand that binds to the integrin (e.g., biotinylated vitronectin or a biotinylated RGD peptide).
-
Add serial dilutions of the competitor, Cyclo(RGDfK), to the wells.
-
Incubate for 3 hours at room temperature to allow binding to reach equilibrium.
-
-
Detection:
-
Wash the plates to remove unbound reagents.
-
Add an enzyme-conjugated streptavidin or anti-biotin antibody (e.g., alkaline phosphatase-conjugated goat anti-biotin antibody) and incubate for 1 hour.
-
Wash the plates again and add a chromogenic or fluorogenic substrate (e.g., p-nitrophenyl phosphate).
-
-
Data Analysis:
-
Measure the absorbance or fluorescence using a plate reader.
-
Plot the signal intensity against the logarithm of the competitor concentration.
-
The IC₅₀ value is determined as the concentration of Cyclo(RGDfK) that inhibits 50% of the biotinylated ligand binding.
-
This technical guide provides a foundational understanding of Cyclo(RGDfK(Mal)), a critical tool for advancing targeted therapies and molecular diagnostics. The detailed protocols and structured data herein are intended to support the practical application and further innovation in this exciting area of research.
References
An In-depth Technical Guide to the Mechanism of Action of Cyclo(RGDfK(Mal))
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core mechanism of action of Cyclo(RGDfK(Mal)), a cyclic peptide that has garnered significant interest in the fields of oncology and drug delivery. Its ability to selectively target specific cell surface receptors makes it a valuable tool for therapeutic and diagnostic applications. This document will delve into its binding characteristics, the signaling pathways it modulates, and the experimental methodologies used to elucidate its function.
Core Mechanism: Selective Integrin Antagonism
Cyclo(RGDfK(Mal)) is a synthetic cyclic pentapeptide containing the Arg-Gly-Asp (RGD) sequence. This motif is a well-established recognition site for a class of cell adhesion receptors known as integrins. The primary mechanism of action of Cyclo(RGDfK(Mal)) is its function as a potent and selective antagonist of specific integrin subtypes, most notably αvβ3 integrin .[1][2]
Integrins are heterodimeric transmembrane proteins that mediate cell-matrix and cell-cell interactions, playing a crucial role in various physiological and pathological processes, including cell adhesion, migration, proliferation, survival, and angiogenesis.[3] The αvβ3 integrin is of particular interest in oncology as it is minimally expressed on quiescent endothelial cells and most normal tissues but is significantly upregulated on activated endothelial cells in growing tumors and on the surface of various cancer cells.[4] This differential expression provides a molecular basis for the targeted delivery of therapies to the tumor microenvironment.
By binding to the RGD-recognition site on αvβ3 integrin, Cyclo(RGDfK(Mal)) competitively inhibits the binding of natural extracellular matrix (ECM) ligands like vitronectin, fibronectin, and osteopontin. This disruption of the natural integrin-ligand interaction triggers a cascade of intracellular events that ultimately lead to the inhibition of tumor growth and angiogenesis.
Quantitative Binding Affinity
The efficacy of Cyclo(RGDfK(Mal)) as an integrin antagonist is underscored by its high binding affinity. The following table summarizes key quantitative data from various studies.
| Parameter | Integrin Subtype | Value | Cell Line/System | Reference |
| IC50 | αvβ3 | 0.94 nM | Not specified | [1][2] |
| IC50 | αvβ3 | 1.33 nM | Not specified | [5] |
| IC50 | αvβ3 | 2.3 nM | Not specified | [6] |
| IC50 | αvβ5 | Not specified | Not specified | |
| IC50 | αvβ6 | 55 nM | Not specified | [6] |
| Kd | Purified Integrin | 41.70 nM | Purified integrin | [3] |
Downstream Signaling Pathways and Cellular Effects
The binding of Cyclo(RGDfK(Mal)) to αvβ3 integrin initiates a complex series of intracellular signaling events, primarily culminating in the induction of apoptosis and the inhibition of angiogenesis.
Induction of Apoptosis
Disruption of αvβ3 integrin's interaction with the ECM by Cyclo(RGDfK(Mal)) leads to a form of programmed cell death known as anoikis in endothelial and tumor cells. A key event in this process is the recruitment of caspase-8 to the cytoplasmic tail of the unligated β3 integrin subunit.[1][3] This recruitment occurs independently of death receptors and initiates the caspase cascade, leading to the activation of executioner caspases like caspase-3 and subsequent apoptosis.
Furthermore, the inhibition of αvβ3 integrin signaling can modulate the activity of several critical survival pathways:
-
FAK/Src Pathway: Integrin ligation normally activates Focal Adhesion Kinase (FAK) and Src family kinases, which promote cell survival. Inhibition by Cyclo(RGDfK(Mal)) prevents the phosphorylation and activation of FAK, thereby disrupting downstream pro-survival signals.
-
PI3K/Akt/mTOR Pathway: The PI3K/Akt pathway is a central regulator of cell survival and proliferation. Integrin signaling can activate this pathway, and its inhibition by Cyclo(RGDfK(Mal)) can lead to decreased Akt phosphorylation and subsequent apoptosis.
-
MAPK (ERK) Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK cascade, is involved in cell proliferation and survival. Disruption of integrin signaling can lead to the downregulation of this pathway.
-
p53 and NF-κB: Integrin αvβ3 signaling has been shown to suppress the transcriptional activity of the tumor suppressor p53.[3] Inhibition of this integrin can therefore lead to p53 activation and apoptosis. Conversely, αvβ3-mediated survival signals can also be transmitted via the NF-κB pathway, which can be inhibited by Cyclo(RGDfK(Mal)).[3]
Caption: Signaling pathways modulated by Cyclo(RGDfK(Mal)) binding to αvβ3 integrin.
Inhibition of Angiogenesis
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. The upregulation of αvβ3 integrin on activated endothelial cells makes it a key target for anti-angiogenic therapies. By inducing apoptosis in these endothelial cells, Cyclo(RGDfK(Mal)) effectively disrupts the formation of new tumor vasculature.[7] This leads to a reduction in the blood supply to the tumor, thereby inhibiting its growth and potential for metastasis.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of Cyclo(RGDfK(Mal)).
Competitive Binding Assay
This assay is used to determine the binding affinity (IC50) of Cyclo(RGDfK(Mal)) to αvβ3 integrin.
Caption: Workflow for a competitive binding assay to determine IC50.
Methodology:
-
Plate Coating: 96-well microtiter plates are coated with purified human αvβ3 integrin (e.g., 1 µg/mL in a suitable buffer) overnight at 4°C.
-
Blocking: The plates are washed with a wash buffer (e.g., Tris-buffered saline with 0.05% Tween 20) and then blocked with a blocking buffer (e.g., 3% Bovine Serum Albumin in wash buffer) for 1-2 hours at room temperature to prevent non-specific binding.
-
Competition: A constant concentration of a radiolabeled or fluorescently labeled ligand that binds to αvβ3 integrin (e.g., 125I-echistatin) is added to each well.
-
Inhibitor Addition: Serial dilutions of Cyclo(RGDfK(Mal)) are added to the wells to compete for binding with the labeled ligand.
-
Incubation: The plate is incubated for a defined period (e.g., 1-3 hours) at 37°C to allow the binding to reach equilibrium.
-
Washing: The wells are washed multiple times with the wash buffer to remove unbound ligands.
-
Detection: The amount of bound labeled ligand is quantified. For radiolabeled ligands, this is done using a gamma counter. For fluorescently labeled ligands, a fluorescence plate reader is used.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the logarithm of the Cyclo(RGDfK(Mal)) concentration. The IC50 value, which is the concentration of the inhibitor that reduces the specific binding of the labeled ligand by 50%, is determined using non-linear regression analysis.
Cell Adhesion Assay
This assay measures the ability of Cyclo(RGDfK(Mal)) to inhibit the adhesion of cells to an ECM-coated surface.
Methodology:
-
Plate Coating: 96-well plates are coated with an ECM protein such as vitronectin or fibronectin (e.g., 10 µg/mL) overnight at 4°C.
-
Blocking: The plates are washed and blocked as described in the competitive binding assay.
-
Cell Preparation: A cell line that expresses αvβ3 integrin (e.g., U87MG glioblastoma cells or human umbilical vein endothelial cells - HUVECs) is harvested and resuspended in a serum-free medium.
-
Inhibitor Treatment: The cells are pre-incubated with varying concentrations of Cyclo(RGDfK(Mal)) for a specific time (e.g., 30 minutes) at 37°C.
-
Cell Seeding: The treated cells are then seeded onto the ECM-coated plates and allowed to adhere for a set period (e.g., 1-2 hours) at 37°C.
-
Washing: Non-adherent cells are removed by gentle washing with PBS.
-
Quantification of Adherent Cells: The number of adherent cells is quantified. This can be done by staining the cells with a dye such as crystal violet, followed by solubilization of the dye and measurement of the absorbance at a specific wavelength (e.g., 570 nm). Alternatively, cells can be pre-labeled with a fluorescent dye like Calcein-AM, and the fluorescence of the adherent cells can be measured.
-
Data Analysis: The results are expressed as the percentage of cell adhesion relative to the untreated control.
Apoptosis Assay (TUNEL Assay)
The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
Caption: Workflow for a TUNEL assay to detect apoptosis.
Methodology:
-
Cell Treatment: Cells are cultured on coverslips or in multi-well plates and treated with Cyclo(RGDfK(Mal)) for a time period known to induce apoptosis (e.g., 24-48 hours).
-
Fixation: The cells are fixed with a solution of 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.
-
Permeabilization: The cells are permeabilized with a solution of 0.1% Triton X-100 in PBS for 2-5 minutes to allow the labeling reagents to enter the nucleus.
-
Labeling Reaction: The cells are incubated with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., Br-dUTP or FITC-dUTP) for 1 hour at 37°C in a humidified chamber. TdT catalyzes the addition of the labeled dUTPs to the 3'-hydroxyl ends of the fragmented DNA.
-
Detection:
-
If a directly fluorescently labeled dUTP was used, the cells can be directly visualized.
-
If an indirectly labeled dUTP (like Br-dUTP) was used, the cells are incubated with a fluorescently labeled antibody that specifically recognizes the incorporated nucleotide (e.g., a fluorescently conjugated anti-BrdU antibody).
-
-
Counterstaining: The cell nuclei are often counterstained with a DNA-binding dye like DAPI or Hoechst to visualize all cells.
-
Analysis: The cells are analyzed by fluorescence microscopy or flow cytometry. Apoptotic cells will exhibit bright fluorescence in their nuclei due to the high concentration of labeled DNA ends.
Conclusion
Cyclo(RGDfK(Mal)) exerts its biological effects primarily through the high-affinity and selective inhibition of αvβ3 integrin. This antagonism disrupts critical cell-matrix interactions, leading to the induction of apoptosis in tumor and endothelial cells and the inhibition of angiogenesis. The well-defined mechanism of action, coupled with the overexpression of its target in the tumor microenvironment, makes Cyclo(RGDfK(Mal)) a highly promising molecule for the development of targeted cancer therapies and diagnostic agents. The experimental protocols outlined in this guide provide a framework for the continued investigation and application of this important cyclic peptide.
References
- 1. Endothelial apoptosis induced by inhibition of integrins αvβ3 and αvβ5 involves ceramide metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic integrin antibodies discovered by yeast display reveal αV subunit pairing preferences with β subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. clyte.tech [clyte.tech]
- 5. Development and validation of competition binding assays for affinity to the extracellular matrix receptors, α(v)β(3) and α(IIb)β(3) integrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. abcam.com [abcam.com]
- 7. biotna.net [biotna.net]
The Affinity Landscape of cRGDfK(Mal): A Technical Guide to Integrin Binding
For Researchers, Scientists, and Drug Development Professionals
The cyclic pentapeptide cRGDfK(Mal), a derivative of the well-characterized cRGDfK, is a high-affinity ligand for several members of the integrin family of cell adhesion receptors. Its specificity, particularly for integrins upregulated in cancer and angiogenesis, has made it a cornerstone for the development of targeted diagnostics and therapeutics. This technical guide provides an in-depth overview of the integrin binding affinity of cRGDfK peptides, detailed experimental protocols for its characterization, and a visualization of the downstream signaling pathways it triggers.
Integrin Binding Affinity of cRGD Peptides
The binding affinity of cRGD peptides is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the peptide required to inhibit 50% of the binding of a natural ligand to the integrin. The following table summarizes the IC50 values for cRGDfK and closely related peptides against various RGD-binding integrin subtypes. It is important to note that the maleimide (B117702) (Mal) functionalization on the lysine (B10760008) (K) residue is primarily for conjugation and is generally considered to have a minimal impact on the core RGD-integrin interaction. However, slight variations in affinity due to such modifications can occur.
| Integrin Subtype | Peptide | IC50 (nM) | Reference |
| αvβ3 | c(-RGDfK-) | 2.6 | [1] |
| αvβ3 | c(RGDf(NMe)V) (Cilengitide) | 0.54 | [2] |
| αvβ3 | Echistatin (control) | 0.46 | [2] |
| αvβ5 | c(RGDf(NMe)V) (Cilengitide) | 8 | [2] |
| αvβ5 | cRGDfK analog | 145 | [3] |
| α5β1 | c(RGDf(NMe)V) (Cilengitide) | 15.4 | [2] |
| α5β1 | cRGDfK analog | 21 | [3] |
| αvβ6 | cRGDfK analog | 120 | [3] |
| αvβ8 | cRGDfK analog | > 1000 | [3] |
| αIIbβ3 | Echistatin (control) | 0.9 | [2] |
Experimental Protocols: Determining Integrin Binding Affinity
The binding affinity of cRGDfK(Mal) is commonly determined using competitive binding assays. These can be performed in a solid-phase format (ELISA-like) or with live cells.
Solid-Phase Competitive Binding Assay (ELISA-like)
This method quantifies the ability of a test compound (e.g., cRGDfK(Mal)) to inhibit the binding of a soluble integrin to its immobilized natural ligand.
Methodology:
-
Coating: 96-well microtiter plates are coated with an extracellular matrix (ECM) protein that is a natural ligand for the target integrin (e.g., vitronectin for αvβ3) and incubated overnight at 4°C.[1][2]
-
Blocking: The remaining protein-binding sites on the plate are blocked with a blocking agent like bovine serum albumin (BSA) to prevent non-specific binding.[2]
-
Competition: A fixed concentration of the purified, soluble integrin is pre-incubated with varying concentrations of the cRGDfK(Mal) peptide. This mixture is then added to the coated and blocked wells.
-
Incubation: The plate is incubated to allow the soluble integrin to bind to the immobilized ECM protein. The cRGDfK(Mal) peptide will compete for this binding.
-
Washing: The plate is washed to remove unbound integrin and peptide.
-
Detection: The amount of integrin bound to the plate is quantified. This is typically done by adding a primary antibody specific to the integrin, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP).[2]
-
Substrate Addition: A chromogenic substrate for the enzyme is added, and the resulting color change is measured using a plate reader. The intensity of the color is proportional to the amount of bound integrin.
-
Data Analysis: The absorbance values are plotted against the concentration of the cRGDfK(Mal) peptide, and the IC50 value is determined by non-linear regression analysis.
Cell-Based Competitive Binding Assay
This assay measures the ability of the test peptide to displace a radiolabeled or fluorescently labeled ligand that specifically binds to the target integrin on the surface of cells.
Methodology:
-
Cell Culture: Cells expressing the integrin of interest (e.g., U87MG human glioblastoma cells for αvβ3) are cultured to an appropriate density.[4]
-
Competition: The cells are incubated with a known concentration of a radiolabeled ligand (e.g., 125I-echistatin) in the presence of increasing concentrations of the cRGDfK(Mal) peptide.[4]
-
Incubation: The mixture is incubated to allow for competitive binding to the integrins on the cell surface.
-
Washing: The cells are washed to remove unbound ligands.
-
Quantification: The amount of radiolabeled ligand bound to the cells is measured using a gamma counter.
-
Data Analysis: The radioactivity counts are plotted against the peptide concentration to determine the IC50 value using non-linear regression.[4]
Visualizations
Experimental Workflow: Solid-Phase Competitive Binding Assay
Caption: Workflow for a solid-phase competitive integrin binding assay.
Integrin-Mediated Signaling Pathway
Upon binding of a cRGD peptide, integrins undergo a conformational change, leading to the recruitment and activation of various intracellular signaling molecules. This "outside-in" signaling cascade influences critical cellular processes such as proliferation, survival, and migration.[5]
Caption: Simplified integrin downstream signaling pathway upon cRGD binding.
References
- 1. Interface Immobilization Chemistry of cRGD-based Peptides Regulates Integrin Mediated Cell Adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Evaluation of the Activity and Selectivity Profile of Ligands for RGD-binding Integrins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click Chemistry for 18F-Labeling of RGD Peptides and microPET Imaging of Tumor Integrin αvβ3 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
The Pivotal Role of the RGD Motif in Cyclo(RGDfK(Mal)): A Technical Guide to its Function and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Arginine-Glycine-Aspartic acid (RGD) motif is a fundamental cell adhesion sequence found in numerous extracellular matrix (ECM) proteins. Its recognition by integrin receptors on cell surfaces mediates critical physiological and pathological processes, including cell adhesion, migration, proliferation, and angiogenesis. The synthetic cyclic peptide, Cyclo(RGDfK), has emerged as a potent and selective ligand for a subset of integrins, particularly αvβ3, which is often overexpressed in tumor neovasculature and on various cancer cells. The incorporation of a maleimide (B117702) group via the lysine (B10760008) (K) residue, yielding Cyclo(RGDfK(Mal)), provides a versatile platform for the targeted delivery of therapeutic and diagnostic agents. This technical guide provides an in-depth exploration of the role of the RGD motif within Cyclo(RGDfK(Mal)), detailing its interaction with integrins, the subsequent signaling cascades, and its application in targeted drug delivery and imaging. This document includes a compilation of quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows to serve as a comprehensive resource for researchers in the field.
The RGD Motif: A Key to Integrin Recognition
The RGD tripeptide sequence is the primary recognition site for a significant number of integrins, a family of heterodimeric transmembrane receptors that bridge the extracellular environment with the intracellular cytoskeleton.[1][2][3] Various ECM proteins, such as fibronectin, vitronectin, and osteopontin, present the RGD motif to mediate cellular attachment.[1]
Cyclo(RGDfK): Enhanced Affinity and Selectivity
While linear RGD peptides exhibit binding to integrins, their affinity is often modest and they can be susceptible to proteolytic degradation. The cyclization of the RGD sequence, as in Cyclo(RGDfK), imposes a conformational constraint on the peptide backbone. This pre-organizes the pharmacophoric groups (the guanidinium (B1211019) of Arginine and the carboxylate of Aspartic acid) into a bioactive conformation that is highly complementary to the binding pocket of certain integrins, most notably αvβ3 and αvβ5.[4] This cyclization significantly enhances binding affinity and selectivity over other integrins like α5β1. The D-phenylalanine (f) in the sequence further stabilizes this favorable conformation.
The Role of the Maleimide Group in Cyclo(RGDfK(Mal))
The lysine (K) residue in the Cyclo(RGDfK) scaffold provides a convenient site for chemical modification without compromising the RGD motif's interaction with integrins. The introduction of a maleimide group to the epsilon-amine of the lysine side chain to form Cyclo(RGDfK(Mal)) creates a reactive handle for covalent conjugation. Maleimides are highly reactive towards sulfhydryl (thiol) groups, which are present in cysteine residues of proteins and can be introduced into other molecules. This specific and efficient bio-orthogonal reaction allows for the stable attachment of a wide array of payloads, including cytotoxic drugs, imaging agents (fluorophores, radioisotopes), and nanoparticles, to the Cyclo(RGDfK) targeting moiety.
Quantitative Data: Integrin Binding Affinities
The binding affinity of RGD-based ligands to integrins is a critical parameter for their efficacy as targeting agents. This is typically quantified by the half-maximal inhibitory concentration (IC50) or the dissociation constant (KD). The following tables summarize reported binding affinities for Cyclo(RGDfK) and its derivatives for various integrins.
| Ligand | Integrin Subtype | Assay Method | IC50 (nM) | Reference |
| Cyclo(RGDfK) | αvβ3 | Solid-Phase Binding Assay | 0.94 | |
| Cyclo(RGDfK) | αvβ3 | ELISA | 2.6 | |
| Cyclo(RGDfV) | αvβ6 | Solid-Phase Binding Assay | ~35 times higher than αvβ3 | |
| Cyclo(RGDfK) | αvβ6 | Solid-Phase Binding Assay | ~35 times higher than αvβ3 | |
| FPTA-RGD2 (dimer) | αvβ3 | Competitive Cell Binding | 144 ± 6.5 |
| Ligand | Integrin Subtype | Assay Method | KD (nmol/l) | Reference |
| cyclo(-RGDfK-) | αvβ3 | Fluorescence Correlation Spectroscopy | 41.70 | |
| RAFT-RGD (tetramer) | αvβ3 | Fluorescence Correlation Spectroscopy | 3.87 |
Signaling Pathways and Cellular Fate
The binding of Cyclo(RGDfK) to integrins, particularly αvβ3, initiates a cascade of intracellular signaling events and determines the cellular fate of the ligand-receptor complex.
Integrin-Mediated Signaling
Upon ligand binding, integrins cluster on the cell surface, leading to the recruitment of various signaling and adaptor proteins to the cytoplasmic tails of the integrin β-subunit. This assembly of the focal adhesion complex activates key signaling pathways, including the Focal Adhesion Kinase (FAK) and Src family kinase pathways. These pathways, in turn, influence downstream effectors that regulate cell survival, proliferation, migration, and cytoskeletal organization.
Cellular Internalization
A crucial aspect of using Cyclo(RGDfK(Mal)) for drug delivery is its ability to be internalized by target cells. While monomeric RGD peptides can be taken up via non-specific fluid-phase endocytosis, multimeric or nanoparticle-conjugated RGD ligands are often internalized through integrin-mediated endocytosis. This process involves the formation of clathrin-coated pits and subsequent endosomal trafficking. This receptor-mediated pathway allows for the specific delivery of conjugated payloads into the cell, where they can exert their therapeutic effect.
References
The Lynchpin of Bioconjugation: A Technical Guide to the Maleimide Function in cRGDfK(Mal)
For Researchers, Scientists, and Drug Development Professionals
The cyclic pentapeptide cRGDfK, a potent and selective ligand for αvβ3 integrins, has emerged as a critical targeting moiety in the development of advanced therapeutics and diagnostics. The addition of a maleimide (B117702) group, creating cRGDfK(Mal), transforms this peptide into a versatile and reactive building block for bioconjugation. This technical guide provides an in-depth exploration of the maleimide group's function, the underlying chemistry of its reactivity, and its practical application in creating targeted molecular agents.
Core Function: A Highly Selective Handle for Thiol-Specific Covalent Bonding
The primary role of the maleimide group in cRGDfK(Mal) is to serve as a highly reactive and selective functional group for covalent bond formation with thiol (sulfhydryl) groups.[1][2] This reactivity is the cornerstone of its utility in bioconjugation, enabling the stable attachment of the cRGDfK peptide to a wide array of molecules, including proteins, antibodies, nanoparticles, and imaging agents.[1][2]
The chemical reaction underpinning this function is the Michael addition , where the thiol group acts as a nucleophile and attacks one of the carbon atoms of the electron-deficient carbon-carbon double bond within the maleimide ring.[1] This reaction proceeds rapidly and efficiently under mild, near-physiological conditions, typically at a pH between 6.5 and 7.5, to form a stable thioether bond. The high selectivity for thiols over other nucleophilic groups, such as amines, within this pH range is a key advantage, minimizing the formation of unwanted side products.
Quantitative Data on cRGDfK(Mal) Conjugates
The efficiency of the maleimide-thiol conjugation and the binding affinity of the resulting cRGDfK conjugates are critical parameters in the design of targeted therapies. The following tables summarize key quantitative data from various studies.
Table 1: Thiol-Maleimide Conjugation Efficiency
| Moiety Conjugated to cRGDfK(Mal) | Maleimide:Thiol Molar Ratio | Reaction Time | Conjugation Efficiency (%) | Reference |
| PLGA Nanoparticles | 2:1 | 30 min | 84 ± 4 | |
| 11A4 Nanobody | 5:1 | 2 h | 58 ± 12 |
Table 2: Integrin αvβ3 Binding Affinity of cRGDfK Conjugates
| cRGDfK Conjugate | IC50 (nM) | Reference |
| c(-RGDfK-) (unmodified) | 2.6 | |
| Monovalent cRGDfK with aliphatic spacer | 3.4 - 13.6 | |
| Monovalent cRGDfK with PEG spacer | 8.4 - 16.5 | |
| Monovalent cRGDfK with polyproline spacer | 2.1 - 2.5 | |
| Dimeric cRGDfK with polyproline spacer | 0.17 - 0.52 | |
| [natGa]NODIA-Me-c(RGDfK) | 205.1 ± 1.4 | |
| c(RGDfK) | 159.5 ± 1.3 | |
| cyclo[DKP-RGD]-MMAE/MMAF conjugates | In the nanomolar range |
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and application of cRGDfK(Mal) conjugates. The following sections provide step-by-step protocols for key experiments.
Synthesis of cRGDfK(Mal)
The synthesis of cRGDfK with a maleimide function can be achieved through solid-phase peptide synthesis (SPPS) followed by the introduction of the maleimide group.
Materials:
-
Fmoc-protected amino acids
-
Rink amide resin
-
Coupling reagents (e.g., HBTU, HATU)
-
Deprotection reagents (e.g., piperidine (B6355638) in DMF)
-
Maleimido-propionic acid N-hydroxysuccinimide ester (NHS-maleimide)
-
Cleavage cocktail (e.g., TFA/TIS/H2O)
-
HPLC for purification
Protocol:
-
Peptide Synthesis: Assemble the linear peptide sequence (Arg(Pbf)-Gly-Asp(OtBu)-D-Phe-Lys(Fmoc)) on the Rink amide resin using standard Fmoc-SPPS protocols.
-
Lysine (B10760008) Deprotection: Selectively deprotect the Fmoc group from the lysine side chain using a solution of 20% piperidine in DMF.
-
Maleimide Coupling: Dissolve NHS-maleimide in DMF and add it to the resin-bound peptide. Allow the reaction to proceed for 2-4 hours at room temperature.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the remaining side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) for 2-3 hours.
-
Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the cRGDfK(Mal) peptide by reverse-phase HPLC.
-
Cyclization: The cyclization is typically performed on-resin before the introduction of the maleimide group or in solution after cleavage, often using a coupling agent like HATU.
Conjugation of cRGDfK(Mal) to a Thiol-Containing Protein
This protocol describes the general procedure for conjugating cRGDfK(Mal) to a protein with an available cysteine residue.
Materials:
-
cRGDfK(Mal)
-
Thiol-containing protein (e.g., antibody, enzyme)
-
Conjugation buffer (e.g., 10 mM HEPES, pH 7.0)
-
Reducing agent (if disulfides need to be reduced, e.g., TCEP)
-
Quenching reagent (e.g., free cysteine)
-
Size-exclusion chromatography for purification
Protocol:
-
Protein Preparation: If necessary, reduce any disulfide bonds in the protein using a reducing agent like TCEP. Remove the reducing agent using a desalting column.
-
Conjugation Reaction: Dissolve the protein and cRGDfK(Mal) in the conjugation buffer. A typical molar ratio is a 2 to 5-fold excess of maleimide to thiol.
-
Incubation: Incubate the reaction mixture at room temperature for 30 minutes to 2 hours.
-
Quenching: Add a quenching reagent like free cysteine to react with any unreacted maleimide groups.
-
Purification: Purify the conjugate from unreacted peptide and protein using size-exclusion chromatography.
In Vitro Cell Binding Assay
This competitive binding assay determines the affinity of a cRGDfK(Mal) conjugate for its target integrin.
Materials:
-
Integrin-expressing cells (e.g., U-87 MG)
-
Radiolabeled or fluorescently labeled ligand that binds to the target integrin (e.g., [125I]I-echistatin)
-
cRGDfK(Mal) conjugate at various concentrations
-
Binding buffer
-
Gamma counter or fluorescence plate reader
Protocol:
-
Cell Seeding: Seed the integrin-expressing cells in a multi-well plate and allow them to adhere overnight.
-
Competition: Add a constant concentration of the labeled ligand and varying concentrations of the cRGDfK(Mal) conjugate to the cells.
-
Incubation: Incubate the plate for a defined period (e.g., 2 hours) at room temperature.
-
Washing: Wash the cells with cold binding buffer to remove unbound ligand and conjugate.
-
Quantification: Lyse the cells and measure the amount of bound labeled ligand using a gamma counter or fluorescence plate reader.
-
Data Analysis: Plot the percentage of bound labeled ligand against the concentration of the conjugate to determine the IC50 value.
Visualizing the Process: Diagrams and Workflows
Signaling Pathway: Integrin-Mediated Cell Adhesion
Upon binding of a cRGDfK(Mal) conjugate to the αvβ3 integrin on the cell surface, a signaling cascade is initiated that promotes cell adhesion and survival. This process involves the recruitment of focal adhesion proteins and the activation of downstream signaling pathways.
References
Cyclo(RGDfK(Mal)) as an Extracellular Matrix Mimic: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cyclic peptide Cyclo(RGDfK(Mal)) and its application as a mimic of the extracellular matrix (ECM). This powerful tool is leveraged in a multitude of research and development areas, including tissue engineering, regenerative medicine, and targeted drug delivery. By presenting the Arg-Gly-Asp (RGD) sequence in a conformationally constrained ring, Cyclo(RGDfK(Mal)) offers high affinity and selectivity for αvβ3 integrins, key receptors involved in cell adhesion and signaling. The inclusion of a maleimide (B117702) (Mal) group provides a versatile handle for covalent immobilization, allowing for the creation of bioactive surfaces that emulate the cell-adhesive properties of the native ECM.
Core Principles: Integrin Binding and ECM Mimicry
The functionality of Cyclo(RGDfK(Mal)) as an ECM mimic is rooted in its ability to specifically engage with integrin receptors on the cell surface. The RGD tripeptide sequence is a well-established recognition motif found in several ECM proteins, such as fibronectin and vitronectin. Integrins, a family of heterodimeric transmembrane receptors, recognize this sequence, initiating a cascade of intracellular events that govern cell adhesion, migration, proliferation, and differentiation.
The cyclic nature of the peptide backbone in Cyclo(RGDfK) constrains the RGD motif in a bioactive conformation, leading to significantly higher binding affinity and selectivity for αvβ3 and αvβ5 integrins compared to its linear counterparts. This enhanced affinity allows for the creation of more effective ECM-mimetic surfaces at lower ligand densities. The maleimide group facilitates the covalent attachment of the peptide to various substrates through a stable thioether bond, typically by reacting with thiol groups introduced on the material surface.
Quantitative Data: Integrin Binding Affinities
The binding affinity of Cyclo(RGDfK) and its derivatives to various integrin subtypes has been quantified using several biophysical techniques. The half-maximal inhibitory concentration (IC50) and the dissociation constant (Kd) are common metrics used to express this affinity, with lower values indicating stronger binding. The following table summarizes key quantitative data from the literature.
| Compound | Integrin Subtype | Assay Type | IC50 (nM) | Kd (nM) | Reference |
| Cyclo(RGDfK) | αvβ3 | Cell-based competitive binding | 0.94 | - | [1] |
| Cyclo(RGDfK) | αvβ3 | Isolated integrin binding | - | 41.70 | [2] |
| Cyclo(RGDfK) | αvβ5 | Not specified | 250 - 503 | - | |
| Cyclo(RGDfK) | α5β1 | Not specified | 141 - 236 | - | |
| Cyclo(RGDfV) | αvβ3 | Not specified | 1.5 | - | |
| Cyclo(RGDyK) | αvβ3 | Not specified | 6 | - | |
| E[c(RGDyK)]2 (Dimer) | αvβ3 | Competitive cell binding | 79.2 ± 4.2 | - | [3] |
| FPTA-RGD2 | αvβ3 | Competitive cell binding | 144 ± 6.5 | - | [3] |
Signaling Pathways
Upon binding of Cyclo(RGDfK(Mal)) to αvβ3 integrins, a signaling cascade is initiated, leading to the formation of focal adhesions and the activation of downstream pathways that regulate cellular behavior. This process, known as outside-in signaling, is critical for cell adhesion, spreading, and migration.
Experimental Protocols
Solid-Phase Synthesis of Cyclo(RGDfK)
This protocol describes a general method for the manual solid-phase peptide synthesis (SPPS) of the cyclic peptide c(RGDfK) using Fmoc chemistry.
Materials:
-
Fmoc-protected amino acids (Fmoc-Arg(Pbf)-OH, Fmoc-Gly-OH, Fmoc-Asp(OtBu)-OH, Fmoc-D-Phe-OH, Fmoc-Lys(Boc)-OH)
-
2-Chlorotrityl chloride resin
-
N,N'-Diisopropylethylamine (DIPEA)
-
N,N'-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Trifluoroacetic acid (TFA)
-
TIPS (Triisopropylsilane)
-
Dithiothreitol (DTT)
-
HPLC grade water and acetonitrile
Procedure:
-
Resin Swelling and First Amino Acid Coupling: Swell the 2-chlorotrityl chloride resin in DCM for 30 minutes. Dissolve Fmoc-Lys(Boc)-OH and DIPEA in DMF and add to the resin. Agitate for 2 hours. Wash the resin with DMF and DCM.
-
Fmoc Deprotection: Add 20% piperidine in DMF to the resin and agitate for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid, HBTU, and DIPEA in DMF. Add the solution to the resin and agitate for 2 hours. Wash the resin with DMF.
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the sequence (D-Phe, Asp(OtBu), Gly, Arg(Pbf)).
-
Cleavage of Linear Peptide from Resin: After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry under vacuum. Cleave the linear peptide from the resin using a cleavage cocktail of TFA/TIPS/Water (95:2.5:2.5) for 2 hours. Precipitate the peptide in cold diethyl ether, centrifuge, and dry.
-
Cyclization: Dissolve the linear peptide in a large volume of DMF containing HBTU and DIPEA. Stir the solution at room temperature for 24 hours.
-
Deprotection of Side Chains: Remove the DMF under vacuum. Add a deprotection cocktail of TFA/TIPS/DTT to remove the side-chain protecting groups.
-
Purification: Purify the crude cyclic peptide by reverse-phase HPLC. Lyophilize the pure fractions to obtain the final product.
Conjugation of Cyclo(RGDfK(Mal)) to a Thiolated Surface
This protocol outlines the procedure for immobilizing Cyclo(RGDfK(Mal)) onto a surface functionalized with thiol groups.
Materials:
-
Cyclo(RGDfK(Mal))
-
Thiol-functionalized substrate (e.g., thiol-modified glass slide or hydrogel)
-
Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Nitrogen or Argon gas
Procedure:
-
Prepare Cyclo(RGDfK(Mal)) Solution: Dissolve Cyclo(RGDfK(Mal)) in a minimal amount of DMSO and then dilute to the desired final concentration in degassed PBS (pH 7.0-7.5).
-
Prepare Thiolated Substrate: Ensure the thiol-functionalized substrate is clean and dry. If necessary, reduce any disulfide bonds on the surface by treating with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) and then wash thoroughly with degassed buffer.
-
Conjugation Reaction: Immerse the thiolated substrate in the Cyclo(RGDfK(Mal)) solution. Purge the reaction vessel with nitrogen or argon to minimize oxidation of the thiol groups.
-
Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
Washing: After the incubation period, remove the substrate from the peptide solution and wash it extensively with PBS and then with deionized water to remove any non-covalently bound peptide.
-
Drying and Storage: Dry the functionalized substrate under a stream of nitrogen and store it in a desiccator until use.
Cell Adhesion Assay
This protocol describes a basic method to evaluate the ability of cells to adhere to a surface functionalized with Cyclo(RGDfK(Mal)).
Materials:
-
Cyclo(RGDfK(Mal))-functionalized substrates
-
Control substrates (e.g., untreated, or coated with a non-bioactive molecule)
-
Cell line of interest (e.g., human umbilical vein endothelial cells - HUVECs)
-
Cell culture medium (e.g., DMEM)
-
Bovine serum albumin (BSA)
-
Trypsin-EDTA
-
Calcein AM or other fluorescent cell viability dye
-
Fluorescence microscope or plate reader
Procedure:
-
Plate Preparation: Place the Cyclo(RGDfK(Mal))-functionalized and control substrates into the wells of a sterile tissue culture plate.
-
Blocking: Incubate the substrates with a sterile 1% BSA solution in PBS for 1 hour at 37°C to block non-specific cell adhesion. Wash three times with sterile PBS.
-
Cell Seeding: Harvest cells using trypsin-EDTA, centrifuge, and resuspend in serum-free cell culture medium. Seed the cells onto the substrates at a desired density (e.g., 1 x 10^4 cells/well).
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a defined period (e.g., 1-2 hours) to allow for cell adhesion.
-
Washing: Gently wash the wells three times with warm PBS to remove non-adherent cells.
-
Quantification of Adherent Cells:
-
Microscopy: Add fresh medium containing a fluorescent viability stain (e.g., Calcein AM) and incubate for 30 minutes. Capture images using a fluorescence microscope and count the number of adherent, fluorescent cells in multiple fields of view.
-
Plate Reader: Lyse the adherent cells and quantify the amount of a cellular component (e.g., DNA using a PicoGreen assay) or use a metabolic assay (e.g., MTS) to determine the relative number of viable cells.
-
Experimental and Logical Workflows
Workflow for Fabricating and Testing an ECM-Mimetic Surface
The following diagram illustrates a typical workflow for creating and evaluating a biomaterial surface functionalized with Cyclo(RGDfK(Mal)) to promote cell adhesion.
References
- 1. Solid-Phase Synthesis of Tailed Cyclic RGD Peptides Using Glutamic Acid: Unexpected Glutarimide Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solid-phase synthesis of cyclic RGD-furanoid sugar amino acid peptides as integrin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
In-Depth Technical Guide to Cyclo(RGDfK(Mal)): Properties, Synthesis, and Biological Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the maleimide-functionalized cyclic pentapeptide, Cyclo(RGDfK(Mal)). The document details its physicochemical properties, provides a detailed synthesis protocol, and explores its application in targeting αvβ3 integrin, a key receptor in angiogenesis and tumor metastasis. This guide also includes a detailed experimental protocol for an integrin binding assay and a visual representation of the associated signaling pathway.
Physicochemical Properties
Cyclo(RGDfK(Mal)) is a derivative of the well-established αvβ3 integrin inhibitor, Cyclo(RGDfK). The addition of a maleimide (B117702) group via the lysine (B10760008) (K) residue allows for covalent conjugation to thiol-containing molecules, such as proteins or nanoparticles, making it a valuable tool for targeted drug delivery and imaging. The key quantitative data for both the unmodified and maleimide-functionalized peptides are summarized in the table below for easy comparison.
| Property | Cyclo(RGDfK) | Cyclo(RGDfK(Mal)) |
| Molecular Formula | C27H41N9O7[1][][3][4][5] | C34H46N10O |
| Molecular Weight | 603.67 g/mol | 754.79 g/mol |
| Sequence | Cyclo(-Arg-Gly-Asp-D-Phe-Lys) | Cyclo(-Arg-Gly-Asp-D-Phe-Lys(Maleimide)) |
| Purity | Typically >97% | Dependent on synthesis and purification |
| Solubility | Soluble in water and DMSO | Dependent on the specific maleimide linker |
Synthesis of Cyclo(RGDfK(Mal))
The synthesis of Cyclo(RGDfK(Mal)) involves the initial solid-phase synthesis of the cyclic peptide backbone, Cyclo(RGDfK), followed by the functionalization of the lysine side chain with a maleimide group.
Experimental Protocol: Solid-Phase Peptide Synthesis and Maleimide Functionalization
Materials:
-
Fmoc-protected amino acids (Fmoc-Arg(Pbf)-OH, Fmoc-Gly-OH, Fmoc-Asp(OtBu)-OH, Fmoc-D-Phe-OH, Fmoc-Lys(Boc)-OH)
-
Rink Amide resin
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
Piperidine solution (20% in DMF)
-
Trifluoroacetic acid (TFA) cleavage cocktail (TFA/TIS/H2O, 95:2.5:2.5)
-
Maleic anhydride
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Peptide Synthesis: The linear peptide is synthesized on Rink Amide resin using a standard Fmoc/tBu solid-phase peptide synthesis strategy.
-
Cyclization: On-resin cyclization is performed by activating the C-terminal carboxylic acid and reacting it with the N-terminal amine of the same peptide chain.
-
Cleavage and Deprotection: The cyclic peptide is cleaved from the resin and all side-chain protecting groups are removed using a TFA cleavage cocktail.
-
Purification: The crude cyclic peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Maleimide Functionalization:
-
The purified Cyclo(RGDfK) is dissolved in DMF.
-
An excess of a maleimide-containing linker (e.g., a maleimide-NHS ester) is added to the solution.
-
The reaction is stirred at room temperature for several hours.
-
-
Final Purification: The resulting Cyclo(RGDfK(Mal)) is purified by RP-HPLC to remove any unreacted starting materials and byproducts.
-
Characterization: The final product is characterized by mass spectrometry to confirm the correct molecular weight and by NMR spectroscopy to verify its structure.
Biological Activity and Signaling Pathway
Cyclo(RGDfK) and its derivatives are potent and selective inhibitors of αvβ3 integrin. This integrin is a heterodimeric transmembrane receptor that plays a crucial role in cell adhesion, migration, proliferation, and survival. It is overexpressed on activated endothelial cells during angiogenesis and on various tumor cells, making it an attractive target for anti-cancer therapies.
Upon binding to its natural ligands, such as vitronectin and fibronectin, αvβ3 integrin clusters and activates downstream signaling pathways, primarily through Focal Adhesion Kinase (FAK) and Src family kinases. This leads to the activation of several signaling cascades, including the Ras/MEK/ERK pathway, which promotes cell proliferation and survival, and the PI3K/Akt pathway, which is also involved in cell survival and migration.
Cyclo(RGDfK(Mal)) acts as a competitive antagonist, binding to the RGD-binding pocket of the αvβ3 integrin and preventing the binding of its natural ligands. This inhibition blocks the downstream signaling cascades, leading to anti-angiogenic and anti-tumor effects.
Experimental Protocol: Integrin Binding Assay
This protocol describes a competitive solid-phase binding assay to determine the binding affinity of Cyclo(RGDfK(Mal)) to αvβ3 integrin.
Materials:
-
Purified human αvβ3 integrin
-
Vitronectin
-
Cyclo(RGDfK(Mal))
-
Biotinylated anti-integrin antibody
-
Streptavidin-horseradish peroxidase (HRP) conjugate
-
TMB substrate
-
96-well microtiter plates
-
Phosphate-buffered saline (PBS)
-
Bovine serum albumin (BSA)
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with vitronectin (10 µg/mL in PBS) overnight at 4°C.
-
Blocking: Wash the plate with PBS and block non-specific binding sites with 1% BSA in PBS for 1 hour at room temperature.
-
Competition: Add a constant concentration of purified αvβ3 integrin to each well, along with varying concentrations of Cyclo(RGDfK(Mal)) (or a control peptide). Incubate for 2-3 hours at room temperature.
-
Washing: Wash the plate several times with PBS containing 0.05% Tween-20 to remove unbound integrin and peptides.
-
Primary Antibody Incubation: Add a biotinylated anti-integrin antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Enzyme Conjugate Incubation: Add streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add TMB substrate to each well and incubate until a blue color develops. Stop the reaction by adding sulfuric acid.
-
Data Analysis: Measure the absorbance at 450 nm using a microplate reader. The IC50 value (the concentration of the peptide that inhibits 50% of integrin binding) can be calculated by plotting the absorbance against the logarithm of the peptide concentration and fitting the data to a sigmoidal dose-response curve.
This comprehensive guide provides researchers and drug development professionals with the essential information needed to effectively utilize Cyclo(RGDfK(Mal)) in their studies. Its well-defined properties, established synthesis route, and potent biological activity make it a valuable tool for advancing cancer research and developing targeted therapies.
References
An In-Depth Technical Guide to Cyclo(RGDfK(Mal)) for Studying Cell Adhesion
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cyclic peptide Cyclo(RGDfK(Mal)), a potent and selective antagonist of αvβ3 integrin, and its application in the study of cell adhesion and related processes. This document details the peptide's mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes relevant biological pathways and workflows.
Introduction to Cyclo(RGDfK(Mal)) and Cell Adhesion
Cell adhesion, a fundamental process in multicellular organisms, is predominantly mediated by a family of transmembrane receptors known as integrins. The αvβ3 integrin subtype is of particular interest as it is minimally expressed in quiescent endothelial cells and most normal organs but is significantly upregulated on activated endothelial cells during angiogenesis and on various tumor cells. This differential expression makes it a prime target for both diagnostic and therapeutic applications in oncology.
The tripeptide sequence Arginine-Glycine-Aspartic acid (RGD) is a key recognition motif for several integrins, including αvβ3. Cyclo(RGDfK(Mal)) is a cyclic pentapeptide, cyclo(-Arg-Gly-Asp-D-Phe-Lys-), where the lysine (B10760008) (K) residue is modified with a maleimide (B117702) group (Mal). This modification allows for the convenient conjugation of the peptide to other molecules, such as fluorescent probes, radiotracers, or therapeutic agents, without compromising its high affinity and selectivity for αvβ3 integrin. The cyclization of the peptide backbone enhances its metabolic stability and conformational rigidity, leading to improved binding affinity compared to linear RGD peptides.
Mechanism of Action
Cyclo(RGDfK(Mal)) functions as a competitive antagonist of αvβ3 integrin. It mimics the natural RGD motif present in extracellular matrix (ECM) proteins like vitronectin, fibronectin, and laminin. By binding to the RGD-binding pocket on the αvβ3 integrin, Cyclo(RGDfK(Mal)) prevents the attachment of cells to the ECM, thereby inhibiting cell adhesion, migration, and proliferation.
Upon binding, Cyclo(RGDfK(Mal)) can influence downstream signaling pathways. While monomeric cRGD peptides are often internalized via a fluid-phase endocytic pathway independent of the αvβ3 receptor, multimeric versions or conjugates of cRGD can induce integrin clustering and subsequent co-internalization. This internalization can occur through clathrin-mediated endocytosis. The binding of RGD ligands to αvβ3 can also activate downstream signaling cascades involving focal adhesion kinase (FAK) and Rho kinase (ROCK), which play crucial roles in regulating cell morphology and migration.
Quantitative Data
The following tables summarize key quantitative data for Cyclo(RGDfK(Mal)) and its derivatives from various studies. It is important to note that IC50 and Kd values can vary depending on the specific assay conditions, cell lines, and competing ligands used.
Table 1: Integrin Binding Affinity
| Compound | Assay Type | Cell Line / System | IC50 (nM) | Kd (nM) | Reference |
| Cyclo(-RGDfK-) | Competitive Binding | Purified αvβ3 integrin | - | 41.70 | |
| Cyclo(-RGDfK) | Competitive Binding | - | 0.94 | - | |
| DOTA-E-[c(RGDfK)]2 | Competitive Binding | U87MG | 69.9 | - | |
| DOTA-E{E[c(RGDfK)]2}2 | Competitive Binding | U87MG | 19.6 | - | |
| [64Cu]Cu-DOTA-E{E[c(RGDfK)]2}2 | Competitive Binding | U87MG | 16.6 ± 1.3 | - | |
| [64Cu]Cu-DOTA-E[c(RGDfK)]2 | Competitive Binding | U87MG | 48.4 ± 2.8 | - | |
| HYNIC-E[G3-c(RGDfK)]2 | Competitive Binding | U87MG | - | - | |
| HYNIC-G3-E[G3-c(RGDfK)]2 | Competitive Binding | U87MG | - | - |
Table 2: In Vivo Tumor Uptake of Cyclo(RGDfK)-based Imaging Agents
| Imaging Agent | Tumor Model | Time Post-Injection | Tumor Uptake (%ID/g) | Reference |
| [64Cu]Cu-DOTA-E{E[c(RGDfK)]2}2 | U87MG | 30 min | 9.93 ± 1.05 | |
| [64Cu]Cu-DOTA-E{E[c(RGDfK)]2}2 | U87MG | 24 h | 4.56 ± 0.51 | |
| [68Ga]Ga-DOTA-c(RGDfK) | C6 glioma | 60 min | 3.1 ± 0.20 | |
| [68Ga]Ga-DOTA-c(RGDfK) | MIA PaCa-2 | 60 min | 0.90 ± 0.10 | |
| 99mTc-HYNIC-E[G3-c(RGDfK)]2 | U87MG glioma | 30 min | 13.43 ± 0.98 | |
| 99mTc-HYNIC-E[G3-c(RGDfK)]2 | MDA-MB-435 breast cancer | 30 min | 8.48 ± 0.59 | |
| 18F-FPTA-RGD2 | U87MG | 1 h | 2.1 ± 0.4 |
Experimental Protocols
This section provides detailed methodologies for key experiments involving Cyclo(RGDfK(Mal)).
Cell Adhesion Assay
This protocol describes a method to quantify the inhibition of cell attachment to an ECM-coated surface by Cyclo(RGDfK(Mal)).
Materials:
-
96-well tissue culture plates
-
Extracellular matrix protein (e.g., fibronectin, vitronectin) solution (e.g., 10 µg/mL in PBS)
-
Cyclo(RGDfK(Mal)) or other RGD peptides
-
Control peptide (e.g., Cyclo(RADfK))
-
Cell suspension (e.g., U87MG, HeLa) in serum-free medium
-
Bovine Serum Albumin (BSA) solution (e.g., 1% w/v in PBS) for blocking
-
Phosphate-Buffered Saline (PBS)
-
Cell staining solution (e.g., 0.5% w/v crystal violet in 20% methanol)
-
Solubilization buffer (e.g., 10% acetic acid)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with the ECM protein solution overnight at 4°C.
-
Washing and Blocking: Wash the wells three times with PBS to remove unbound ECM protein. Block non-specific binding by incubating with BSA solution for 1 hour at 37°C.
-
Cell Seeding: Trypsinize and resuspend cells in serum-free medium. Pre-incubate the cells with varying concentrations of Cyclo(RGDfK(Mal)) or control peptide for 15-30 minutes at 37°C.
-
Seed the pre-incubated cells into the coated wells (e.g., 2 x 10⁴ to 5 x 10⁴ cells/well) and incubate for 1-2 hours at 37°C in a CO₂ incubator to allow for cell attachment.
-
Washing: Gently wash the wells twice with PBS to remove non-adherent cells.
-
Staining: Fix the adherent cells with 4% paraformaldehyde for 15 minutes, then wash with water. Stain the cells with crystal violet solution for 10-20 minutes.
-
Solubilization and Quantification: Thoroughly wash the wells with water to remove excess stain and allow to air dry. Solubilize the stain by adding solubilization buffer to each well and incubate for 15 minutes with gentle shaking. Measure the absorbance at 570-590 nm using a plate reader. The absorbance is proportional to the number of adherent cells.
Integrin Competitive Binding Assay
This protocol is used to determine the binding affinity (IC50) of Cyclo(RGDfK(Mal)) by measuring its ability to compete with a radiolabeled ligand for binding to integrin-expressing cells.
Materials:
-
Integrin-expressing cells (e.g., U87MG)
-
Radiolabeled ligand (e.g., ¹²⁵I-echistatin)
-
Cyclo(RGDfK(Mal)) at various concentrations
-
Binding buffer (e.g., Tris-HCl buffer with MgCl₂, MnCl₂, and BSA)
-
Washing buffer (e.g., cold binding buffer)
-
Gamma counter
Procedure:
-
Cell Preparation: Plate integrin-expressing cells in a multi-well plate and grow to confluence.
-
Competition Reaction: Wash the cells with binding buffer. Add a constant concentration of the radiolabeled ligand and varying concentrations of Cyclo(RGDfK(Mal)) to the wells.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 1-3 hours) to allow binding to reach equilibrium.
-
Washing: Aspirate the binding solution and wash the cells multiple times with cold washing buffer to remove unbound radioligand.
-
Cell Lysis and Counting: Lyse the cells (e.g., with NaOH solution) and transfer the lysate to counting tubes.
-
Quantification: Measure the radioactivity in each tube using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the logarithm of the competitor concentration. The IC50 value, the concentration of Cyclo(RGDfK(Mal)) that inhibits 50% of the specific binding of the radioligand, can be determined using non-linear regression analysis.
In Vivo Tumor Imaging
This protocol outlines a general procedure for non-invasive imaging of tumors expressing αvβ3 integrin using a Cyclo(RGDfK(Mal))-conjugated imaging probe (e.g., radiolabeled or fluorescently labeled).
Materials:
-
Tumor-bearing animal model (e.g., nude mice with subcutaneous U87MG xenografts)
-
Cyclo(RGDfK(Mal))-conjugated imaging probe
-
Anesthesia (e.g., isoflurane)
-
Imaging system (e.g., microPET, microSPECT, or optical imaging system)
-
(For blocking studies) Unlabeled Cyclo(RGDfK(Mal)) or a related competitor
Procedure:
-
Animal Preparation: Anesthetize the tumor-bearing animal.
-
Probe Administration: Inject a defined dose of the Cyclo(RGDfK(Mal))-conjugated imaging probe intravenously (e.g., via the tail vein).
-
Imaging: Acquire images at various time points post-injection (e.g., 30 min, 1h, 4h, 24h) using the appropriate imaging modality.
-
Blocking Study (for specificity): In a separate cohort of animals, co-inject a large excess of unlabeled Cyclo(RGDfK(Mal)) with the imaging probe. A significant reduction in tumor uptake of the probe in the presence of the competitor indicates specific binding to the target integrin.
-
Image Analysis: Draw regions of interest (ROIs) over the tumor and other organs (e.g., muscle, liver, kidneys) on the acquired images. Quantify the signal intensity within these ROIs to determine the tumor uptake, often expressed as a percentage of the injected dose per gram of tissue (%ID/g), and calculate tumor-to-background ratios.
-
Biodistribution (optional): At the end of the imaging
The Biological Significance of Cyclic RGD Peptides: A Technical Guide for Researchers and Drug Development Professionals
Introduction
The tripeptide sequence Arginine-Glycine-Aspartic acid (RGD) is a ubiquitous motif in extracellular matrix (ECM) proteins, serving as a primary recognition site for a class of cell surface receptors known as integrins.[1] Integrins, heterodimeric transmembrane proteins, play a pivotal role in mediating cell-matrix and cell-cell interactions, thereby influencing fundamental cellular processes including adhesion, migration, proliferation, differentiation, and survival.[2][3] The discovery of the RGD sequence has catalyzed extensive research into its biological functions and therapeutic potential. While linear RGD peptides exhibit integrin binding, they often suffer from low affinity, poor selectivity, and rapid degradation in vivo.[1][4] Cyclization of the RGD motif has emerged as a powerful strategy to overcome these limitations, leading to the development of potent and selective integrin antagonists with significant implications for drug development, particularly in oncology and angiogenesis.[4][5][6] This technical guide provides an in-depth exploration of the biological significance of cyclic RGD peptides, focusing on their mechanism of action, quantitative binding data, detailed experimental methodologies, and key signaling pathways.
Superior Binding Affinity and Selectivity of Cyclic RGD Peptides
The conformational constraint imposed by cyclization is a key determinant of the enhanced biological activity of cyclic RGD peptides compared to their linear counterparts.[5][6] This structural rigidity orients the pharmacophoric residues—the guanidinium (B1211019) group of Arginine and the carboxylate group of Aspartic acid—in a spatially optimal arrangement for high-affinity binding to the ligand-binding pocket of integrins.[7] Molecular dynamics simulations have shown that cyclic RGD peptides exhibit a more stable binding configuration with integrins, characterized by higher binding energy and stronger electrostatic interactions, particularly with the metal ion-dependent adhesion site (MIDAS) of the integrin.[6][8]
This enhanced affinity is often accompanied by increased selectivity for specific integrin subtypes. Certain integrins, notably αvβ3, αvβ5, and α5β1, are frequently overexpressed on tumor cells and activated endothelial cells during angiogenesis, making them attractive targets for anti-cancer therapies.[9][10][11] By modifying the peptide backbone and the amino acids flanking the RGD sequence, it is possible to fine-tune the binding selectivity of cyclic RGD peptides for different integrins.[2][12][13] For instance, the cyclic peptide Cilengitide (B523762), c(RGDf(NMe)V), exhibits high affinity for αvβ3 and αvβ5 integrins while showing lower affinity for the platelet integrin αIIbβ3, thereby reducing the risk of bleeding side effects.[2][9]
Quantitative Binding Affinity Data
The binding affinities of various cyclic RGD peptides for different integrin subtypes are typically determined using competitive binding assays, with the half-maximal inhibitory concentration (IC50) being a common metric. The following table summarizes the IC50 values for several well-characterized linear and cyclic RGD peptides, highlighting the superior potency of the cyclic analogues.
| Peptide/Compound | Integrin Subtype | IC50 (nM) | Reference |
| Linear Peptides | |||
| GRGDSP | αvβ3 | 12.2 | [9] |
| RGD | αvβ3 | 89 | [9] |
| Cyclic Peptides | |||
| c(RGDfV) | αvβ3 | 1.5 | [9] |
| c(RGDfK) | αvβ3 | 2.5 | [9] |
| c(RGDyK) | αvβ3 | 5.3 | [9] |
| Cilengitide (c(RGDf(NMe)V)) | αvβ3 | 0.61 | [9] |
| Cilengitide (c(RGDf(NMe)V)) | αvβ5 | 8.4 | [9] |
| Cilengitide (c(RGDf(NMe)V)) | α5β1 | 14.9 | [9] |
| Disintegrins | |||
| Echistatin | αvβ3 | 0.46 | [9] |
| Echistatin | α5β1 | 0.57 | [9] |
| Echistatin | αIIbβ3 | 0.9 | [9] |
| Multimeric Peptides | |||
| HYNIC-tetramer | αvβ3 | 7 ± 2 | [5] |
| HYNIC-2PEG4-dimer | αvβ3 | 52 ± 7 | [5] |
| DOTA-tetramer | αvβ3 | 1.3 ± 0.3 | [14] |
| DOTA-dimer | αvβ3 | 8.0 ± 2.8 | [14] |
Mechanism of Action: Targeting Integrin-Mediated Signaling
Cyclic RGD peptides exert their biological effects primarily by acting as competitive antagonists of integrin receptors. By binding to the RGD-binding site on integrins, they block the interaction of these receptors with their natural ECM ligands.[15] This inhibition of integrin-ligand binding disrupts downstream signaling cascades that are crucial for cell survival, proliferation, and migration.
One of the central signaling hubs downstream of integrin activation is the Focal Adhesion Kinase (FAK).[16] Upon integrin clustering induced by ECM binding, FAK is recruited to focal adhesions and undergoes autophosphorylation at Tyrosine 397. This phosphorylation event creates a high-affinity binding site for the SH2 domain of the Src family of non-receptor tyrosine kinases. The subsequent formation of the FAK-Src complex leads to the phosphorylation of additional downstream targets, including the activation of the Phosphoinositide 3-kinase (PI3K)/Akt and the Ras/MAPK pathways, which promote cell survival and proliferation.[4][8][17] Cyclic RGD peptides, by preventing the initial integrin-ECM interaction, effectively inhibit the activation of FAK and its downstream signaling pathways, leading to the induction of apoptosis (anoikis) in endothelial and tumor cells.[7][18]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Radiolabeled Cyclic RGD Peptides as Integrin αvβ3-Targeted Radiotracers: Maximizing Binding Affinity via Bivalency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclic RGD peptide-modified liposomal drug delivery system: enhanced cellular uptake in vitro and improved pharmacokinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of Linear vs. Cyclic RGD Pentapeptide Interactions with Integrin αvβ3 by Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Comprehensive Evaluation of the Activity and Selectivity Profile of Ligands for RGD-binding Integrins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. The integrin inhibitor cilengitide enhances the anti-glioma efficacy of vasculostatin-expressing oncolytic virus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protein Kinase G and Focal Adhesion Kinase Converge on Src/Akt/β-Catenin Signaling Module in Osteoblast Mechanotransduction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Enhancing Oral Bioavailability of Cyclic RGD Hexa-peptides by the Lipophilic Prodrug Charge Masking Approach: Redirection of Peptide Intestinal Permeability from a Paracellular to Transcellular Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Cyclo(RGDfK(Mal)) Conjugation to Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the conjugation of the cyclic peptide Cyclo(RGDfK(Mal)) to nanoparticles, a critical step in the development of targeted drug delivery systems and imaging agents. The RGD motif specifically targets αvβ3 integrins, which are overexpressed on various cancer cells and angiogenic endothelial cells, making it a valuable ligand for tumor targeting.[1][2][3] The maleimide (B117702) group on the peptide facilitates a specific and efficient covalent attachment to thiol-functionalized nanoparticles via a Michael addition reaction.[4][5]
Principle of Conjugation
The core of this protocol relies on the highly specific and efficient reaction between a maleimide group and a thiol (sulfhydryl) group, forming a stable thioether bond. Nanoparticles are first functionalized with thiol groups, and the maleimide-containing cRGDfK peptide is then reacted with these activated nanoparticles. This method is widely applicable to various nanoparticle platforms, including gold nanoparticles, liposomes, and polymeric nanoparticles like PLGA.
Experimental Workflow Overview
The overall process for conjugating Cyclo(RGDfK(Mal)) to nanoparticles involves several key stages: preparation and functionalization of the nanoparticles, the conjugation reaction itself, and finally, the purification and characterization of the resulting RGD-nanoparticle conjugates.
Caption: Experimental workflow for the conjugation of Cyclo(RGDfK(Mal)) to nanoparticles.
Detailed Experimental Protocols
This section provides a generalized protocol that can be adapted for different nanoparticle types. Specific examples for gold nanoparticles and liposomes are highlighted.
Materials and Reagents
-
Nanoparticles (e.g., gold nanoparticles, pre-formed liposomes, PLGA nanoparticles)
-
Thiol-containing linker (e.g., Thiol-PEG-COOH, DSPE-PEG-SH)
-
Cyclo(RGDfK(Mal)) peptide
-
Activation agents (e.g., EDC, Sulfo-NHS for carboxylated nanoparticles)
-
Reaction Buffers:
-
Activation Buffer: MES buffer (pH 6.0)
-
Conjugation Buffer: HEPES buffer (10 mM, pH 7.0) or Phosphate Buffered Saline (PBS, pH 7.4)
-
-
Reducing agent for peptides: Tris(2-carboxyethyl)phosphine (TCEP)
-
Purification supplies (e.g., centrifugal filters, size exclusion chromatography columns)
-
Deionized water
Protocol 1: Thiol Functionalization of Carboxylated Nanoparticles
This protocol is suitable for nanoparticles with carboxyl groups on their surface.
-
Nanoparticle Activation:
-
Disperse carboxylated nanoparticles in MES buffer (pH 6.0).
-
Add EDC and Sulfo-NHS to activate the carboxyl groups. A typical molar ratio is a 10-fold excess of EDC/Sulfo-NHS to carboxyl groups on the nanoparticle surface.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Thiol Linker Addition:
-
Add a thiol-containing linker with a terminal amine group (e.g., H2N-PEG-SH) to the activated nanoparticle solution.
-
React for 2 hours at room temperature with gentle mixing.
-
-
Purification:
-
Remove excess reactants by centrifugation and resuspension in a clean buffer or by using centrifugal filters. Repeat the washing step at least twice.
-
The resulting nanoparticles will have surface-exposed thiol groups ready for conjugation.
-
Protocol 2: Conjugation of Cyclo(RGDfK(Mal)) to Thiolated Nanoparticles
-
Peptide Preparation (if necessary): If the cRGDfK peptide has been stored for a long time, it may be necessary to reduce any disulfide bonds that may have formed. Dissolve the peptide in the conjugation buffer and add a 10-fold molar excess of TCEP. Incubate for 1 hour at room temperature.
-
Conjugation Reaction:
-
Disperse the thiol-functionalized nanoparticles in the conjugation buffer (HEPES or PBS, pH 7.0-7.4).
-
Add the Cyclo(RGDfK(Mal)) peptide to the nanoparticle dispersion. The optimal molar ratio of maleimide to thiol can vary, but a starting point is a 2:1 molar ratio of maleimide groups on the peptide to thiol groups on the nanoparticles.
-
Incubate the reaction mixture for 30 minutes to 2 hours at room temperature with gentle, continuous mixing.
-
-
Quenching (Optional): To quench any unreacted maleimide groups, a small molecule thiol such as cysteine or β-mercaptoethanol can be added.
-
Purification:
-
Remove unconjugated peptide and other reactants by centrifugation, dialysis, or size exclusion chromatography. For nanoparticle suspensions, repeated centrifugation and resuspension in a clean buffer is a common method.
-
Example Adaptation for Liposomes
For liposomes, a lipid with a terminal thiol group (e.g., DSPE-PEG-SH) can be incorporated during the liposome (B1194612) formulation process. Alternatively, maleimide-functionalized lipids (e.g., DSPE-PEG-Maleimide) can be used, in which case a cysteine-containing RGD peptide would be required. The conjugation reaction is then carried out with the pre-formed liposomes.
Data Presentation: Quantitative Parameters
The efficiency of conjugation and the final characteristics of the RGD-nanoparticles are critical parameters. The following tables summarize typical quantitative data found in the literature.
| Parameter | Value | Nanoparticle Type | Reference |
| Reaction Conditions | |||
| Maleimide:Thiol Molar Ratio | 2:1 to 5:1 | PLGA | |
| Reaction Time | 30 min - 2 hours | PLGA | |
| pH | 7.0 - 7.4 | PLGA | |
| Conjugation Efficiency | |||
| cRGDfK Conjugation Efficiency | 84 ± 4% | PLGA | |
| Nanoparticle Characterization | |||
| Gold Nanoparticle Core Size | ~13 nm | Gold | |
| Hydrodynamic Diameter Increase | 1-3 nm post-conjugation | Gold | |
| Zeta Potential Change | Varies with surface charge | Multiple |
Characterization and Quantification
1. Physicochemical Characterization:
-
Dynamic Light Scattering (DLS): To determine the hydrodynamic diameter and size distribution of the nanoparticles before and after conjugation. An increase in size is indicative of successful surface modification.
-
Transmission Electron Microscopy (TEM): To visualize the morphology and core size of the nanoparticles.
-
Zeta Potential: To measure the surface charge of the nanoparticles, which can change upon peptide conjugation.
-
UV-Vis Spectroscopy: For gold nanoparticles, a red-shift in the surface plasmon resonance peak can indicate conjugation.
2. Quantification of Conjugated Peptide:
-
Indirect Quantification: Measure the concentration of the peptide in the supernatant after the conjugation reaction and washing steps using methods like HPLC or fluorescence-based assays (e.g., Fluorescamine assay for free amines if the peptide has an available amine group). The amount of conjugated peptide is the initial amount minus the amount in the supernatant.
-
Direct Quantification: For some nanoparticles, techniques like thermogravimetric analysis (TGA) or specific elemental analysis can be used to determine the amount of peptide on the surface.
RGD-Mediated Cell Targeting Pathway
The conjugated RGD peptide facilitates the targeting of nanoparticles to cells overexpressing αvβ3 integrins. Upon binding, the nanoparticles are typically internalized via receptor-mediated endocytosis.
Caption: RGD-mediated nanoparticle targeting and cellular uptake pathway.
Conclusion
The conjugation of Cyclo(RGDfK(Mal)) to nanoparticles is a robust and widely used strategy for developing targeted nanomedicines. The maleimide-thiol reaction provides a stable and specific linkage. Careful optimization of reaction conditions and thorough characterization of the final conjugate are essential for ensuring the efficacy and reproducibility of these advanced therapeutic and diagnostic agents. This protocol provides a solid foundation for researchers to develop their own RGD-targeted nanoparticle systems.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Unlocking the potential of RGD-conjugated gold nanoparticles: a new frontier in targeted cancer therapy, imaging, and metastasis inhibition - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 4. Maleimide Modification - CD Bioparticles [cd-bioparticles.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Labeling Proteins with Cyclo(RGDfK(Mal))
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclic peptide Cyclo(RGDfK(Mal)) is a potent and selective ligand for αvβ3 integrins, which are often overexpressed on the surface of tumor cells and activated endothelial cells during angiogenesis. This makes it an invaluable tool for targeted delivery of therapeutic agents, imaging probes, and for studying integrin-mediated cellular processes. The maleimide (B117702) group on the lysine (B10760008) residue of Cyclo(RGDfK(Mal)) allows for its covalent conjugation to proteins via a thiol-maleimide reaction, which specifically targets cysteine residues. This document provides detailed protocols for the labeling of proteins with Cyclo(RGDfK(Mal)), including reaction conditions, purification of the conjugate, and methods for characterization.
Principle of the Method
The labeling strategy is based on the chemoselective reaction between the maleimide group of Cyclo(RGDfK(Mal)) and the sulfhydryl (thiol) group of a cysteine residue on the protein to be labeled. This Michael addition reaction forms a stable thioether bond, covalently linking the RGD peptide to the protein. The reaction is highly specific for thiols at a neutral pH range (6.5-7.5), minimizing off-target reactions with other amino acid side chains, such as the amine groups of lysine residues.[1][2] For proteins containing disulfide bonds, a reduction step is necessary to generate free thiols available for conjugation.
Materials and Reagents
-
Protein of interest (with at least one accessible cysteine residue)
-
Cyclo(RGDfK(Mal)) (e.g., from commercial suppliers)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, degassed
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Quenching Reagent: L-cysteine or β-mercaptoethanol
-
Organic Solvent: Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Purification System: Size-exclusion chromatography (SEC) or affinity chromatography column
-
Analytical Instrumentation: UV-Vis spectrophotometer, SDS-PAGE equipment, Mass Spectrometer
Experimental Protocols
Preparation of Protein for Labeling
-
Dissolve the protein: Prepare a solution of the protein to be labeled in degassed conjugation buffer at a concentration of 1-10 mg/mL.[3]
-
Reduction of disulfide bonds (if necessary):
-
If the protein has disulfide bonds that need to be reduced to generate free thiols, add a 10-50 fold molar excess of TCEP to the protein solution.
-
Incubate at room temperature for 30-60 minutes.
-
Note: Dithiothreitol (DTT) can also be used, but it must be removed before adding the maleimide reagent, as it contains a free thiol. TCEP does not and can remain in the reaction mixture.
-
Preparation of Cyclo(RGDfK(Mal)) Solution
-
Allow the vial of Cyclo(RGDfK(Mal)) to warm to room temperature before opening.
-
Dissolve the Cyclo(RGDfK(Mal)) in a minimal amount of anhydrous DMSO or DMF to create a 10-20 mM stock solution.
Protein Labeling Reaction
-
Add a 10-20 fold molar excess of the dissolved Cyclo(RGDfK(Mal)) to the protein solution.[4]
-
Gently mix the reaction solution and incubate at room temperature for 1-2 hours or at 4°C overnight. The optimal reaction time should be determined empirically for each specific protein.
-
Quench the reaction: Add a final concentration of 1-2 mM L-cysteine or β-mercaptoethanol to the reaction mixture to quench any unreacted maleimide groups. Incubate for 15-30 minutes at room temperature.
Purification of the Labeled Protein
-
Size-Exclusion Chromatography (SEC): This is the most common method to separate the labeled protein from unreacted Cyclo(RGDfK(Mal)) and quenching reagents.
-
Equilibrate a suitable SEC column (e.g., Sephadex G-25) with conjugation buffer.
-
Apply the reaction mixture to the column.
-
Collect fractions and monitor the protein elution using absorbance at 280 nm. The labeled protein will typically elute in the void volume or early fractions.
-
-
Affinity Chromatography: If the protein has an affinity tag (e.g., His-tag), this method can be used for purification.[5]
Characterization of the Labeled Protein
-
Degree of Labeling (DOL): The DOL, or the average number of Cyclo(RGDfK(Mal)) molecules per protein, can be determined using UV-Vis spectrophotometry. This requires knowing the extinction coefficients of the protein and the RGD peptide at a specific wavelength.
-
SDS-PAGE: Analyze the purified conjugate by SDS-PAGE to confirm the increase in molecular weight and to assess purity.
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the exact molecular weight of the conjugate, confirming the number of attached RGD peptides.[6]
Data Presentation
Table 1: Recommended Reaction Parameters
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1-10 mg/mL | Higher concentrations can improve reaction efficiency. |
| Cyclo(RGDfK(Mal)):Protein Molar Ratio | 10:1 to 20:1 | This should be optimized for each protein. |
| pH | 7.0-7.5 | Critical for thiol-maleimide reaction specificity.[2] |
| Reaction Time | 1-2 hours at RT or overnight at 4°C | Longer times may be needed for less accessible cysteines. |
| Reducing Agent (if needed) | 10-50 fold molar excess of TCEP | Ensures disulfide bonds are reduced. |
Table 2: Example Characterization Data
| Protein | Molecular Weight (Unlabeled) | Molecular Weight (Labeled) | Degree of Labeling (DOL) | Purity (by SEC) |
| Antibody A | ~150 kDa | ~151.2 kDa | 2.0 | >95% |
| Albumin | ~66.5 kDa | ~67.1 kDa | 1.0 | >98% |
| Enzyme X | ~50 kDa | ~50.6 kDa | 1.1 | >95% |
Mandatory Visualizations
Caption: Experimental workflow for labeling proteins with Cyclo(RGDfK(Mal)).
Caption: Simplified αvβ3 integrin signaling upon binding of a Cyclo(RGDfK)-labeled protein.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Purification of a peptide tagged protein via an affinity chromatographic process with underivatized silica - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
Application Notes and Protocols: Cyclo(RGDfK(Mal)) for Targeted Drug Delivery in Cancer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Cyclo(RGDfK(Mal)), a cyclic peptide targeting the αvβ3 integrin, in the development of targeted drug delivery systems for cancer therapy. The maleimide (B117702) functional group on the lysine (B10760008) residue allows for specific and efficient conjugation of therapeutic agents.
Introduction
The Arg-Gly-Asp (RGD) peptide sequence is a well-established ligand for integrins, a family of transmembrane receptors involved in cell adhesion and signaling.[1] The αvβ3 integrin is of particular interest in oncology as it is overexpressed on the surface of various tumor cells and activated endothelial cells during angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[2][3] This differential expression provides a molecular target for selectively delivering cytotoxic agents to the tumor microenvironment, thereby increasing therapeutic efficacy while minimizing systemic toxicity.[4][5]
Cyclo(RGDfK) is a potent and selective inhibitor of the αvβ3 integrin. The cyclic structure enhances its binding affinity and stability compared to linear RGD peptides. The addition of a maleimide group to the lysine side chain (Cyclo(RGDfK(Mal))) creates a reactive handle for covalent conjugation with thiol-containing molecules, such as drugs, imaging agents, or nanoparticles, through a stable thioether bond. This makes Cyclo(RGDfK(Mal)) a versatile tool for the construction of targeted therapeutics.
Mechanism of Action
The targeting strategy relies on the specific recognition and binding of the RGD motif to the αvβ3 integrin on cancer cells and tumor neovasculature. Upon binding, the drug-conjugate can be internalized through integrin-mediated endocytosis. This process involves the clustering of integrins and the formation of endocytic vesicles, delivering the therapeutic payload directly into the target cell. Once inside the cell, the cytotoxic agent can be released, for example, through cleavage of a linker by lysosomal enzymes, leading to cell cycle arrest and apoptosis. The multimeric presentation of RGD peptides has been shown to enhance binding affinity and the rate of internalization.
Figure 1: Integrin-mediated endocytosis of a Cyclo(RGDfK)-drug conjugate.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on Cyclo(RGDfK)-based drug delivery systems.
Table 1: Integrin Binding Affinity
| Compound | Assay | Cell Line / Receptor | IC50 (nM) | Reference |
| Cyclo(-RGDfK) | Competitive Binding | Isolated αvβ3 | 0.94 | |
| DOTA-TZ-Bis-cyclo(RGDfK) | 125I-Echistatin Binding | U87MG | 178.5 ± 57.1 | |
| Tetrameric RGD | Competitive Binding | Isolated αvβ3 | ~10-fold higher than monomer | |
| Cyclo[DKP-isoDGR]-VA-MMAE | Cell Viability | U87 | 11.50 ± 0.13 | |
| Cyclo[DKP-isoDGR]-VA-MMAE | Cell Viability | M21 | 6.94 ± 0.09 |
Table 2: In Vivo Tumor Uptake and Biodistribution
| Compound | Animal Model | Tumor Type | Uptake (%ID/g) | Time Point | Reference |
| DOTA-"Click"-cyclo(RGDfK) | Athymic Nude Mice | U87MG Glioblastoma | 1.90 ± 0.65 | 4 h | |
| [99mTc]HYNIC-cRGDfk-NPY | SCID Mice | MCF-7 Breast Cancer | 9.30 ± 3.25 | - | |
| [99mTc]HYNIC-cRGDfk-NPY | SCID Mice | MDA-MB-231 Breast Cancer | 4.93 ± 1.01 | - | |
| Cy5-RAFT-c(-RGDfK-)4 | Mice | HEK293(β3) | Tumor/Skin Ratio: 15.9 ± 3.6 | 4 h | |
| 64Cu-cyclam-RAFT-c(-RGDfK-)4 | Mice | U87MG Glioblastoma | Dose-dependent | 3 h - 24 h |
Experimental Protocols
Protocol 1: Synthesis of Cyclo(RGDfK)
This protocol describes a standard solid-phase peptide synthesis (SPPS) approach for producing the cyclic RGD peptide.
Materials:
-
Fmoc-protected amino acids (Fmoc-Arg(Pbf)-OH, Fmoc-Gly-OH, Fmoc-Asp(OtBu)-OH, Fmoc-D-Phe-OH, Fmoc-Lys(Boc)-OH)
-
2-Chlorotrityl chloride resin
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or Oxyma Pure
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
HBTU (N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
Procedure:
-
Resin Loading: Swell the 2-chlorotrityl chloride resin in DCM. Dissolve Fmoc-Lys(Boc)-OH in DCM and add DIPEA. Add this solution to the resin and shake for 1-2 hours. Cap any remaining active sites with methanol.
-
Fmoc Deprotection: Wash the resin with DMF. Treat with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group. Repeat this step. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid, HBTU, and HOBt (or Oxyma) in DMF. Add DIPEA and then add the solution to the resin. Shake for 1-2 hours. Monitor the coupling reaction using a Kaiser test.
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the sequence (D-Phe, Asp, Gly, Arg).
-
Cleavage from Resin: After the final amino acid is coupled, wash the resin with DCM. Treat the resin with a cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Cyclization: Precipitate the cleaved peptide in cold diethyl ether. Dissolve the crude linear peptide in a large volume of DMF containing a coupling agent like HATU and DIPEA to facilitate head-to-tail cyclization.
-
Purification: Purify the cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the product by mass spectrometry and analytical HPLC.
Figure 2: Workflow for the solid-phase synthesis of Cyclo(RGDfK).
Protocol 2: Conjugation of a Thiol-Containing Drug to Cyclo(RGDfK(Mal))
This protocol describes the conjugation of a drug containing a free thiol group to the maleimide-functionalized cyclic peptide.
Materials:
-
Cyclo(RGDfK(Mal))
-
Thiol-containing drug
-
Phosphate-buffered saline (PBS), pH 7.0-7.5
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Size-exclusion chromatography (SEC) column or dialysis membrane
Procedure:
-
Dissolution: Dissolve Cyclo(RGDfK(Mal)) in a minimal amount of DMSO and then dilute with PBS to the desired concentration. Dissolve the thiol-containing drug in a compatible buffer.
-
Conjugation Reaction: Mix the Cyclo(RGDfK(Mal)) solution with the drug solution at a slight molar excess of the peptide. Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.
-
Quenching: (Optional) Quench any unreacted maleimide groups by adding a small amount of a thiol-containing compound like cysteine or β-mercaptoethanol.
-
Purification: Remove the unreacted drug and peptide by size-exclusion chromatography or dialysis.
-
Characterization: Confirm the successful conjugation and determine the drug-to-peptide ratio using techniques such as mass spectrometry, UV-Vis spectroscopy, and RP-HPLC.
Protocol 3: In Vitro Cell Viability (MTT) Assay
This assay determines the cytotoxicity of the Cyclo(RGDfK)-drug conjugate against cancer cells.
Materials:
-
αvβ3-positive cancer cell line (e.g., U87MG, M21)
-
αvβ3-negative control cell line (e.g., M21-L)
-
Cell culture medium and supplements
-
96-well plates
-
Cyclo(RGDfK)-drug conjugate
-
Free drug (as a positive control)
-
Untreated cells (as a negative control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization buffer
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the Cyclo(RGDfK)-drug conjugate and the free drug in cell culture medium. Remove the old medium from the cells and add the drug-containing medium.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the cell viability against the drug concentration and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Protocol 4: In Vivo Tumor Targeting and Biodistribution Study
This protocol outlines a typical in vivo study to evaluate the tumor-targeting ability and biodistribution of a radiolabeled Cyclo(RGDfK) conjugate.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
αvβ3-positive tumor cells (e.g., U87MG)
-
Radiolabeled Cyclo(RGDfK) conjugate (e.g., with 64Cu, 68Ga, or 111In)
-
Anesthesia
-
Gamma counter or PET/SPECT imaging system
Procedure:
-
Tumor Xenograft Model: Subcutaneously inject the tumor cells into the flank of the mice. Allow the tumors to grow to a suitable size (e.g., 100-200 mm³).
-
Injection: Intravenously inject the radiolabeled Cyclo(RGDfK) conjugate into the tail vein of the tumor-bearing mice.
-
Imaging (Optional): At various time points post-injection (e.g., 1, 4, 18, 24 hours), anesthetize the mice and perform PET or SPECT imaging to visualize the biodistribution of the conjugate.
-
Biodistribution: At the end of the study, euthanize the mice. Collect major organs (tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone, etc.).
-
Radioactivity Measurement: Weigh each organ and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ. This will provide a quantitative measure of the tumor uptake and biodistribution profile of the conjugate.
Figure 3: Logical relationship of the Cyclo(RGDfK)-based drug delivery system.
Conclusion
Cyclo(RGDfK(Mal)) is a valuable targeting ligand for the development of novel cancer therapeutics. Its high affinity and selectivity for αvβ3 integrin, coupled with the versatile chemistry of the maleimide group, enable the creation of a wide range of targeted drug delivery systems. The protocols and data presented here provide a foundation for researchers to design and evaluate their own Cyclo(RGDfK)-based constructs for cancer research and drug development.
References
- 1. In vivo optical imaging of integrin αV-β3 in mice using multivalent or monovalent cRGD targeting vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclic-RGDfK peptide conjugated succinoyl-TPGS nanomicelles for targeted delivery of docetaxel to integrin receptor over-expressing angiogenic tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Cyclo(RGDfK(Mal)) in 3D Cell Culture Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction: Enhancing 3D Cell Cultures with Cyclo(RGDfK(Mal))
The cyclic peptide Cyclo(RGDfK(Mal)) is a potent and selective inhibitor of αvβ3 and αvβ6 integrins.[1][2] The core "RGD" (Arginine-Glycine-Aspartic acid) sequence is a primary recognition motif for integrin binding, naturally found in extracellular matrix (ECM) proteins like fibronectin and vitronectin.[3][4] By mimicking the natural cell-binding domains of the ECM, incorporating RGD peptides into otherwise bio-inert 3D scaffolds significantly improves cell adhesion, proliferation, and survival.
Cyclic RGD peptides, such as Cyclo(RGDfK), are often more biologically active and resistant to proteolysis than their linear counterparts due to their conformational rigidity. The addition of a Maleimide (B117702) (Mal) group to the lysine (B10760008) (K) residue provides a specific reactive handle for covalent conjugation to scaffolds, typically through a Michael addition reaction with thiol groups. This targeted functionalization allows for the creation of biomimetic 3D environments critical for applications in tissue engineering, regenerative medicine, and advanced drug screening models.
Mechanism of Action: RGD-Integrin Signaling
The RGD sequence on the functionalized scaffold binds to integrin receptors on the cell surface. This binding initiates a cascade of intracellular signals that mediate cell adhesion and influence cell behavior. Upon ligand binding, integrins cluster and recruit various proteins to form focal adhesions. This process activates key signaling molecules like Focal Adhesion Kinase (FAK) and Src kinase, which in turn regulate downstream pathways controlling cell spreading, migration, proliferation, and survival.
Quantitative Data: Performance of RGD-Functionalized Scaffolds
The functionalization of 3D scaffolds with RGD peptides has been quantitatively shown to improve cellular outcomes compared to unmodified scaffolds. The data below, compiled from studies on various RGD-modified biomaterials, illustrates these enhancements.
| Parameter Measured | Scaffold Type | Cell Type | Improvement with RGD Functionalization | Reference(s) |
| Initial Cell Adhesion | Polyurethane (PU) | Umbilical Cord Blood MSCs | 1.5 to 2.0-fold increase | |
| Cell Number Increase | Polyurethane (PU) | Umbilical Cord Blood MSCs | 3.4-fold increase (vs. 1.5-fold in control) | |
| Cell Adhesion Rate | Polylactic acid/hydroxyapatite | Bone Marrow Stromal Cells | Significant increase at 4, 8, and 12 hours | |
| Cell Number | Recombinant Spider Silk | Human Mesenchymal Stem Cells | Significantly greater cell numbers after 24 hours | |
| Cell Proliferation | PLA/Hydroxyapatite | Osteoblast-like cells | Enhanced cell attachment and proliferation |
Experimental Protocols
Protocol 1: Scaffold Functionalization with Cyclo(RGDfK(Mal))
This protocol describes the covalent attachment of Cyclo(RGDfK(Mal)) to a thiol-containing hydrogel or scaffold surface via a Michael addition reaction.
Materials:
-
Thiol-modified 3D scaffold
-
Cyclo(RGDfK(Mal)) peptide
-
Sterile, degassed phosphate-buffered saline (PBS) or HEPES buffer (pH 6.5-7.5)
-
Sterile reaction vessel
Methodology:
-
Prepare the thiol-modified scaffold according to the manufacturer's protocol or established methods. Ensure the scaffold is sterile.
-
Prepare a stock solution of Cyclo(RGDfK(Mal)) in a sterile, degassed buffer. A typical concentration is 250 µg/mL. The buffer should be slightly acidic to neutral (pH 6.5-7.5) to favor the thiol-maleimide reaction while minimizing maleimide hydrolysis.
-
Under sterile conditions, immerse the scaffold in the peptide solution. Ensure the entire scaffold is submerged. The volume of the peptide solution should be sufficient to cover the scaffold completely.
-
Incubate the reaction for 2-4 hours at 37°C or room temperature, protected from light. Gentle agitation can improve reaction efficiency.
-
After incubation, carefully remove the peptide solution.
-
Wash the scaffold thoroughly with sterile PBS (at least 3-4 washes of 15-30 minutes each) to remove any non-covalently bound peptide.
-
The RGD-functionalized scaffold is now ready for cell seeding or can be stored under appropriate sterile conditions.
Protocol 2: Cell Seeding on RGD-Functionalized Scaffolds
This protocol provides a general method for static cell seeding.
Materials:
-
Sterile, RGD-functionalized 3D scaffold
-
Cell suspension at the desired density in complete culture medium
-
Sterile non-adherent culture plate (e.g., ultra-low attachment plate)
-
Pipettes and sterile tips
Methodology:
-
Place the sterile, RGD-functionalized scaffold into a well of a non-adherent culture plate.
-
Pre-wet the scaffold by adding a small volume of cell culture medium and incubating for 30-60 minutes at 37°C. This helps to remove any trapped air bubbles and ensures even cell distribution.
-
Prepare a single-cell suspension of the desired cell type at a predetermined concentration (e.g., 1 x 10⁶ cells/mL).
-
Carefully remove the pre-wetting medium from the scaffold.
-
Slowly and gently pipette the cell suspension directly onto the top of the scaffold. Add the suspension dropwise to allow it to absorb into the porous structure. The volume should be just enough to saturate the scaffold without creating a large overlying volume.
-
Allow the cells to attach for 1-4 hours in a cell culture incubator (37°C, 5% CO₂). This initial attachment period with minimal medium helps maximize cell-scaffold interactions.
-
After the attachment period, gently add pre-warmed complete culture medium to the well to fully submerge the scaffold.
-
Culture the cell-seeded constructs under standard conditions, changing the medium every 2-3 days.
Protocol 3: Quantification of Cell Adhesion
This protocol uses a colorimetric assay (e.g., MTS/XTT) to quantify the number of viable, attached cells.
Materials:
-
Cell-seeded scaffolds (after 4-24 hours of incubation)
-
MTS or similar viability reagent (e.g., Promega CellTiter 96 AQueous One)
-
Phosphate-buffered saline (PBS)
-
96-well plate and plate reader
Methodology:
-
After the desired attachment period (e.g., 4, 8, or 12 hours), carefully transfer the cell-seeded scaffolds to new wells.
-
Gently wash the scaffolds with PBS to remove any non-adherent cells.
-
Add fresh culture medium and the MTS reagent to each well according to the manufacturer's instructions (typically a 5:1 or 10:1 ratio of medium to reagent).
-
Include control groups: RGD-functionalized scaffolds without cells (background control) and unmodified scaffolds seeded with cells (experimental control).
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
After incubation, transfer a known volume of the supernatant from each well to a new 96-well plate.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).
-
Subtract the background absorbance and compare the values between RGD-functionalized and unmodified scaffolds to determine the relative cell adhesion rate.
Protocol 4: Cell Viability Assessment (Live/Dead Staining)
This protocol uses a two-color fluorescence assay to distinguish between live (green) and dead (red) cells within the 3D scaffold.
Materials:
-
Live/Dead Viability/Cytotoxicity Kit (containing Calcein-AM and Ethidium Homodimer-1 or Propidium Iodide)
-
Sterile PBS or cell culture medium without serum
-
Fluorescence microscope with appropriate filters (FITC/GFP for green, Texas Red/TRITC for red)
Methodology:
-
Prepare a working staining solution by diluting Calcein-AM and Ethidium Homodimer-1/Propidium Iodide in sterile PBS or serum-free medium, following the kit manufacturer's protocol.
-
Carefully remove the culture medium from the cell-seeded scaffolds.
-
Gently wash the scaffolds once with sterile PBS.
-
Add enough staining solution to completely cover each scaffold.
-
Incubate for 15-60 minutes at room temperature or 37°C, protected from light. Incubation times may need to be optimized for thick scaffolds to allow for dye penetration.
-
After incubation, remove the staining solution and wash the scaffolds again with PBS.
-
Immediately visualize the scaffolds using a fluorescence microscope or confocal microscope. Live cells will fluoresce green, and the nuclei of dead cells (with compromised membranes) will fluoresce red.
Protocol 5: Apoptosis Assessment (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
Cell-seeded scaffolds
-
In situ apoptosis detection kit (TUNEL assay kit)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
Permeabilization solution (e.g., 0.25% Triton™ X-100 in PBS)
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Methodology:
-
Fixation: Remove culture medium and fix the cell-seeded scaffolds in 4% PFA for 1 hour at room temperature.
-
Washing: Wash the scaffolds twice with PBS for 5 minutes each.
-
Permeabilization: Incubate the scaffolds in the permeabilization solution for 15-20 minutes at room temperature to allow the enzyme to access the cell nuclei.
-
Washing: Wash the scaffolds twice with PBS.
-
TUNEL Reaction: Prepare the TUNEL reaction cocktail containing the TdT enzyme and labeled nucleotides (e.g., EdU-dUTP or BrdUTP) according to the kit manufacturer's protocol.
-
Incubate the scaffolds with the TUNEL reaction cocktail for 60 minutes at 37°C in a humidified chamber, protected from light.
-
Detection (for indirect assays): If using a hapten-labeled nucleotide (like BrdUTP), follow the kit instructions for detection, which typically involves incubating with a fluorescently-labeled antibody. For click-chemistry based kits, perform the click reaction with a fluorescent azide.
-
Washing: Wash the scaffolds thoroughly with PBS to remove unincorporated nucleotides.
-
Counterstaining: Incubate with a nuclear counterstain like DAPI for 5-10 minutes to label all cell nuclei.
-
Imaging: Mount and visualize the scaffolds using a fluorescence microscope. Apoptotic nuclei will show bright fluorescence from the incorporated label, while all nuclei will be visible from the counterstain. The percentage of apoptotic cells can be quantified using image analysis software.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Design of Functional RGD Peptide-Based Biomaterials for Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RGD peptide and graphene oxide co-functionalized PLGA nanofiber scaffolds for vascular tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Cyclo(RGDfK(Mal)) Cell Binding Assay
Introduction
The cyclic peptide Cyclo(RGDfK(Mal)) is a synthetic ligand designed to mimic the Arginine-Glycine-Aspartic acid (RGD) sequence found in extracellular matrix (ECM) proteins like fibronectin and vitronectin.[1][2] This peptide sequence is a primary recognition motif for a class of transmembrane receptors known as integrins.[1] Specifically, Cyclo(RGDfK) is a potent and selective inhibitor of αvβ3 and αvβ5 integrins, which play a pivotal role in cell adhesion, migration, proliferation, and angiogenesis.[3][4][5] These integrins are often overexpressed on the surface of tumor cells and activated endothelial cells, making them a key target for cancer diagnosis and therapy.[6][7][8]
The maleimide (B117702) (Mal) group on the lysine (B10760008) (K) residue provides a reactive handle for covalent conjugation to fluorescent dyes, radiolabels, or therapeutic agents, facilitating a wide range of applications. This document provides detailed protocols for performing cell binding assays to characterize the interaction of Cyclo(RGDfK) and its conjugates with integrin-expressing cells.
Principle of the Assay
The assay quantifies the binding of Cyclo(RGDfK) to integrin receptors on the cell surface. This can be achieved through a direct binding assay using a labeled version of the peptide or through a competitive assay. In a direct assay, cells are incubated with a fluorescently or radioactively labeled Cyclo(RGDfK) conjugate, and the amount of bound ligand is measured. In a competitive assay, cells are incubated with a labeled ligand (like radiolabeled echistatin (B137904) or a fluorescent RGD peptide) in the presence of varying concentrations of unlabeled Cyclo(RGDfK).[9][10][11] The ability of the unlabeled peptide to displace the labeled ligand is used to determine its binding affinity (IC50). A common negative control is a peptide with a scrambled sequence, such as Cyclo(RADfK), which does not bind to the integrin receptor.[12]
Signaling Pathway
The binding of an RGD peptide to integrins on the cell surface triggers the clustering of these receptors, leading to the formation of focal adhesions. This event initiates a cascade of intracellular signals that are crucial for cell adhesion, spreading, and survival.[1]
Experimental Protocols
Two common methods for assessing Cyclo(RGDfK) cell binding are presented: a direct fluorescence-based binding assay and a competitive cell adhesion assay.
Protocol 1: Direct Binding Assay using Fluorescently Labeled Cyclo(RGDfK)
This protocol describes the quantification of binding using a fluorescently labeled Cyclo(RGDfK) peptide and analysis by flow cytometry or a fluorescence plate reader.
Experimental Workflow
Materials
-
Cells: Integrin αvβ3-positive cell line (e.g., U87MG human glioblastoma, MDA-MB-231 breast cancer, A549 lung cancer, or HUVECs).[12][13][14] Integrin-negative cell line as a control (e.g., M21-L).[14]
-
Peptides:
-
Fluorescently labeled Cyclo(RGDfK) (e.g., FITC- or Cy5-conjugated).
-
Unlabeled Cyclo(RGDfK) for competition.
-
Fluorescently labeled control peptide (e.g., Cyclo(RADfK)).[12]
-
-
Reagents:
-
Equipment:
-
96-well black, clear-bottom tissue culture plates.
-
Flow cytometer or fluorescence plate reader.
-
CO₂ incubator (37°C, 5% CO₂).
-
Centrifuge.
-
Procedure
-
Cell Culture and Seeding:
-
Peptide Preparation:
-
Prepare a stock solution of the fluorescently labeled Cyclo(RGDfK) peptide in an appropriate solvent (e.g., DMSO).
-
Create a series of dilutions in binding buffer to achieve final concentrations ranging from nanomolar to micromolar.
-
-
Binding Incubation:
-
Add the diluted fluorescent peptide solutions to the wells containing the cell suspension.
-
For competition/specificity controls, pre-incubate cells with a high concentration (e.g., 100-fold excess) of unlabeled Cyclo(RGDfK) for 15-20 minutes before adding the fluorescent peptide.[8]
-
For a negative control, add the fluorescently labeled Cyclo(RADfK) peptide at the same concentrations.
-
Incubate the plate for 30-60 minutes. Incubation on ice (4°C) will measure surface binding while minimizing internalization, whereas incubation at 37°C allows for the study of both binding and uptake.[12][16]
-
-
Washing:
-
Centrifuge the plate and carefully remove the supernatant.
-
Wash the cells three times with 200 µL of cold binding buffer per well to remove unbound peptide.[12]
-
-
Quantification:
-
Plate Reader: After the final wash, resuspend cells in 100 µL of PBS. Read the fluorescence at the appropriate excitation/emission wavelengths.
-
Flow Cytometry: After the final wash, resuspend cells in 200-500 µL of PBS and analyze using a flow cytometer to measure the mean fluorescence intensity (MFI) of the cell population.[13]
-
-
Data Analysis:
-
Subtract the background fluorescence from control wells (cells only).
-
Plot the fluorescence intensity against the concentration of the labeled peptide.
-
Use non-linear regression (one-site specific binding) to fit the data and calculate the dissociation constant (Kd).[13]
-
Protocol 2: Solid-Phase Cell Adhesion Assay
This protocol measures the ability of cells to adhere to surfaces coated with Cyclo(RGDfK). It is an indirect measure of binding and is particularly useful for studying cell adhesion phenomena.
Materials
-
Cells and Peptides: As described in Protocol 1 (unlabeled peptides are used for coating).
-
Reagents:
-
Equipment:
-
96-well tissue culture plates (high-binding).[1]
-
Plate reader (absorbance).
-
Procedure
-
Plate Coating:
-
Prepare a solution of Cyclo(RGDfK) peptide (e.g., 10-100 µg/mL) in sterile PBS.[1] Note: The maleimide group can be used to conjugate the peptide to a carrier protein like Maleimide-Activated BSA for more efficient coating.[15]
-
Add 100 µL of the peptide solution to each well of a 96-well plate. Use PBS or a control peptide (Cyclo(RADfK)) for control wells.
-
Incubate the plate for 1-2 hours at 37°C or overnight at 4°C.[1]
-
-
Washing and Blocking:
-
Cell Seeding and Adhesion:
-
Removal of Non-Adherent Cells:
-
Gently wash the wells with PBS to remove non-adherent cells. The number of washes may need optimization depending on the cell type's adherence strength.[1]
-
-
Quantification of Adherent Cells:
-
Fix the adherent cells with a suitable fixative (e.g., 4% paraformaldehyde or methanol).
-
Stain the cells by adding 100 µL of Crystal Violet solution to each well and incubating for 10-20 minutes at room temperature.
-
Wash away excess stain with water and allow the plate to dry completely.
-
Add 100 µL of solubilization buffer to each well to dissolve the stain.
-
Read the absorbance at ~570 nm using a plate reader. The absorbance is proportional to the number of adherent cells.
-
Quantitative Data Summary
The following table summarizes typical quantitative data for Cyclo(RGDfK) binding assays. Values can vary depending on the specific cell line, assay conditions, and peptide conjugate used.
| Parameter | Value | Target/Cell Line | Comments | Source |
| Binding Affinity (IC50) | 0.94 nM | αvβ3 Integrin | Competitive solid-phase binding assay. | [3] |
| ~1.5 - 6 nM | αvβ3 Integrin | Range for various cyclic RGD peptides. | [11] | |
| 49 - 75 nM | αvβ6 Integrin | Lower affinity compared to αvβ3. | [11] | |
| 414 ± 36 nM | αvβ3/αvβ5 on U87MG cells | Whole-cell competitive binding assay. | [4] | |
| Dissociation Constant (Kd) | 41.70 nM | Purified αvβ3 Integrin | Measured for monomeric Cyclo(-RGDfK-). | [6][17] |
| 33 nM | U87MG cells | Apparent Kd for an RGD-containing construct. | [12] | |
| Cell Seeding Density | 1 x 10⁴ cells/well | General Adhesion Assay | For 96-well plates. | [1] |
| 2 x 10⁴ cells/well | HeLa cells | For cell adhesion assay. | [15][18] | |
| 2.5 x 10⁵ cells/well | U87MG cells | For suspension binding assay. | [12] | |
| Peptide Concentration | 10-100 µg/mL | Plate Coating | For solid-phase adhesion assays. | [1] |
| 1 µM | Plate Coating | For peptide-BSA conjugate coating. | [15][18] |
References
- 1. benchchem.com [benchchem.com]
- 2. Advantages of RGD peptides for directing cell association with biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. FITC-Conjugated Cyclic RGD Peptides as Fluorescent Probes for Staining Integrin αvβ3/αvβ5 in Tumor Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. In vivo optical imaging of integrin αV-β3 in mice using multivalent or monovalent cRGD targeting vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Evaluation of Near Infrared Fluorescent Multimeric RGD Peptides for Targeting Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Click Chemistry for 18F-Labeling of RGD Peptides and microPET Imaging of Tumor Integrin αvβ3 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Comprehensive Evaluation of the Activity and Selectivity Profile of Ligands for RGD-binding Integrins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthetic Integrin-Targeting Dextran-Fc Hybrids Efficiently Inhibit Tumor Proliferation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. liposomes.ca [liposomes.ca]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Clustering and Internalization of Integrin αvβ3 With a Tetrameric RGD-synthetic Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for the Solid-Phase Synthesis of cRGDfK Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclic pentapeptide c(RGDfK) (cyclo(Arg-Gly-Asp-D-Phe-Lys)) is a potent and selective ligand for αvβ3 integrins, which are cell surface receptors highly expressed on proliferating endothelial cells and various tumor cells.[1][2] This specificity makes c(RGDfK) and its derivatives valuable tools in cancer research and drug development, serving as targeting moieties for the delivery of therapeutic agents and imaging probes to tumors.[3] The synthesis of c(RGDfK) is most efficiently achieved through solid-phase peptide synthesis (SPPS), which allows for a controlled, stepwise assembly of the peptide chain on a solid support.[1][4] This document provides detailed protocols and application notes for the successful solid-phase synthesis of c(RGDfK), including on-resin cyclization, cleavage, and purification.
Key Experimental Considerations
Successful solid-phase synthesis of c(RGDfK) relies on a strategic selection of resins, protecting groups, and coupling reagents. The on-resin cyclization step is a critical part of the synthesis, minimizing intermolecular side reactions and simplifying purification.
Resin Selection: Various resins can be employed, with 2-chlorotrityl chloride resin being a common choice due to its acid lability, which allows for the cleavage of the linear peptide from the resin while keeping the side-chain protecting groups intact for subsequent solution-phase cyclization if desired. However, for on-resin cyclization, resins like Wang or NovaSyn TGA are often used, where the peptide is anchored via the side chain of an amino acid.
Protecting Group Strategy: An orthogonal protecting group strategy is essential for on-resin cyclization. The most common approach involves the use of the Fmoc group for temporary Nα-protection, which is removed at each cycle of amino acid addition. Acid-labile tert-butyl (tBu)-based protecting groups are typically used for the side chains of Arg (Pbf), Asp (OtBu), and Lys (Boc). For on-resin cyclization, the side chain of an amino acid at the cyclization point needs a protecting group that can be removed selectively without affecting other protecting groups. For instance, an allyl (All) group on the β-carboxyl group of Aspartic acid allows for selective deprotection using a palladium catalyst prior to cyclization. Similarly, protecting the lysine (B10760008) side chain with a group like Mtt (4-methyltrityl) or ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) allows for selective deprotection and subsequent functionalization on the resin.
Coupling Reagents: A variety of coupling reagents can be used to facilitate the formation of the amide bond between amino acids. Common choices include aminium-based reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), often used in combination with a base such as N,N-diisopropylethylamine (DIPEA). Phosphonium-based reagents like PyBop (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also effective.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of Linear Protected cRGDfK Precursor
This protocol describes the assembly of the linear peptide sequence on a 2-chlorotrityl chloride resin using Fmoc/tBu chemistry.
1. Resin Swelling and Loading:
-
Swell 2-chlorotrityl chloride resin (e.g., 1.0 g, loading capacity 0.8 mmol/g) in dichloromethane (B109758) (DCM, 10 mL) for 30 minutes in a reaction vessel.
-
Dissolve Fmoc-Asp(OAll)-OH (2 equivalents relative to resin loading) and DIPEA (4 equivalents) in DCM.
-
Add the amino acid solution to the swollen resin and agitate for 4 hours at room temperature.
-
Wash the resin with DCM (3x), followed by a mixture of DCM/Methanol/DIPEA (17:2:1, v/v/v) (3x) to cap any unreacted sites, and finally with DCM (3x) and N,N-dimethylformamide (DMF) (3x).
2. Iterative Amino Acid Coupling:
-
Fmoc Deprotection: Treat the resin with 20-30% piperidine (B6355638) in DMF (10 mL) for 10 minutes (repeat twice). Wash the resin with DMF (5x) and DCM (3x).
-
Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid (e.g., Fmoc-Gly-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Lys(Boc)-OH, Fmoc-D-Phe-OH; 3-4 equivalents), a coupling reagent (e.g., HBTU/HOBt or HATU; 3-4 equivalents), and DIPEA (6-8 equivalents) in DMF. Add this solution to the resin and agitate for 1-2 hours at room temperature.
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat the deprotection and coupling steps for each amino acid in the sequence.
Protocol 2: On-Resin Cyclization
This protocol outlines the steps for cyclizing the peptide while it is still attached to the solid support. This requires the use of an orthogonal protecting group on the side chain of Aspartic acid (e.g., OAll).
1. Selective Deprotection of Asp(OAll):
-
Wash the peptide-resin with DCM.
-
Treat the resin with a solution of Pd(PPh3)4 (0.25 equivalents) and phenylsilane (B129415) (PhSiH3; 24 equivalents) in DCM for 30 minutes (repeat three times) to remove the allyl protecting group from the Asp side chain.
-
Wash the resin thoroughly with DCM, 0.5% sodium diethyldithiocarbamate (B1195824) in DMF (to scavenge residual palladium), DMF, and DCM.
2. On-Resin Lactamization (Cyclization):
-
Wash the resin with DMF.
-
Add a solution of a coupling reagent (e.g., PyBop/HOBt or HATU; 3 equivalents) and DIPEA (6 equivalents) in DMF to the resin.
-
Agitate the reaction mixture for 4-16 hours at room temperature. The progress of the cyclization can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing it by HPLC-MS.
Protocol 3: Cleavage from Resin and Side-Chain Deprotection
This protocol details the final step of releasing the cyclic peptide from the solid support and removing the side-chain protecting groups.
1. Resin Preparation:
-
Wash the cyclized peptide-resin with DCM and dry it under vacuum.
2. Cleavage and Deprotection:
-
Prepare a cleavage cocktail. A common mixture is Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v). For peptides containing Arginine, scavengers like thioanisole (B89551) or 1,2-ethanedithiol (B43112) (EDT) can be beneficial.
-
Add the cleavage cocktail to the dried resin (e.g., 10 mL per gram of resin) and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.
3. Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether (approximately 10 times the volume of the filtrate).
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Wash the peptide pellet with cold diethyl ether several times to remove scavengers and residual TFA.
-
Dry the crude peptide pellet under vacuum.
Protocol 4: Purification and Characterization
1. Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile (B52724) mixture with 0.1% TFA).
-
Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.
-
Use a linear gradient of acetonitrile in water (both containing 0.1% TFA) to elute the peptide.
-
Collect fractions containing the pure product and lyophilize to obtain the final c(RGDfK) peptide as a white powder.
2. Characterization:
-
Purity Analysis: Assess the purity of the final product by analytical RP-HPLC.
-
Identity Confirmation: Confirm the molecular weight of the purified peptide using mass spectrometry, such as Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry.
Quantitative Data Summary
The following tables summarize typical quantitative data associated with the solid-phase synthesis of c(RGDfK).
Table 1: Resin Loading and Reagent Equivalents
| Parameter | Typical Value/Range | Reference |
| Resin Loading Capacity | 0.2 - 1.2 mmol/g | |
| Fmoc-Amino Acids | 2 - 10 equivalents | |
| Coupling Reagents (HBTU, HATU, PyBop) | 2 - 10 equivalents | |
| Base (DIPEA) | 4 - 20 equivalents | |
| Palladium Catalyst (for All deprotection) | 0.25 equivalents | |
| Phenylsilane (for All deprotection) | 24 equivalents |
Table 2: Reaction Conditions and Durations
| Step | Reagents | Duration | Temperature | Reference |
| Resin Loading | Fmoc-Asp(OAll)-OH, DIPEA, DCM | 4 hours | Room Temp. | |
| Fmoc Deprotection | 20-30% Piperidine in DMF | 2 x 10 minutes | Room Temp. | |
| Amino Acid Coupling | Fmoc-AA, Coupling Reagent, DIPEA, DMF | 1 - 2 hours | Room Temp. | |
| Allyl Deprotection | Pd(PPh3)4, PhSiH3, DCM | 3 x 30 minutes | Room Temp. | |
| On-Resin Cyclization | Coupling Reagent, DIPEA, DMF | 4 - 16 hours | Room Temp. | |
| Cleavage & Deprotection | TFA/TIS/H2O (95:2.5:2.5) | 2 - 3 hours | Room Temp. |
Visualizations
Solid-Phase Synthesis Workflow for c(RGDfK)
Caption: Workflow for the solid-phase synthesis of c(RGDfK) peptide.
αvβ3 Integrin Signaling Pathway
The c(RGDfK) peptide primarily targets and modulates the αvβ3 integrin signaling pathway. Upon binding of c(RGDfK) to αvβ3 integrin, downstream signaling cascades are initiated, influencing cell adhesion, migration, proliferation, and survival. A key player in this pathway is the Focal Adhesion Kinase (FAK).
Caption: Simplified αvβ3 integrin signaling pathway activated by c(RGDfK).
References
- 1. Solid-phase synthesis of c(RGDfK) derivatives: on-resin cyclisation and lysine functionalisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cyclic-RGDfK peptide conjugated succinoyl-TPGS nanomicelles for targeted delivery of docetaxel to integrin receptor over-expressing angiogenic tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Cyclo(RGDfK(Mal)) for In Vivo Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclic peptide Cyclo(RGDfK), a potent and selective antagonist of the αvβ3 integrin, has emerged as a critical targeting moiety for in vivo imaging of angiogenesis and tumor progression. The maleimide-functionalized variant, Cyclo(RGDfK(Mal)), offers a versatile platform for the site-specific conjugation of various imaging probes, including near-infrared (NIR) fluorescent dyes and chelators for positron emission tomography (PET) and single-photon emission computed tomography (SPECT). This document provides detailed application notes and experimental protocols for the use of Cyclo(RGDfK(Mal)) in preclinical in vivo imaging.
Integrin αvβ3 is overexpressed on activated endothelial cells during angiogenesis and on various tumor cells, making it an ideal biomarker for monitoring cancer growth and response to therapy.[1][2][3] Probes functionalized with Cyclo(RGDfK) can specifically bind to this integrin, allowing for non-invasive visualization of these processes. Multimerization of the RGD peptide has been shown to enhance binding affinity and improve tumor targeting efficacy.[1][4][5]
Quantitative Data Summary
The following table summarizes key quantitative data from various studies utilizing Cyclo(RGDfK)-based probes for in vivo imaging. This data highlights the binding affinities and in vivo performance of different probe configurations.
| Probe Conjugate | Target | Animal Model | Imaging Modality | Binding Affinity (IC50) | Tumor Uptake (%ID/g) | Tumor-to-Background Ratio | Reference |
| Cy5-RAFT-c(-RGDfK-)4 | αvβ3 Integrin | HEK293(β3) Xenograft | Optical | Not Reported | Higher than monomer | >15 (Tumor/Skin) | [1] |
| 64Cu-cyclam-RAFT-c(-RGDfK-)4 | αvβ3 Integrin | Glioblastoma Xenograft | PET | Not Reported | Dose-dependent | Not Reported | [6] |
| [99mTc]HYNIC-cRGDfk-NPY | αvβ3 Integrin & Y1R | MCF-7 & MDA-MB-231 Xenografts | SPECT | 0.94 nM (for cRGDfK) | 9.30 ± 3.25 (MCF-7) | 5.65 ± 0.94 (T/M, MCF-7) | [7] |
| 111In-DOTA-EB-cRGDfK | αvβ3 Integrin | U-87 MG Xenograft | SPECT/CT | 71.7 nM | 27.1 ± 2.7 (at 24h) | 22.85 (T/NT, at 24h) | |
| Cy5.5-c(RGDyK) (monomer) | αvβ3 Integrin | U87MG Xenograft | Optical | 42.9 ± 1.2 nM | Not Reported | 3.18 ± 0.16 (T/N, at 4h) | [5] |
| Cy5.5-E[c(RGDyK)]2 (dimer) | αvβ3 Integrin | U87MG Xenograft | Optical | 27.5 ± 1.2 nM | Not Reported | 2.98 ± 0.05 (T/N, at 4h) | [5] |
| Cy5.5-E{E[c(RGDyK)]2}2 (tetramer) | αvβ3 Integrin | U87MG Xenograft | Optical | 12.1 ± 1.3 nM | Highest of the three | 3.63 ± 0.09 (T/N, at 4h) | [5] |
| Cypate-[c(RGDfK)]2 | αvβ3 Integrin | A549 Xenograft | Optical | Improved vs. monomer | Improved vs. monomer | Improved vs. monomer |
Abbreviations: %ID/g: Percentage of Injected Dose per Gram of Tissue; T/M: Tumor-to-Muscle Ratio; T/N: Tumor-to-Normal Tissue Ratio; T/NT: Tumor-to-Non-Target Tissue Ratio.
Experimental Protocols
Protocol 1: Conjugation of a Thiol-Containing Imaging Probe to Cyclo(RGDfK(Mal))
This protocol describes the general procedure for conjugating a thiol-containing imaging probe (e.g., a cysteine-containing peptide or a thiol-modified dye/chelator) to Cyclo(RGDfK(Mal)).
Materials:
-
Cyclo(RGDfK(Mal))
-
Thiol-containing imaging probe
-
Degassed conjugation buffer: 10-100 mM phosphate (B84403) buffer (PBS), Tris, or HEPES, pH 7.0-7.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride (optional, for reducing disulfide bonds)
-
Purification system: Gel filtration column (e.g., Sephadex G-25) or Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Procedure:
-
Preparation of Cyclo(RGDfK(Mal)) Solution: Dissolve Cyclo(RGDfK(Mal)) in DMF or DMSO to a stock concentration of 10 mM.
-
Preparation of Thiolated Probe Solution:
-
Dissolve the thiol-containing imaging probe in the degassed conjugation buffer.
-
If the probe contains disulfide bonds, add a 10-fold molar excess of TCEP to the solution and incubate for 30 minutes at room temperature to reduce the disulfides to free thiols. It is not necessary to remove TCEP before proceeding with the maleimide (B117702) reaction.
-
-
Conjugation Reaction:
-
Add the Cyclo(RGDfK(Mal)) stock solution to the thiol-containing probe solution. A 10-20 fold molar excess of the maleimide peptide to the thiol-containing probe is recommended as a starting point.
-
Gently mix the reaction solution.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification of the Conjugate:
-
Purify the resulting conjugate using a gel filtration column to separate the labeled probe from unreacted peptide and dye/chelator.
-
Alternatively, for higher purity, use RP-HPLC for purification.
-
-
Characterization: Confirm the identity and purity of the final conjugate using analytical RP-HPLC and mass spectrometry.
Protocol 2: In Vivo Optical Imaging of Tumor Integrin αvβ3 Expression
This protocol outlines the procedure for in vivo near-infrared fluorescence (NIRF) imaging of tumors using a Cyclo(RGDfK)-dye conjugate.
Materials:
-
Cyclo(RGDfK)-NIR dye conjugate (e.g., Cy5.5, Cy7, IRDye800)
-
Tumor-bearing animal model (e.g., nude mice with subcutaneous U87MG glioblastoma xenografts)
-
Sterile phosphate-buffered saline (PBS)
-
In vivo imaging system equipped for NIRF imaging
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Animal Preparation:
-
Anesthetize the tumor-bearing mouse using isoflurane (B1672236) (2-4% in oxygen).
-
Place the mouse in the imaging chamber of the in vivo imaging system.
-
-
Probe Administration:
-
Dissolve the Cyclo(RGDfK)-NIR dye conjugate in sterile PBS.
-
Inject the probe intravenously (i.v.) via the tail vein. A typical dose is in the range of 10 nmol per mouse.[1]
-
-
In Vivo Imaging:
-
Acquire whole-body fluorescence images at various time points post-injection (e.g., 0.5, 1, 2, 4, and 24 hours) to determine the optimal imaging window.[5]
-
Use appropriate excitation and emission filters for the specific NIR dye.
-
-
Image Analysis:
-
Draw regions of interest (ROIs) over the tumor and a contralateral normal tissue area (e.g., muscle).
-
Quantify the fluorescence intensity in the ROIs to determine the tumor-to-background ratio.
-
-
Blocking Study (for specificity confirmation):
-
Co-inject a large excess of unlabeled c(RGDfK) peptide (e.g., 30-120 fold molar excess) with the fluorescently labeled probe.[1]
-
A significant reduction in tumor fluorescence signal compared to the unblocked group confirms the αvβ3-specificity of the probe.
-
-
Ex Vivo Biodistribution (optional):
-
At the final imaging time point, euthanize the mouse.
-
Dissect the tumor and major organs (liver, kidneys, spleen, lungs, heart, muscle, etc.).
-
Image the dissected tissues using the in vivo imaging system to confirm the biodistribution of the probe.
-
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Integrin αvβ3 signaling upon binding of a Cyclo(RGDfK)-based probe.
Caption: Workflow for the synthesis of a Cyclo(RGDfK)-based imaging probe.
Caption: General workflow for in vivo imaging using a Cyclo(RGDfK)-probe.
References
- 1. In vivo optical imaging of integrin αV-β3 in mice using multivalent or monovalent cRGD targeting vectors | springermedizin.de [springermedizin.de]
- 2. In vivo optical imaging of integrin αV-β3 in mice using multivalent or monovalent cRGD targeting vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biotium.com [biotium.com]
- 4. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 5. Single step 18F-labeling of dimeric cycloRGD for functional PET imaging of tumors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Near-Infrared Fluorescence Imaging of Tumor Integrin αvβ3 Expression with Cy7-Labeled RGD Multimers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Near-Infrared Fluorescent RGD Peptides for Optical Imaging of Integrin αvβ3 Expression in Living Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Maleimide-Thiol Reaction with cRGDfK(Mal)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The maleimide-thiol reaction is a cornerstone of bioconjugation chemistry, prized for its high selectivity and efficiency under mild, aqueous conditions. This Michael addition reaction facilitates the formation of a stable covalent thioether bond between a maleimide-functionalized molecule and a thiol-containing molecule. One prominent application is the conjugation of the cyclic peptide cRGDfK(Mal) to various substrates. The cRGDfK peptide is a well-known ligand for αvβ3 integrins, which are overexpressed in many types of cancer cells and angiogenic blood vessels. Consequently, cRGDfK(Mal) conjugates are extensively used in targeted drug delivery, in vivo imaging, and biomaterial functionalization.
These application notes provide a comprehensive guide to the optimal reaction conditions for conjugating cRGDfK(Mal) and detailed protocols for performing the conjugation and subsequent purification.
Data Presentation: Optimizing Reaction Conditions
The efficiency and specificity of the maleimide-thiol conjugation are highly dependent on several key parameters. The following tables summarize the critical quantitative data for optimizing the reaction conditions for cRGDfK(Mal).
Table 1: Effect of pH on Maleimide-Thiol Reaction Characteristics
| pH Range | Reaction Rate with Thiols | Selectivity for Thiols | Competing Reactions |
| < 6.5 | Slow | High | - |
| 6.5 - 7.5 | Optimal | High | Minimal [1][2] |
| > 7.5 | Fast | Decreased | Amine reaction, Maleimide (B117702) hydrolysis[1] |
At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[1][2] Above pH 7.5, the maleimide group becomes increasingly susceptible to hydrolysis, rendering it unreactive towards thiols.
Table 2: Recommended Reaction Temperature and Duration
| Temperature | Duration | Notes |
| Room Temperature (20-25°C) | 30 minutes - 2 hours | Faster reaction kinetics. A 30-minute reaction time at room temperature has been shown to be optimal for cRGDfK conjugation to nanoparticles. |
| 4°C | Overnight (8-16 hours) | Recommended for sensitive proteins to minimize potential degradation. |
Table 3: Molar Ratio of Maleimide to Thiol
| Maleimide:Thiol Molar Ratio | Target Molecule | Conjugation Efficiency | Reference |
| 2:1 | cRGDfK peptide | 84 ± 4% | |
| 5:1 | 11A4 nanobody | 58 ± 12% | |
| 10:1 - 20:1 | General proteins | Recommended starting range |
A molar excess of the maleimide-containing reagent is generally recommended to drive the reaction to completion.For the specific conjugation of cRGDfK, a 2:1 maleimide to thiol molar ratio has been demonstrated to be optimal.
Experimental Protocols
This section provides detailed methodologies for the conjugation of cRGDfK(Mal) to a thiol-containing molecule.
Diagram of the Maleimide-Thiol Reaction
Caption: Chemical reaction scheme for maleimide-thiol conjugation.
Materials
-
cRGDfK(Mal)
-
Thiol-containing molecule (e.g., protein, peptide, drug)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
HEPES buffer (10-100 mM), pH 7.0-7.5
-
Tris buffer (10-100 mM), pH 7.0-7.5
-
EDTA (1-5 mM)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching reagent (e.g., L-cysteine or 2-mercaptoethanol)
-
Purification system (e.g., Size Exclusion Chromatography, Dialysis, or HPLC)
Experimental Workflow Diagram
Caption: Experimental workflow for cRGDfK(Mal) conjugation.
Protocol: Conjugation of cRGDfK(Mal) to a Thiol-Containing Molecule
1. Preparation of the Thiol-Containing Molecule
-
Note: Free thiols can oxidize to form disulfide bonds, which are unreactive with maleimides. Therefore, it is crucial to ensure the availability of free thiol groups.
-
If your molecule contains disulfide bonds, they must be reduced prior to conjugation.
-
Using TCEP (recommended): TCEP is a stable and odorless reducing agent that does not contain a thiol group, meaning it does not need to be removed before the conjugation reaction.
-
Dissolve the thiol-containing molecule in a degassed buffer (e.g., PBS, HEPES, or Tris at pH 7.0-7.5) containing 1-5 mM EDTA. Degassing the buffer by vacuum or by bubbling with an inert gas like nitrogen or argon helps prevent re-oxidation of thiols.
-
Add a 10-100 fold molar excess of TCEP to the solution.
-
Incubate at room temperature for 30-60 minutes.
-
-
Using DTT: DTT is a strong reducing agent, but since it contains thiol groups, any excess must be removed before adding the maleimide reagent to prevent it from competing in the reaction.
-
Dissolve the thiol-containing molecule in a degassed buffer (pH >7.0 for optimal DTT activity).
-
Add DTT to a final concentration of 10-100 mM.
-
Incubate at room temperature for 30-60 minutes.
-
Remove excess DTT using a desalting column or through buffer exchange.
-
-
2. Preparation of the cRGDfK(Mal) Solution
-
Aqueous solutions of maleimides are not recommended for long-term storage due to hydrolysis. It is best to prepare the solution immediately before use.
-
Dissolve the cRGDfK(Mal) in a minimal amount of anhydrous DMSO or DMF.
3. Conjugation Reaction
-
Add the cRGDfK(Mal) solution to the solution of the reduced thiol-containing molecule. A 2:1 molar ratio of maleimide to thiol is a good starting point for cRGDfK.
-
Ensure the final pH of the reaction mixture is between 6.5 and 7.5.
-
Incubate the reaction mixture at room temperature for 30 minutes to 2 hours, or at 4°C overnight. The reaction can be gently mixed during this time.
4. Quenching the Reaction
-
To stop the reaction and consume any unreacted maleimide, add a small molecule thiol such as L-cysteine or 2-mercaptoethanol (B42355) in a 5-10 fold molar excess over the initial amount of cRGDfK(Mal).
-
Incubate for an additional 15-30 minutes at room temperature.
5. Purification of the Conjugate
-
The choice of purification method will depend on the size and properties of the final conjugate.
-
Size Exclusion Chromatography (SEC): Effective for separating the larger conjugate from smaller unreacted molecules.
-
Dialysis or Tangential Flow Filtration (TFF): Useful for removing unreacted small molecules from larger protein conjugates.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Provides high-resolution purification for peptides and smaller conjugates.
-
6. Characterization of the Conjugate
-
Confirm the successful conjugation and assess the purity of the final product.
-
Mass Spectrometry (MS): To verify the molecular weight of the conjugate.
-
HPLC: To determine the purity of the conjugate and quantify the yield.
-
Storage and Stability
-
Maleimide-functionalized reagents like cRGDfK(Mal) should be stored at -20°C or lower in a desiccated environment.
-
Allow the reagent to fully equilibrate to room temperature before opening to prevent moisture condensation.
-
The thioether bond formed is generally stable. However, the thiosuccinimide ring can undergo hydrolysis, especially at higher pH. The resulting ring-opened succinamic acid thioether is stable. There is also evidence that the maleimide-thiol adduct can undergo a retro-Michael reaction, particularly in the presence of other thiols, which can lead to payload migration. For applications where absolute stability is critical, this should be a consideration.
-
Store the final purified conjugate under conditions appropriate for the biomolecule it is attached to, typically at 4°C for short-term storage or frozen at -20°C or -80°C for long-term storage. Adding a preservative like sodium azide (B81097) may be considered for non-cellular applications.
References
Application Notes and Protocols for Functionalizing Biomaterials with Cyclo(RGDfK(Mal))
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of biomaterials with targeting ligands is a cornerstone of modern biomedical engineering, enabling the development of "smart" materials that can actively engage with the cellular environment. Among the most widely utilized targeting moieties is the cyclic peptide Cyclo(RGDfK(Mal)). This peptide contains the Arginine-Glycine-Aspartic acid (RGD) sequence, a primary recognition motif for a class of cell surface receptors known as integrins.[1] Specifically, the constrained cyclic structure of Cyclo(RGDfK) enhances its binding affinity and selectivity for certain integrins, particularly αvβ3, which is overexpressed on various cell types involved in angiogenesis and tumor progression.[2][3][4]
The inclusion of a maleimide (B117702) (Mal) group on the lysine (B10760008) (K) residue provides a convenient and highly specific handle for covalent conjugation to biomaterials. This is typically achieved through a Michael addition reaction with free thiol groups present on the biomaterial surface. These application notes provide a comprehensive overview of the applications, experimental protocols, and underlying signaling pathways associated with the use of Cyclo(RGDfK(Mal)) in biomaterial functionalization.
Applications
The unique targeting capabilities of Cyclo(RGDfK(Mal)) have led to its use in a wide array of biomedical applications:
-
Tissue Engineering: By promoting cell adhesion, proliferation, and differentiation, Cyclo(RGDfK(Mal))-functionalized scaffolds are instrumental in the regeneration of various tissues, including bone, cartilage, and vascular grafts. The RGD motif mimics the natural extracellular matrix, providing a more hospitable environment for cells.
-
Drug Delivery: Biomaterials functionalized with Cyclo(RGDfK(Mal)) can be used to create targeted drug delivery systems. These systems can selectively deliver therapeutic agents to sites of angiogenesis or tumors, thereby increasing local drug concentration and reducing systemic side effects.
-
Cancer Therapy and Imaging: The overexpression of αvβ3 integrin on many tumor cells and neovasculature makes Cyclo(RGDfK(Mal)) an excellent targeting ligand for both cancer therapeutics and diagnostic imaging agents.
-
Cell Culture: Coating cell culture surfaces with Cyclo(RGDfK(Mal)) can improve the attachment and growth of specific cell types, which is particularly useful for primary cells or those that are difficult to culture.
Quantitative Data: A Comparative Look
The efficacy of RGD-mediated cell binding is highly dependent on the conformation of the peptide. Cyclic RGD peptides, such as Cyclo(RGDfK), generally exhibit superior binding affinity and stability compared to their linear counterparts. This is attributed to the pre-organized conformation of the cyclic peptide, which more closely mimics the bound state, reducing the entropic penalty of binding.
Table 1: Comparison of Binding Affinities of RGD Peptides to Integrins
| Peptide | Integrin Subtype | Binding Affinity (IC50, nM) | Reference |
| Cyclo(RGDfK) | αvβ3 | 2.1 | [5] |
| αvβ5 | 250 | ||
| α5β1 | 141 | ||
| Cyclo(RGDfV) | αvβ3 | 1.5 | |
| αvβ5 | 503 | ||
| α5β1 | 236 | ||
| Linear GRGDSPK | αvβ3 | 12.2 | |
| αvβ5 | 167 | ||
| α5β1 | 34 | ||
| Echistatin (control) | αvβ3 | 0.46 | |
| αvβ5 | 1.1 | ||
| α5β1 | 0.57 |
IC50 values represent the concentration of the peptide required to inhibit 50% of the binding of a radiolabeled ligand to the integrin receptor. Lower values indicate higher binding affinity.
Experimental Protocols
Protocol 1: Functionalization of a Thiolated Hydrogel with Cyclo(RGDfK(Mal))
This protocol describes the conjugation of Cyclo(RGDfK(Mal)) to a hydrogel that has been pre-functionalized with free thiol groups.
Materials:
-
Thiolated hydrogel precursor solution
-
Cyclo(RGDfK(Mal))
-
Degassed, sterile phosphate-buffered saline (PBS), pH 7.0-7.5
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Nitrogen or Argon gas
-
Orbital shaker
Procedure:
-
Prepare the Cyclo(RGDfK(Mal)) Stock Solution:
-
Dissolve Cyclo(RGDfK(Mal)) in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mg/mL).
-
-
Prepare the Thiolated Hydrogel:
-
Dissolve the thiolated hydrogel precursor in degassed PBS (pH 7.0-7.5) to the desired concentration for gelation.
-
If the hydrogel contains disulfide bonds, it may be necessary to reduce them to free thiols by adding a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). If TCEP is used, ensure it is removed or its concentration is sufficiently low so as not to interfere with the maleimide reaction.
-
-
Conjugation Reaction:
-
While gently stirring, add the Cyclo(RGDfK(Mal)) stock solution to the thiolated hydrogel precursor solution. A typical starting molar ratio of maleimide to thiol is 10:1 to 20:1 to ensure complete reaction of the thiols.
-
Flush the reaction vessel with nitrogen or argon gas to minimize oxidation of the thiols.
-
Seal the vessel and incubate at room temperature for 2 hours or overnight at 4°C on an orbital shaker, protected from light.
-
-
Hydrogel Formation:
-
Initiate hydrogel crosslinking according to the specific protocol for your hydrogel system (e.g., via photo-initiation, temperature change, or addition of a crosslinking agent).
-
-
Purification:
-
To remove unreacted Cyclo(RGDfK(Mal)), purify the functionalized hydrogel. For hydrogels, this is typically done by dialysis against PBS.
-
-
Characterization (Optional but Recommended):
-
Confirm the successful conjugation of the peptide using techniques such as NMR, mass spectrometry, or by quantifying the decrease in free thiol groups using Ellman's reagent.
-
Protocol 2: In Vitro Cell Adhesion Assay
This assay evaluates the ability of the Cyclo(RGDfK(Mal))-functionalized biomaterial to promote cell adhesion.
Materials:
-
Cyclo(RGDfK(Mal))-functionalized biomaterial (e.g., hydrogel, coated plate)
-
Unfunctionalized biomaterial (negative control)
-
Tissue culture-treated plastic (positive control)
-
Cell line known to express the target integrin (e.g., U87MG human glioblastoma cells for αvβ3)
-
Cell culture medium (e.g., DMEM) with or without serum
-
Bovine Serum Albumin (BSA)
-
Calcein-AM or other cell viability stain
-
Fluorescence microscope
Procedure:
-
Prepare Biomaterial Surfaces:
-
If using a hydrogel, cast it into the wells of a multi-well plate.
-
If using a coatable material, coat the wells of a 96-well plate with a solution of the functionalized or unfunctionalized biomaterial and allow it to dry.
-
-
Block Non-Specific Binding:
-
Incubate the biomaterial surfaces with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at 37°C to prevent non-specific cell adhesion.
-
Wash the wells three times with sterile PBS.
-
-
Cell Seeding:
-
Harvest and resuspend the cells in serum-free medium.
-
Seed the cells onto the prepared surfaces at a desired density (e.g., 1 x 10^4 cells/well).
-
-
Incubation:
-
Incubate the plate for a defined period (e.g., 1-4 hours) at 37°C in a humidified incubator.
-
-
Washing:
-
Gently wash the wells with PBS to remove non-adherent cells. The stringency of the washing can be adjusted to assess the strength of adhesion.
-
-
Quantification of Adherent Cells:
-
Add a solution of Calcein-AM to each well and incubate according to the manufacturer's instructions to fluorescently label live, adherent cells.
-
Quantify the number of adherent cells by measuring the fluorescence intensity using a plate reader or by capturing and analyzing images with a fluorescence microscope.
-
Signaling Pathways and Experimental Workflows
Integrin-Mediated Signaling Pathway
The binding of Cyclo(RGDfK(Mal)) to integrins on the cell surface initiates a cascade of intracellular signaling events that regulate cell behavior. A key player in this pathway is Focal Adhesion Kinase (FAK).
Caption: Integrin-mediated signaling cascade upon RGD binding.
Experimental Workflow for Biomaterial Functionalization and Testing
The following diagram outlines the logical flow of experiments for creating and evaluating a Cyclo(RGDfK(Mal))-functionalized biomaterial.
Caption: Workflow for functionalization and evaluation.
Conclusion
Functionalizing biomaterials with Cyclo(RGDfK(Mal)) offers a robust and versatile strategy for enhancing their biological activity and creating targeted therapeutic and diagnostic tools. The high affinity and selectivity of this cyclic peptide for key integrins, combined with the efficient and specific maleimide-thiol conjugation chemistry, provides researchers with a powerful tool to rationally design the next generation of biomaterials. Careful consideration of the experimental protocols and an understanding of the underlying biological pathways are essential for the successful implementation of this technology.
References
- 1. Radiolabeled Cyclic RGD Peptides as Integrin αvβ3-Targeted Radiotracers: Maximizing Binding Affinity via Bivalency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The relationship between the cyclic-RGDfK ligand and αvβ3 integrin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Comprehensive Evaluation of the Activity and Selectivity Profile of Ligands for RGD-binding Integrins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Targeting αvβ3 Integrin Expressing Cells using cRGDfK(Mal)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclic peptide cRGDfK, containing the arginine-glycine-aspartic acid (RGD) sequence, is a potent and selective ligand for αvβ3 integrin. This integrin is a heterodimeric transmembrane glycoprotein (B1211001) that is overexpressed on the surface of various cancer cells and activated endothelial cells during angiogenesis, but has limited expression in normal tissues and mature blood vessels.[1][2][3] This differential expression makes αvβ3 integrin an attractive target for the development of targeted diagnostics and therapeutics. The maleimide (B117702) (Mal) functional group on the lysine (B10760008) (K) residue of cRGDfK allows for facile and specific conjugation to thiol-containing molecules, such as drugs, imaging agents, and nanoparticles, through a stable thioether bond.[][5][6] These application notes provide an overview of the use of cRGDfK(Mal) for targeting αvβ3 integrin-expressing cells, along with detailed protocols for key experiments.
Data Presentation
Table 1: Expression Levels of αvβ3 Integrin on Various Cell Lines
| Cell Line | Cell Type | αvβ3 Integrin Expression Level (receptors/cell) | Reference |
| U-87 MG | Human Glioblastoma | High | [7][8] |
| M21 | Human Melanoma | High (αvβ3-positive) | [7][9] |
| M21-L | Human Melanoma | Low (αvβ3-negative) | [9] |
| HUVEC | Human Umbilical Vein Endothelial Cells | (2.63 ± 0.08) x 10^5 | [10] |
| DU145 | Human Prostate Cancer | Overexpressed | [11] |
| A549 | Human Lung Carcinoma | Present | [12] |
| 4T1 | Murine Breast Cancer | αvβ3-positive | [13] |
| C6 | Rat Glioma | High | [3] |
| MIA PaCa-2 | Human Pancreatic Cancer | Low | [3] |
| HEK293(β3) | Human Embryonic Kidney (β3 transfected) | High | [14][15] |
| HEK293(β1) | Human Embryonic Kidney (β1 transfected) | αvβ3-negative | [14][15] |
Note: Expression levels can vary depending on cell culture conditions and passage number.
Table 2: Binding Affinities (IC50) of cRGD Peptides to αvβ3 Integrin
| Peptide | Assay Conditions | Cell Line/Receptor | IC50 (nM) | Reference |
| DOTA-E-c(RGDfK) (monomer) | In vitro competition assay | SK-RC-52 xenografts | 120 | [16] |
| DOTA-E-[c(RGDfK)]2 (dimer) | In vitro competition assay | SK-RC-52 xenografts | 69.9 | [16] |
| DOTA-E{E[c(RGDfK)]2}2 (tetramer) | In vitro competition assay | SK-RC-52 xenografts | 19.6 | [16] |
| 111In-DOTA-EB-cRGDfK | In vitro competition assay | U-87 MG | 71.7 | [8][17] |
| 111In-DOTA-cRGDfK | In vitro competition assay | U-87 MG | 35.2 | [17] |
| Monovalent cRGDfK dendrimer | Competition of specific binding | αvβ3 integrin | 212 | [18] |
| Divalent cRGDfK dendrimer | Competition of specific binding | αvβ3 integrin | 356 | [18] |
| Tetravalent cRGDfK dendrimer | Competition of specific binding | αvβ3 integrin | 50 | [18] |
Visualizations
Caption: cRGDfK(Mal) binding to αvβ3 integrin and downstream signaling.
Caption: Workflow for maleimide conjugation of cRGDfK(Mal).
Experimental Protocols
Protocol 1: Conjugation of cRGDfK(Mal) to a Thiol-Containing Molecule
This protocol describes the general procedure for conjugating cRGDfK(Mal) to a peptide or other biomolecule containing a free thiol group.
Materials:
-
cRGDfK(Mal)
-
Thiol-containing molecule (e.g., peptide with a cysteine residue)
-
Degassed reaction buffer (e.g., PBS, Tris, or HEPES, pH 7.0-7.5)
-
TCEP (tris(2-carboxyethyl)phosphine) (optional, for reducing disulfide bonds)
-
Anhydrous DMSO or DMF
-
Purification system (e.g., HPLC, gel filtration)
Procedure:
-
Preparation of the Thiol-Containing Molecule:
-
Preparation of cRGDfK(Mal):
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved cRGDfK(Mal) to the solution of the thiol-containing molecule.[6]
-
Flush the reaction vial with an inert gas (e.g., nitrogen or argon), seal it tightly, and mix thoroughly.
-
Incubate the reaction mixture overnight at 4°C or for 2-4 hours at room temperature.[5][6]
-
-
Purification:
Protocol 2: In Vitro Cell Adhesion Assay
This assay measures the ability of cells to adhere to a substrate, which can be inhibited by cRGDfK.
Materials:
-
αvβ3 integrin-positive cells (e.g., U-87 MG)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well tissue culture plates
-
Coating substrate (e.g., vitronectin or fibronectin)
-
cRGDfK (as an inhibitor) and a control peptide (e.g., cRADfK)
-
PBS (Phosphate Buffered Saline)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Cell stain (e.g., Crystal Violet) or a fluorescence-based quantification kit (e.g., CyQuant)[19]
Procedure:
-
Plate Coating:
-
Dilute the coating substrate to the desired concentration in PBS.
-
Add 50 µL of the diluted substrate to each well of a 96-well plate.
-
Incubate for 1-2 hours at 37°C or overnight at 4°C.
-
Aspirate the coating solution and wash the wells twice with PBS.
-
-
Blocking:
-
Add 100 µL of blocking solution to each well.
-
Incubate for 1 hour at 37°C.
-
Aspirate the blocking solution and wash the wells twice with PBS.
-
-
Cell Seeding and Treatment:
-
Harvest cells and resuspend them in serum-free medium to a final concentration of 1 x 10^5 cells/mL.
-
Pre-incubate the cells with various concentrations of cRGDfK or the control peptide for 30 minutes at 37°C.
-
Add 100 µL of the cell suspension to each well of the coated plate.
-
Incubate for 1-2 hours at 37°C in a CO2 incubator.
-
-
Washing and Quantification:
-
Gently wash the wells twice with PBS to remove non-adherent cells.
-
Quantify the number of adherent cells using a suitable method. For Crystal Violet staining:
-
Fix the cells with 4% paraformaldehyde for 10 minutes.
-
Stain with 0.5% Crystal Violet solution for 10 minutes.
-
Wash thoroughly with water and air dry.
-
Solubilize the stain with 10% acetic acid and measure the absorbance at 595 nm.
-
-
Protocol 3: In Vivo Tumor Targeting and Imaging
This protocol outlines a general procedure for imaging αvβ3 integrin-expressing tumors in a xenograft mouse model using a cRGDfK-conjugated imaging agent.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
αvβ3 integrin-positive tumor cells (e.g., U-87 MG)
-
cRGDfK conjugated to an imaging probe (e.g., a near-infrared dye like Cy5 or a PET tracer like 68Ga-DOTA)[3][14]
-
Control imaging probe (optional, e.g., unconjugated dye or cRADfK-conjugated probe)
-
In vivo imaging system (e.g., IVIS for fluorescence imaging, microPET for PET imaging)
Procedure:
-
Tumor Xenograft Model:
-
Subcutaneously inject 1-5 x 10^6 αvβ3 integrin-positive tumor cells into the flank of each mouse.
-
Allow the tumors to grow to a suitable size (e.g., 100-200 mm³).
-
-
Probe Administration:
-
Administer the cRGDfK-conjugated imaging probe to the tumor-bearing mice, typically via intravenous (tail vein) injection. The dose will depend on the specific probe being used. For example, 10 nmol for a fluorescent probe.[14]
-
-
In Vivo Imaging:
-
Image Analysis:
-
Quantify the signal intensity in the tumor and other organs (e.g., muscle, liver, kidneys) to determine the tumor-to-background ratio.
-
-
Biodistribution (Optional):
-
At the final time point, euthanize the mice and harvest the tumor and major organs.
-
Measure the amount of the probe in each tissue using a suitable method (e.g., gamma counter for radiolabeled probes, fluorescence measurement of tissue homogenates).
-
Express the results as the percentage of injected dose per gram of tissue (%ID/g).[8]
-
Conclusion
cRGDfK(Mal) is a versatile and powerful tool for the targeted delivery of a wide range of payloads to αvβ3 integrin-expressing cells. Its high affinity and selectivity for this receptor, combined with the convenient maleimide chemistry for conjugation, make it an invaluable asset in the fields of cancer research, diagnostics, and drug development. The protocols and data presented here provide a foundation for researchers to design and execute their own experiments aimed at leveraging the potential of this targeted approach.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. PET Diagnostic Molecules Utilizing Multimeric Cyclic RGD Peptide Analogs for Imaging Integrin αvβ3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Integrin αvβ3 Expression in Murine Xenograft Models: [68Ga]Ga-DOTA-C(RGDfK) PET Study with Immunohistochemical Confirmation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifetein.com [lifetein.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Multimeric RGD-Based Strategies for Selective Drug Delivery to Tumor Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Imaging and Preclinical Studies of Radiolabeled Long-Term RGD Peptides in U-87 MG Tumor-Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PET Imaging of Integrin αVβ3 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cyclic-RGDfK peptide conjugated succinoyl-TPGS nanomicelles for targeted delivery of docetaxel to integrin receptor over-expressing angiogenic tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cyclic pentapeptide cRGDfK enhances the inhibitory effect of sunitinib on TGF-β1-induced epithelial-to-mesenchymal transition in human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enhanced Tumor Targeting and Antitumor Activity of Methylated β-Cyclodextrin-Threaded Polyrotaxanes by Conjugating Cyclic RGD Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vivo optical imaging of integrin αV-β3 in mice using multivalent or monovalent cRGD targeting vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vivo optical imaging of integrin αV-β3 in mice using multivalent or monovalent cRGD targeting vectors | springermedizin.de [springermedizin.de]
- 16. Improved targeting of the alpha(v)beta (3) integrin by multimerisation of RGD peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 19. A rapid and sensitive method for measuring cell adhesion - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Cyclo(RGDfK(Mal)) Conjugation Efficiency
Welcome to the technical support center for Cyclo(RGDfK(Mal)) conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the conjugation of thiol-containing molecules to Cyclo(RGDfK(Mal)).
Troubleshooting Guide
This guide addresses specific issues that you may encounter during your experiments in a question-and-answer format.
Question: Why am I observing low or no conjugation efficiency?
Answer:
Low conjugation efficiency can stem from several factors, ranging from the stability of your reagents to the reaction conditions. Here's a systematic guide to troubleshooting this issue.
1. Assess the Reactivity of Your Maleimide (B117702)
-
Potential Cause: Maleimide hydrolysis. The maleimide ring is susceptible to hydrolysis, which renders it inactive for conjugation.[1][2] This hydrolysis is accelerated at higher pH.[3][4]
-
Solution:
-
Always use freshly prepared solutions of Cyclo(RGDfK(Mal)). For storage, use a dry, biocompatible organic solvent like DMSO or DMF.[2]
-
If you must store it in an aqueous buffer, do so at pH 6.5-7.5 and for a short period at 4°C.
-
2. Evaluate the Thiol Reactivity
-
Potential Cause: Oxidized thiols. The thiol groups on your molecule of interest may have formed disulfide bonds (-S-S-), which are unreactive with maleimides.
-
Solution:
-
Disulfide Bond Reduction: Before conjugation, reduce any disulfide bonds.
-
TCEP (Tris(2-carboxyethyl)phosphine): This is often the preferred reducing agent as it does not contain a thiol and therefore does not need to be removed before adding your maleimide-containing peptide. A 10-100 fold molar excess is common.
-
DTT (Dithiothreitol): If you use DTT, it is crucial to remove any excess DTT before starting the conjugation reaction, as its thiol groups will compete for the maleimide. This can be done using a desalting column.
-
-
3. Optimize Reaction Conditions
-
Potential Cause: Suboptimal pH. The pH of the reaction buffer is critical for efficient and specific conjugation.
-
Solution: The optimal pH range for maleimide-thiol conjugation is typically 6.5-7.5.
-
Below pH 6.5, the reaction rate slows down as the thiol is less likely to be in its reactive thiolate anion form.
-
Above pH 7.5, the maleimide becomes more susceptible to hydrolysis, and side reactions with primary amines (e.g., lysine (B10760008) residues) become more prevalent. At pH 7.0, the reaction with thiols is about 1,000 times faster than with amines.
-
-
Potential Cause: Incorrect Stoichiometry. The molar ratio of maleimide to thiol can significantly impact the conjugation efficiency.
-
Solution: While a 10-20 fold molar excess of a maleimide-dye is a common starting point for labeling proteins, for smaller molecules or specific applications, optimization is key. For a small peptide like cRGDfK, a 2:1 maleimide to thiol ratio was found to be optimal in one study. It is advisable to perform small-scale optimization experiments with varying molar ratios.
-
Potential Cause: Inadequate Reaction Time or Temperature.
-
Solution: The reaction is temperature-dependent.
-
Reactions are typically performed at room temperature (20-25°C) for 30 minutes to 2 hours or at 4°C overnight (8-16 hours). The latter is recommended for sensitive proteins.
-
Reaction kinetics can be very fast for small molecules, with significant conjugation observed within minutes. For larger proteins, the reaction may proceed more slowly. It is advisable to perform a time-course experiment to determine the optimal reaction time for your specific system.
-
Question: My final conjugate is not stable. What could be the cause?
Answer:
Instability of the final conjugate is a common issue, often related to the reversibility of the maleimide-thiol linkage.
-
Potential Cause: Retro-Michael Reaction. The thioether bond formed can be reversible, especially in a thiol-rich environment like the intracellular space (due to glutathione), leading to deconjugation.
-
Solution:
-
Hydrolysis of the Thiosuccinimide Ring: After conjugation, you can intentionally hydrolyze the thiosuccinimide ring to form a stable succinamic acid thioether, which is not susceptible to the retro-Michael reaction. This can be achieved by incubating the conjugate at a slightly alkaline pH (e.g., pH 8.5-9.0 for a short period).
-
Use of Stabilizing Maleimides: Consider using maleimide derivatives designed for greater stability. N-aryl maleimides, for example, can lead to more stable conjugates.
-
Question: I am observing unexpected side products. How can I identify and minimize them?
Answer:
Side reactions can complicate purification and compromise the homogeneity of your final product.
-
Potential Cause: Thiazine (B8601807) Rearrangement. If you are conjugating a molecule to a peptide or protein with an N-terminal cysteine, a side reaction can occur where the N-terminal amine attacks the succinimide (B58015) ring, leading to a thiazine rearrangement. This is more prominent at physiological or higher pH.
-
Solution:
-
Perform the conjugation at a more acidic pH (e.g., pH 5.0) to keep the N-terminal amine protonated and less nucleophilic.
-
If possible, avoid using peptides with an N-terminal cysteine for conjugation. Acetylation of the N-terminal cysteine can also prevent this side reaction.
-
-
Potential Cause: Reaction with other nucleophiles. At pH values above 7.5, maleimides can react with other nucleophilic groups in proteins, most notably the primary amine of lysine residues.
-
Solution: Maintain the reaction pH within the optimal range of 6.5-7.5 to ensure selectivity for thiols.
Frequently Asked Questions (FAQs)
-
What is the mechanism of the maleimide-thiol reaction? The reaction proceeds via a Michael addition, where the nucleophilic thiol group attacks the electron-deficient double bond of the maleimide ring, forming a stable thioether bond. It is considered a "click chemistry" reaction due to its high efficiency and selectivity under mild conditions.
-
What buffers are suitable for this conjugation? Phosphate-buffered saline (PBS), HEPES, and Tris buffers at a pH of 6.5-7.5 are commonly used. It is important to ensure that the buffer does not contain any free thiols (e.g., from DTT or 2-mercaptoethanol).
-
How should I store my Cyclo(RGDfK(Mal))? For long-term storage, it is best to store it as a lyophilized powder at -20°C or -80°C. For solutions, use an anhydrous solvent like DMSO or DMF. Aqueous solutions of maleimides are not recommended for long-term storage due to hydrolysis.
-
How can I purify my final conjugate? The choice of purification method depends on the properties of your conjugate.
-
Size Exclusion Chromatography (SEC): This is a common method for separating the larger conjugate from smaller, unreacted reagents.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a standard method for peptide purification and is effective at separating the target peptide from impurities.
-
Dialysis: This can be effective for removing small molecule impurities from large protein conjugates.
-
-
How can I confirm that the conjugation was successful?
-
Mass Spectrometry (MS): This will show an increase in the molecular weight corresponding to the addition of your thiol-containing molecule.
-
HPLC: A successful conjugation will result in a new peak with a different retention time from the starting materials.
-
Ellman's Test: This assay quantifies free thiols. A decrease in the number of free thiols after the reaction indicates successful conjugation.
-
Data Presentation
Table 1: Recommended Reaction Conditions for Maleimide-Thiol Conjugation
| Parameter | Recommended Range | Notes |
| pH | 6.5 - 7.5 | Optimal for balancing reaction rate and minimizing side reactions. |
| Temperature | 4°C or 20-25°C | 4°C for sensitive molecules; room temperature for faster kinetics. |
| Reaction Time | 30 min - 2 hours (RT) or 8-16 hours (4°C) | Should be optimized for the specific reactants. |
| Maleimide:Thiol Molar Ratio | 1:1 to 20:1 | Highly dependent on the specific molecules being conjugated. Optimization is recommended. |
| Buffer | PBS, HEPES, Tris | Must be free of extraneous thiols. |
Table 2: Comparison of Common Reducing Agents for Disulfide Bonds
| Reducing Agent | Advantages | Disadvantages |
| TCEP | Non-thiol containing (no removal needed before conjugation). Effective over a wide pH range. | More expensive than DTT. |
| DTT | Inexpensive and effective. | Thiol-containing (must be removed before conjugation to avoid competition). |
Experimental Protocols
Protocol 1: General Procedure for Conjugating a Thiol-Containing Molecule to Cyclo(RGDfK(Mal))
This protocol provides a general procedure. The molar ratio of reactants and reaction time should be optimized for your specific application.
Materials:
-
Cyclo(RGDfK(Mal))
-
Thiol-containing molecule of interest
-
Anhydrous DMSO or DMF
-
Reaction Buffer: Degassed PBS, HEPES, or Tris buffer, pH 7.0-7.5
-
(Optional) Reducing Agent: TCEP or DTT
-
(Optional) Quenching Reagent: Cysteine or 2-mercaptoethanol (B42355)
-
Purification system (e.g., HPLC, SEC)
Procedure:
-
Preparation of Thiol-Containing Molecule:
-
Dissolve your thiol-containing molecule in the degassed Reaction Buffer.
-
Optional (if disulfide bonds are present): Add TCEP to the solution to a final concentration of 1-10 mM (a 10-100 fold molar excess is a good starting point). Incubate at room temperature for 30-60 minutes. The solution can be used directly in the next step. If using DTT, it must be removed prior to the next step.
-
-
Preparation of Cyclo(RGDfK(Mal)) Solution:
-
Immediately before use, dissolve the Cyclo(RGDfK(Mal)) in a minimal amount of anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM).
-
-
Conjugation Reaction:
-
Add the Cyclo(RGDfK(Mal)) stock solution to the solution of your thiol-containing molecule. A 2-10 fold molar excess of Cyclo(RGDfK(Mal)) is a reasonable starting point for optimization.
-
Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight. The reaction vessel can be gently mixed during this time.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, a small molecule thiol like cysteine or 2-mercaptoethanol can be added to react with any excess maleimide.
-
-
Purification of the Conjugate:
-
Purify the conjugate using an appropriate method such as RP-HPLC or SEC to separate the conjugate from unreacted starting materials and byproducts.
-
Protocol 2: Quantification of Free Thiols using Ellman's Test
This protocol can be used to determine the concentration of free thiols before and after conjugation to estimate the conjugation efficiency.
Materials:
-
Ellman's Reagent (DTNB)
-
Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0
-
Your samples (before and after conjugation)
Procedure:
-
Prepare DTNB Stock Solution: Dissolve DTNB in the Reaction Buffer to a concentration of 4 mg/mL.
-
Prepare Samples: Dilute your samples to be tested in the Reaction Buffer.
-
Reaction: Add 50 µL of the DTNB stock solution to 250 µL of your sample. Mix well and incubate at room temperature for 15 minutes.
-
Measurement: Measure the absorbance of the solution at 412 nm.
-
Calculation: The concentration of free thiols can be calculated using the molar extinction coefficient of the yellow product (14,150 M⁻¹cm⁻¹). A decrease in absorbance in the post-conjugation sample compared to the pre-conjugation sample indicates successful consumption of thiol groups.
Visualizations
Caption: General experimental workflow for maleimide-thiol conjugation.
Caption: Troubleshooting logic for low conjugation yield.
Caption: Desired reaction pathway and potential side reactions.
References
proper storage and stability of cRGDfK(Mal) peptide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage, stability, and handling of cRGDfK(Mal) peptide.
Frequently Asked Questions (FAQs)
What is the recommended storage condition for lyophilized cRGDfK(Mal) peptide?
For long-term storage, lyophilized cRGDfK(Mal) peptide should be stored at -20°C or colder, protected from light and moisture.[1][2][3][4][5] Under these conditions, the peptide can be stable for several years.[4] For short-term storage of a few weeks to months, refrigeration at 4°C is acceptable.[3][5] It is crucial to minimize exposure to moisture as it can significantly reduce the long-term stability of the peptide.[5]
How should I handle the lyophilized cRGDfK(Mal) peptide before use?
To prevent condensation, which can compromise peptide integrity, it is essential to allow the vial of lyophilized peptide to equilibrate to room temperature in a desiccator before opening.[2][5] Once opened, weigh out the desired amount quickly and reseal the vial tightly.[2][4] For added protection, the container can be purged with an inert gas like nitrogen or argon before resealing.[5]
What is the best way to reconstitute cRGDfK(Mal) peptide?
The solubility of a peptide is highly dependent on its amino acid sequence. For cRGDfK(Mal), sterile, distilled water or aqueous buffers are common solvents. A 0.4 mM solution of cRGDfK has been prepared in phosphate-buffered saline (PBS) at pH 7.4. If solubility is an issue, small amounts of DMSO can be used to initially dissolve the peptide, followed by dilution with the desired aqueous buffer. However, be mindful of the final DMSO concentration in your experiment, as it can be toxic to cells at higher concentrations.
How should I store cRGDfK(Mal) peptide in solution?
Storing peptides in solution is not recommended for long periods due to the risk of degradation, especially for peptides containing residues like Cys, Met, Trp, Asn, and Gln.[2][4] If storage in solution is necessary, it is best to:
-
Use sterile buffers at a pH of 5-6.[4]
-
Aliquot the peptide solution into single-use volumes to avoid repeated freeze-thaw cycles.[3][4][5]
Frozen solutions may be kept for a few weeks, but long-term storage in solution is discouraged.[2]
What are the main degradation pathways for cRGDfK(Mal) peptide?
Peptides can degrade through several chemical pathways:
-
Hydrolysis: The peptide backbone can be cleaved by water, a reaction that is often pH-dependent.[6]
-
Deamidation: Asparagine (Asn) and glutamine (Gln) residues can lose their side-chain amide group, forming aspartic acid and glutamic acid, respectively. This can occur via a cyclic imide intermediate.[6][7][8]
-
Oxidation: Cysteine and methionine residues are susceptible to oxidation.[7]
-
Maleimide (B117702) Ring Hydrolysis: The maleimide group is susceptible to hydrolysis, especially at pH values above 7.5, which renders it unable to react with sulfhydryl groups.
Troubleshooting Guide
Issue 1: Low or no reactivity of the maleimide group.
-
Possible Cause 1: Hydrolysis of the maleimide ring.
-
Troubleshooting: The maleimide group is most stable at a pH range of 6.5-7.5.[9] Reactions should be performed within this pH range. Avoid storing the peptide in solutions with a pH above 7.5 for extended periods. The rate of maleimide hydrolysis increases with increasing pH.
-
-
Possible Cause 2: Presence of interfering substances.
-
Troubleshooting: Ensure that buffers are free of thiols (e.g., DTT), which will compete with the intended target for reaction with the maleimide. If a reducing agent is needed to reduce disulfide bonds, use a thiol-free reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[9]
-
Issue 2: Peptide precipitation upon reconstitution or dilution.
-
Possible Cause 1: Poor solubility in the chosen solvent.
-
Troubleshooting: If the peptide precipitates in an aqueous buffer, try initially dissolving it in a small amount of an organic solvent like DMSO and then slowly adding the aqueous buffer while vortexing. Be aware that high concentrations of DMSO may be incompatible with your experimental system.
-
-
Possible Cause 2: Aggregation.
-
Troubleshooting: Peptide aggregation can be influenced by factors such as concentration, pH, and ionic strength. Sonication can sometimes help to dissolve aggregates. To prevent aggregation, store the peptide lyophilized and reconstitute it just before use. Avoid repeated freeze-thaw cycles of peptide solutions.
-
Issue 3: Loss of biological activity.
-
Possible Cause 1: Peptide degradation.
-
Troubleshooting: Follow the recommended storage and handling procedures strictly. Assess the purity of your peptide stock using a technique like HPLC to check for degradation products.
-
-
Possible Cause 2: Improper experimental conditions.
-
Troubleshooting: Ensure that the pH, temperature, and buffer composition of your binding assay are optimal for the interaction between cRGDfK and integrins. The binding of RGD peptides to integrins is a well-established interaction.[10]
-
Quantitative Data Summary
Table 1: Recommended Storage Conditions for cRGDfK(Mal) Peptide
| Form | Storage Temperature | Duration | Key Considerations |
| Lyophilized | -20°C or colder | Long-term (Years)[4] | Protect from light and moisture.[1][5] Allow to reach room temperature in a desiccator before opening.[2] |
| Lyophilized | 4°C | Short-term (Weeks to Months)[3][5] | Protect from light and moisture. |
| In Solution | -20°C or colder | Short-term (Weeks)[2] | Aliquot to avoid freeze-thaw cycles.[3][4] Use sterile buffer, pH 5-6.[4] |
| In Solution | 4°C | Very Short-term (Days) | Not recommended for extended periods.[5] |
Experimental Protocols
Protocol 1: Stability Assessment of cRGDfK(Mal) by RP-HPLC
This protocol outlines a general method to assess the stability of cRGDfK(Mal) over time.
1. Sample Preparation: a. Reconstitute lyophilized cRGDfK(Mal) in the desired buffer (e.g., PBS, pH 7.4) to a known concentration (e.g., 1 mg/mL). b. Aliquot the solution into several vials. c. Store the aliquots under different conditions to be tested (e.g., 4°C, -20°C, room temperature). d. At specified time points (e.g., 0, 1 week, 2 weeks, 4 weeks), take one aliquot from each storage condition for analysis.
2. RP-HPLC Analysis: a. Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm). b. Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water. c. Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile. d. Gradient: A typical gradient would be a linear increase from 5% to 95% Mobile Phase B over 30-40 minutes. The exact gradient should be optimized for the best separation. e. Flow Rate: 1 mL/min. f. Detection: UV at 214 nm or 280 nm. g. Injection Volume: 20 µL.
3. Data Analysis: a. Integrate the peak area of the intact cRGDfK(Mal) peptide at each time point. b. Calculate the percentage of remaining intact peptide relative to the initial time point (t=0). c. Plot the percentage of intact peptide versus time for each storage condition to determine the stability profile.
Protocol 2: In Vitro Integrin Binding Assay
This protocol describes a competitive binding assay to assess the activity of cRGDfK(Mal).
1. Materials: a. Integrin-expressing cells (e.g., U87MG glioblastoma cells, which overexpress αvβ3 integrin).[11] b. A known radiolabeled or fluorescently labeled RGD peptide (e.g., [¹²⁵I]-echistatin or a fluorescently labeled cRGD peptide) to act as the competitor.[11] c. Unlabeled cRGDfK(Mal) peptide at various concentrations. d. Binding buffer (e.g., Tris-buffered saline with Ca²⁺ and Mg²⁺). e. 96-well plates.
2. Procedure: a. Seed the integrin-expressing cells in a 96-well plate and allow them to adhere overnight. b. Wash the cells with binding buffer. c. Add a constant concentration of the labeled RGD peptide to all wells. d. Add varying concentrations of the unlabeled cRGDfK(Mal) peptide to the wells. Include a control with no unlabeled peptide. e. Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow for competitive binding. f. Wash the cells multiple times with cold binding buffer to remove unbound peptide. g. Lyse the cells and measure the amount of bound labeled peptide using a suitable detector (gamma counter for radiolabels, fluorescence plate reader for fluorescent labels).
3. Data Analysis: a. Plot the amount of bound labeled peptide as a function of the concentration of unlabeled cRGDfK(Mal). b. Determine the IC₅₀ value, which is the concentration of unlabeled cRGDfK(Mal) required to inhibit 50% of the binding of the labeled peptide. A lower IC₅₀ value indicates higher binding affinity.
Visualizations
Caption: cRGDfK(Mal) binding to integrin αvβ3 triggers downstream signaling pathways.
Caption: Experimental workflow for assessing the stability of cRGDfK(Mal) peptide.
Caption: Troubleshooting decision tree for low maleimide reactivity.
References
- 1. researchgate.net [researchgate.net]
- 2. kinampark.com [kinampark.com]
- 3. Investigating the Interaction of Cyclic RGD Peptidomimetics with αVβ6 Integrin by Biochemical and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The relationship between the cyclic-RGDfK ligand and αvβ3 integrin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Click Chemistry for 18F-Labeling of RGD Peptides and microPET Imaging of Tumor Integrin αvβ3 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. A Comprehensive Evaluation of the Activity and Selectivity Profile of Ligands for RGD-binding Integrins - PMC [pmc.ncbi.nlm.nih.gov]
preventing maleimide hydrolysis in cRGDfK(Mal) conjugation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to maleimide (B117702) hydrolysis during cRGDfK(Mal) conjugation.
Frequently Asked Questions (FAQs)
Q1: What is maleimide hydrolysis and why is it a concern in cRGDfK(Mal) conjugation?
A1: Maleimide hydrolysis is a chemical reaction where the maleimide ring opens up in the presence of water to form a non-reactive maleamic acid derivative.[1] This is a significant concern because the maleimide group is essential for reacting with thiol groups (e.g., from a cysteine residue on a protein or a thiol-modified nanoparticle) to form a stable conjugate. If the maleimide group on your cRGDfK(Mal) hydrolyzes before the conjugation reaction, it will no longer be able to bind to your target molecule, leading to low or no conjugation efficiency.[2]
Q2: What are the main factors that influence the rate of maleimide hydrolysis?
A2: The primary factors influencing maleimide hydrolysis are:
-
pH: The rate of hydrolysis increases significantly at alkaline pH (above 7.5). The optimal pH range for maleimide-thiol conjugation is between 6.5 and 7.5, where the reaction with thiols is much faster than hydrolysis.[3][4]
-
Temperature: Higher temperatures accelerate the rate of hydrolysis.[5] Therefore, it is often recommended to perform conjugations at room temperature or 4°C.
-
Buffer Composition: Buffers containing primary or secondary amines (e.g., Tris) can react with maleimides, especially at higher pH, and can also catalyze hydrolysis. It is advisable to use non-amine, non-thiol containing buffers such as Phosphate-Buffered Saline (PBS) or HEPES.
Q3: Can the maleimide-thiol linkage itself be unstable?
A3: Yes, the initial thioether bond formed between the maleimide and the thiol can undergo a retro-Michael reaction, which is a reversal of the conjugation. This can lead to the dissociation of the cRGDfK(Mal) from your target molecule. However, a subsequent hydrolysis of the succinimide (B58015) ring in the conjugated product can occur, which "locks" the conjugate and makes it more stable and resistant to the retro-Michael reaction. Some strategies even involve intentionally promoting this post-conjugation hydrolysis to increase the long-term stability of the conjugate.
Q4: How can I tell if my cRGDfK(Mal) has hydrolyzed?
A4: Several analytical techniques can be used to assess maleimide hydrolysis:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a common method to separate the hydrolyzed maleimide from the active form. The hydrolyzed product will have a different retention time.
-
Mass Spectrometry (MS): Mass spectrometry can be used to identify the mass of the hydrolyzed product, which will be 18 Da higher than the intact maleimide.
-
Ellman's Assay (for quantifying reactive maleimides): This is an indirect colorimetric method. A known amount of a thiol-containing reagent is reacted with the maleimide sample. The remaining unreacted thiols are then quantified using Ellman's reagent. A lower amount of unreacted thiol indicates a higher amount of active maleimide.
Troubleshooting Guides
This section provides solutions to common problems encountered during cRGDfK(Mal) conjugation.
Problem 1: Low or No Conjugation Efficiency
| Potential Cause | Recommended Solution |
| Maleimide Hydrolysis | - Maintain pH: Strictly control the reaction pH between 6.5 and 7.5. Prepare fresh buffers and verify the pH before use. - Control Temperature: Perform the reaction at room temperature for 1-2 hours or at 4°C overnight. Avoid elevated temperatures. - Buffer Choice: Use non-amine, non-thiol buffers like PBS or HEPES. - Fresh Reagents: Use freshly prepared solutions of cRGDfK(Mal). Avoid storing it in aqueous solutions for extended periods. |
| Thiol Oxidation | - Use Reducing Agents: If your target molecule has disulfide bonds, reduce them prior to conjugation using a non-thiol reducing agent like TCEP (tris(2-carboxyethyl)phosphine). - Degas Buffers: Remove dissolved oxygen from your buffers by degassing to prevent re-oxidation of thiols. - Add Chelating Agents: Include a chelating agent like EDTA (1-5 mM) in your buffer to sequester metal ions that can catalyze thiol oxidation. |
| Incorrect Stoichiometry | - Optimize Molar Ratio: A molar excess of the maleimide reagent is generally used. For a small peptide like cRGDfK, a 2:1 maleimide to thiol molar ratio has been reported as optimal for nanoparticle conjugation, while for larger proteins, a 10-20 fold molar excess is a common starting point. |
Problem 2: Conjugate Instability (Product Dissociation)
| Potential Cause | Recommended Solution |
| Retro-Michael Reaction | - Induce Post-Conjugation Hydrolysis: After the initial conjugation, you can intentionally promote the hydrolysis of the succinimide ring to form a more stable, ring-opened structure. This can be achieved by incubating the conjugate at a slightly basic pH (e.g., pH 8-9) for a controlled period. Monitor the reaction to avoid unwanted side reactions. |
| Thiazine Rearrangement (if conjugating to an N-terminal cysteine) | - Control pH: Perform the conjugation at a more acidic pH (e.g., pH 5-6) to keep the N-terminal amine protonated and less nucleophilic. - Protect N-terminus: If possible, acetylate the N-terminal amine of the cysteine to prevent this side reaction. |
Data Presentation: Factors Affecting Maleimide Stability
The following tables summarize the impact of pH and N-substituents on the stability of maleimide and its thiol adducts. While specific data for cRGDfK(Mal) is limited, these tables provide a general understanding of the expected trends.
Table 1: Effect of pH on Maleimide-Thiol Reaction Characteristics
| pH Range | Reaction Rate with Thiols | Selectivity for Thiols | Competing Reactions |
| < 6.5 | Slow | High | - |
| 6.5 - 7.5 | Optimal | High | Minimal |
| > 7.5 | Fast | Decreased | Amine reaction, Maleimide hydrolysis |
Table 2: Half-life (t½) of Maleimide-Thiol Adducts with Different N-Substituents at pH 7.4, 37°C
| N-Substituent of Maleimide | Half-life (t½) of Thiosuccinimide Adduct (hours) |
| N-alkyl | 27 |
| N-aryl | 1.5 |
| N-fluorophenyl | 0.7 |
| N-aminoethyl (protonated) | 0.4 |
Note: Electron-withdrawing groups on the nitrogen of the maleimide can significantly increase the rate of post-conjugation hydrolysis, leading to a more stable final product.
Experimental Protocols
Protocol 1: General Procedure for cRGDfK(Mal) Conjugation to a Cysteine-Containing Protein (e.g., BSA)
This protocol provides a general guideline. Optimal conditions may vary depending on the specific protein.
Materials:
-
cRGDfK(Mal)
-
Cysteine-containing protein (e.g., Bovine Serum Albumin, BSA)
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2, degassed
-
Reducing Agent (optional): TCEP (tris(2-carboxyethyl)phosphine) hydrochloride
-
Quenching Reagent: L-cysteine or 2-mercaptoethanol (B42355)
-
Anhydrous DMSO or DMF
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation:
-
Dissolve the cysteine-containing protein in degassed conjugation buffer to a concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced, add TCEP to a final concentration of 10-fold molar excess over the protein and incubate at room temperature for 30-60 minutes. TCEP does not need to be removed before the conjugation step.
-
-
cRGDfK(Mal) Solution Preparation:
-
Immediately before use, dissolve the cRGDfK(Mal) in a minimal amount of anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM).
-
-
Conjugation Reaction:
-
Add the cRGDfK(Mal) stock solution to the protein solution to achieve the desired molar ratio (a 10-20 fold molar excess of maleimide is a good starting point). Add the maleimide solution dropwise while gently stirring.
-
Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight. Protect the reaction from light if the maleimide is fluorescently labeled.
-
-
Quenching the Reaction:
-
To stop the reaction, add a quenching reagent such as L-cysteine or 2-mercaptoethanol to a final concentration that is in excess of the initial maleimide concentration. This will react with any unreacted maleimide groups.
-
-
Purification of the Conjugate:
-
Purify the conjugate from unreacted peptide and quenching reagent using a suitable method such as size-exclusion chromatography (SEC) or dialysis.
-
Protocol 2: Monitoring Maleimide Hydrolysis using RP-HPLC
Materials:
-
cRGDfK(Mal)
-
Buffers of different pH values (e.g., pH 6.0, 7.4, 8.5)
-
RP-HPLC system with a C18 column
-
Acetonitrile (ACN) and water with 0.1% Trifluoroacetic Acid (TFA) as mobile phases
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of cRGDfK(Mal) in a minimal amount of organic solvent (e.g., DMSO).
-
Dilute the stock solution into the different pH buffers to a final concentration suitable for HPLC analysis (e.g., 1 mg/mL).
-
-
Incubation:
-
Incubate the samples at a controlled temperature (e.g., 25°C or 37°C).
-
-
HPLC Analysis:
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), inject an aliquot of each sample onto the RP-HPLC system.
-
Use a suitable gradient of ACN and water (both with 0.1% TFA) to separate the intact maleimide from the hydrolyzed product.
-
Monitor the elution profile at a suitable wavelength (e.g., 220 nm for the peptide backbone).
-
-
Data Analysis:
-
Integrate the peak areas of the intact and hydrolyzed forms at each time point.
-
Calculate the percentage of remaining intact maleimide over time to determine the hydrolysis rate and half-life at different pH values.
-
Visualizations
Integrin Signaling Pathway
The cRGDfK peptide targets and binds to integrins, particularly αvβ3, which are cell surface receptors involved in cell adhesion and signaling. This binding can trigger a cascade of intracellular events known as "outside-in" signaling.
Caption: cRGDfK-mediated integrin signaling pathway.
Experimental Workflow: cRGDfK(Mal) Conjugation
The following diagram illustrates a typical workflow for the conjugation of cRGDfK(Mal) to a thiol-containing molecule.
Caption: Workflow for cRGDfK(Mal) conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 5. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Buffer pH for Maleimide-Thiol Ligation
This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing maleimide-thiol ligation chemistry. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols to ensure the success of your conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal buffer pH for maleimide-thiol ligation?
The optimal pH range for maleimide-thiol conjugation is typically between 6.5 and 7.5.[1][2] This range offers the best balance between reaction rate and specificity. At a pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than their reaction with amines.[2][3]
Q2: Why is pH so critical for this reaction?
The pH is the most critical parameter because it directly influences both the reactivity of the thiol group and the stability of the maleimide (B117702) group. The reaction requires the thiol to be in its deprotonated, nucleophilic thiolate anion form. At lower pH, the thiol group (-SH) is protonated and less reactive, slowing the reaction.[1][2] At higher pH, the maleimide ring itself becomes unstable and susceptible to hydrolysis.[3][4]
Q3: What happens if the reaction pH is too low (e.g., <6.5)?
If the pH is below 6.5, the concentration of the reactive thiolate anion decreases as the thiol group remains protonated.[2] This significantly slows down the rate of the conjugation reaction.[1][2]
Q4: What happens if the reaction pH is too high (e.g., >7.5)?
Above pH 7.5, two primary side reactions become problematic:
-
Maleimide Hydrolysis: The maleimide ring is prone to opening in alkaline solutions, forming a non-reactive maleamic acid.[2][3] This inactivates the reagent before it can conjugate.
-
Loss of Selectivity: The reaction with primary amines, such as the side chains of lysine (B10760008) residues, becomes competitive with the thiol reaction, leading to non-specific labeling.[1][2][3]
Q5: Which buffers are recommended for this reaction?
Phosphate-buffered saline (PBS), HEPES, and Tris buffers (at concentrations of 10-100 mM) are commonly used and effective for maintaining a stable pH between 7.0 and 7.5.[5][6] The most critical requirement is that the buffer must not contain extraneous thiols (e.g., DTT, 2-mercaptoethanol), which would compete with the target molecule for reaction with the maleimide.[1]
Q6: Can I prepare and store aqueous stock solutions of my maleimide reagent?
No, long-term storage of maleimide reagents in aqueous solutions is not recommended due to their susceptibility to hydrolysis.[3][4] Maleimide stock solutions should be freshly prepared in an anhydrous, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[4][5] If short-term aqueous storage is absolutely necessary, use a slightly acidic buffer (pH 6.0-6.5) and store at 4°C.[1]
Data Summary
Table 1: Effect of pH on Maleimide-Thiol Reaction Characteristics
| pH Range | Reaction Rate with Thiols | Selectivity for Thiols | Primary Competing Reactions |
| < 6.5 | Slow | High | Thiol protonation reduces nucleophilicity.[2] |
| 6.5 - 7.5 | Optimal | High | This is the ideal range for chemoselective ligation.[2][3] |
| > 7.5 | Fast | Decreased | Maleimide hydrolysis and reaction with primary amines (e.g., lysine).[2][3] |
Table 2: Recommended Buffer Systems for Maleimide Ligation
| Buffer | Typical Concentration | Key Considerations |
| Phosphate-Buffered Saline (PBS) | 1x (approx. 10 mM phosphate) | Ensure it is free of interfering substances. Widely used and maintains physiological pH.[7] |
| HEPES | 10 - 100 mM | Good buffering capacity in the optimal pH 7-7.5 range.[5] |
| Tris | 10 - 100 mM | Can be used, but ensure the pH is adjusted correctly to the 7.0-7.5 range, as Tris buffers can have higher pH.[5] |
Visualized Workflows and Mechanisms
Caption: Key reaction pathways in maleimide chemistry influenced by buffer pH.
Caption: Troubleshooting workflow for low maleimide-thiol conjugation yield.
Troubleshooting Guide
Problem: I am seeing low or no conjugation yield.
-
Possible Cause 1: Incorrect Buffer pH.
-
Explanation: The reaction rate is highly dependent on pH. If the pH is too low (<6.5), the reaction will be extremely slow. If it is too high (>7.5), the maleimide reagent may be hydrolyzed and inactivated before it can react.[1][2]
-
Solution: Carefully prepare buffers and verify the final pH with a calibrated meter before each experiment. Ensure the pH is strictly within the 6.5-7.5 range.[7]
-
-
Possible Cause 2: Hydrolyzed Maleimide Reagent.
-
Explanation: Maleimides are unstable in aqueous solutions and will hydrolyze over time, rendering them inactive.[4]
-
Solution: Always dissolve your maleimide-containing reagent in a minimal amount of anhydrous DMSO or DMF immediately before adding it to the reaction buffer.[1][5] Do not store maleimides in aqueous buffers.[3]
-
-
Possible Cause 3: Oxidized or Inaccessible Thiols.
-
Explanation: Free thiol groups can readily oxidize to form disulfide bonds, which are unreactive with maleimides.[1][6] The target cysteine may also be buried within the protein's structure.
-
Solution:
-
Reduce Disulfides: Before conjugation, treat your protein or peptide with a reducing agent. TCEP (tris(2-carboxyethyl)phosphine) is often preferred as it does not contain a thiol and does not need to be removed prior to adding the maleimide.[1][5] If using DTT, excess DTT must be removed (e.g., via a desalting column) before conjugation.[1]
-
Prevent Re-oxidation: Degas your buffers by vacuum or by bubbling with an inert gas (e.g., argon) to remove dissolved oxygen.[1][6] Including a chelating agent like EDTA (1-5 mM) can also help by sequestering metal ions that catalyze oxidation.[1]
-
-
-
Possible Cause 4: Incorrect Stoichiometry.
-
Explanation: The molar ratio of maleimide to thiol can significantly impact efficiency.
-
Solution: An excess of the maleimide reagent is often used to drive the reaction to completion. For labeling proteins, a 10-20 fold molar excess of the maleimide reagent is a common starting point, but this should be optimized for your specific application.[1][5]
-
Problem: I am observing non-specific conjugation.
-
Possible Cause: Reaction pH is too high.
Problem: My conjugate shows instability or payload loss in vivo.
-
Possible Cause: Retro-Michael Reaction.
-
Explanation: The thioether bond formed by the initial conjugation is susceptible to a reversible retro-Michael reaction, especially in thiol-rich environments like serum, which can lead to the transfer of the payload to other molecules like albumin.[3][4]
-
Solution: After the initial conjugation and purification, the stability of the linkage can be enhanced. Inducing hydrolysis of the thiosuccinimide ring (e.g., by raising the pH) can form a stable ring-opened structure that is not susceptible to this reversal.[3][4]
-
Problem: I'm seeing a side reaction with an N-terminal cysteine.
-
Possible Cause: Thiazine (B8601807) Rearrangement.
-
Explanation: When conjugating to a peptide with an unprotected N-terminal cysteine, the conjugate can undergo an intramolecular rearrangement to form a stable six-membered thiazine ring.[4][8][9] This side reaction is more prominent at physiological or higher pH.[1][8]
-
Solution: To suppress this rearrangement, perform the conjugation at a more acidic pH (e.g., pH 5.0) to keep the N-terminal amine protonated and less nucleophilic.[1][8] Alternatively, acetylating the N-terminus can prevent the side reaction.[8]
-
Key Experimental Protocols
Protocol 1: General Procedure for Protein-Maleimide Conjugation
-
Prepare the Protein Solution: Dissolve the thiol-containing protein in a degassed reaction buffer (e.g., PBS, pH 7.2-7.5) to a concentration of 1-10 mg/mL.[6] If the protein contains disulfide bonds, proceed with Protocol 2 first.
-
Prepare the Maleimide Stock Solution: Immediately before use, dissolve the maleimide-functionalized reagent in a minimal volume of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[5]
-
Perform the Conjugation: Add the maleimide stock solution to the protein solution dropwise while gently stirring. A 10-20 fold molar excess of the maleimide reagent over the protein is a common starting point.[1][2]
-
Incubate: Protect the reaction mixture from light and incubate at room temperature for 1-2 hours or at 4°C overnight.[1][5] The optimal time and temperature may need to be determined empirically.
-
Quench the Reaction (Optional): The reaction can be stopped by adding a small-molecule thiol like 2-mercaptoethanol (B42355) or L-cysteine to consume any unreacted maleimide.
-
Purify the Conjugate: Remove excess, unreacted maleimide reagent and quenching agent using a desalting column, dialysis, or size-exclusion chromatography (SEC).[1]
Protocol 2: Reduction of Disulfide Bonds with TCEP
-
Dissolve the protein in a degassed buffer (e.g., PBS, pH 7.2) as described above.
-
Add TCEP from a stock solution to the protein to achieve a final 10-100 fold molar excess.[5]
-
The protein solution is now ready for direct use in the conjugation reaction (Protocol 1). TCEP does not need to be removed.[1]
Protocol 3: Characterization of Conjugates by HPLC
-
System Setup: Use a Reverse Phase HPLC system with a C18 column.
-
Mobile Phases:
-
Analysis: Inject a small aliquot of the purified conjugate (or the reaction mixture for in-process control). Elute with a gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).[2]
-
Detection: Monitor the elution profile using a UV detector at 280 nm (for the protein) and the specific absorbance maximum for the conjugated molecule (if it has a chromophore).[2] The successful conjugate will have a different retention time than the unconjugated protein and the free maleimide reagent. Mass spectrometry can be used for definitive confirmation.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. benchchem.com [benchchem.com]
- 8. bachem.com [bachem.com]
- 9. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Cyclo(RGDfK(Mal))
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Cyclo(RGDfK(Mal)), with a primary focus on resolving issues related to low yield.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Synthesis of the Cyclic Peptide Precursor - c(RGDfK)
Question 1: What are the common causes for low yield during the solid-phase peptide synthesis (SPPS) of the linear RGDfK precursor?
Low yields during the SPPS of the linear peptide can stem from several factors:
-
Incomplete Coupling Reactions: The formation of peptide bonds between amino acids may not go to completion. This is particularly common for sterically hindered amino acids or during the formation of difficult sequences.
-
Troubleshooting:
-
Optimize Coupling Reagents: Use highly efficient coupling reagents like HBTU, HATU, or COMU.[1][2] For challenging couplings, consider using a combination of reagents or a newer generation coupling agent.
-
Increase Reaction Time and Equivalents: Extend the coupling reaction time or increase the equivalents of the amino acid and coupling reagents.
-
Double Coupling: Perform the coupling step twice for amino acids known to be difficult to incorporate.
-
Microwave-Assisted Synthesis: The use of microwave heating can significantly accelerate coupling reactions and improve efficiency, especially for hindered couplings.[2]
-
-
-
Amino Acid Racemization: The chirality of the amino acids can be compromised during activation, leading to the formation of diastereomers that can be difficult to purify and may reduce the final yield of the desired product.
-
Troubleshooting:
-
Use appropriate coupling reagents and additives: Additives like HOBt or Oxyma can suppress racemization.
-
Control Reaction Temperature: Avoid excessive temperatures during coupling reactions.
-
-
-
Premature Cleavage from the Resin: The linkage of the first amino acid to the resin might be unstable under the repeated cycles of deprotection and coupling, leading to loss of peptide chains.
Question 2: My linear peptide synthesis was successful, but I am getting a low yield after the cyclization step. What could be the problem?
Low yields during the head-to-tail cyclization of the linear RGDfK peptide are a common hurdle. The primary challenges are competing intermolecular reactions (dimerization, oligomerization) and difficulties in achieving the correct conformation for cyclization.
-
Intermolecular Reactions: At high concentrations, linear peptide chains can react with each other to form dimers and larger polymers instead of cyclizing.
-
Troubleshooting:
-
High Dilution: Perform the cyclization reaction under high dilution conditions (typically 0.1 to 1 mM) to favor intramolecular cyclization over intermolecular reactions.
-
-
-
Inefficient Cyclization Reagents: The choice of cyclization reagent is critical for an efficient reaction.
-
Troubleshooting:
-
Select Potent Coupling Reagents: Reagents like T3P (1-propanephosphonic acid cyclic anhydride) have been shown to be highly effective for the cyclization of arginine-containing peptides. Other common reagents include HBTU, HATU, and DPPA (diphenylphosphoryl azide).
-
-
-
Suboptimal Reaction Conditions: Factors like pH, temperature, and solvent can significantly impact cyclization efficiency.
-
Troubleshooting:
-
Optimize pH: The pH of the reaction should be carefully controlled, typically around 8-9, to ensure the N-terminal amine is deprotonated and nucleophilic.
-
Low Temperature: Performing the cyclization at a lower temperature can sometimes improve yields by minimizing side reactions.
-
Addition of Salts: The addition of salts like lithium chloride (LiCl) has been reported to improve cyclization efficiency.
-
-
Section 2: Maleimide (B117702) Functionalization of c(RGDfK)
Question 3: I have successfully synthesized c(RGDfK), but the subsequent reaction with a maleimide-containing linker results in a low yield of the final product. What are the likely causes?
The maleimide-thiol conjugation is a specific and generally efficient reaction, but several factors can lead to low yields of Cyclo(RGDfK(Mal)).
-
Hydrolysis of the Maleimide Group: The maleimide ring is susceptible to hydrolysis, especially at neutral to high pH, rendering it unreactive towards thiols.
-
Troubleshooting:
-
Control pH: Perform the conjugation reaction at a slightly acidic to neutral pH (6.5-7.5) to balance the reactivity of the thiol and the stability of the maleimide.
-
Fresh Reagents: Use freshly prepared solutions of the maleimide reagent. If the maleimide is dissolved in an aqueous buffer, it should be used immediately.
-
-
-
Oxidation of the Thiol Group: If you are conjugating to a cysteine-containing peptide, the thiol group can oxidize to form disulfide bonds, which are unreactive with maleimides.
-
Troubleshooting:
-
Use of Reducing Agents: Prior to conjugation, treat the peptide with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to ensure the thiol is in its free, reduced state. TCEP is often preferred over DTT (dithiothreitol) as excess TCEP does not need to be removed before adding the maleimide reagent.
-
Degas Buffers: Remove dissolved oxygen from reaction buffers by degassing to minimize thiol oxidation.
-
Add Chelating Agents: Include a chelating agent like EDTA in the reaction buffer to sequester metal ions that can catalyze oxidation.
-
-
-
Side Reactions of the Maleimide: Maleimides can react with other nucleophilic groups in the peptide, most notably the primary amine of the lysine (B10760008) side chain, although this is less favorable than the reaction with a thiol.
-
Troubleshooting:
-
pH Control: Maintaining a pH below 7.5 minimizes the reactivity of primary amines.
-
-
-
Thiazine (B8601807) Rearrangement: For peptides with an N-terminal cysteine, a side reaction can occur where the N-terminal amine attacks the succinimide (B58015) ring, leading to a thiazine rearrangement.
-
Troubleshooting:
-
Acidic pH: Perform the conjugation at a more acidic pH (e.g., pH 5.0) to keep the N-terminal amine protonated.
-
Peptide Design: If possible, avoid having a cysteine at the N-terminus for maleimide conjugation.
-
-
Data Presentation
Table 1: Typical Yields for Key Steps in c(RGDfK) Synthesis
| Synthesis Step | Method | Reported Yield (%) | Reference |
| Solid-Phase Synthesis of Linear Peptide | Fmoc Chemistry on 2-Cl-Trt Resin | > 90% (crude) | |
| Solution-Phase Cyclization | High Dilution, T3P reagent | 79.3% | |
| Side-Chain Deprotection | TFA/Water | 82.0% | |
| Overall Yield (from resin-bound Gly) | Improved Solid-Phase Method | 31% (after HPLC) |
Table 2: Recommended Reaction Conditions for Maleimide-Thiol Conjugation
| Parameter | Recommended Condition | Rationale | Reference |
| pH | 6.5 - 7.5 | Balances thiol reactivity and maleimide stability. | |
| Buffer | Phosphate (B84403), HEPES, MOPS (thiol-free) | Avoids competition with the target thiol. | |
| Reducing Agent | TCEP (10-100 fold molar excess) | Reduces disulfide bonds; no removal needed. | |
| Chelating Agent | 1-5 mM EDTA | Prevents metal-catalyzed oxidation of thiols. | |
| Temperature | Room Temperature or 4°C | Mild conditions to preserve stability. | |
| Reaction Time | 2 hours to overnight | Allows for completion of the reaction. |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis and Cyclization of c(RGDfK)
-
Resin Preparation: Swell 2-chlorotrityl chloride resin in dichloromethane (B109758) (DCM).
-
First Amino Acid Loading: Couple Fmoc-Gly-OH to the resin in the presence of diisopropylethylamine (DIPEA) in DCM.
-
Peptide Elongation: Perform sequential Fmoc deprotection (using 20% piperidine (B6355638) in DMF) and amino acid couplings (Fmoc-Arg(Pbf)-OH, Fmoc-Lys(Boc)-OH, Fmoc-D-Phe-OH, Fmoc-Asp(OtBu)-OH) using HBTU/DIPEA as coupling agents in DMF.
-
Cleavage of Linear Peptide: Cleave the protected linear peptide from the resin using a mild solution of acetic acid/trifluoroethanol/DCM.
-
Cyclization: Dissolve the linear peptide in a large volume of DMF (to achieve high dilution) and add a cyclization reagent such as T3P or HATU, adjusting the pH to 8-9 with DIPEA. Stir the reaction until completion (monitor by HPLC).
-
Deprotection: Remove the side-chain protecting groups by treating the cyclic peptide with a mixture of trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (B1312306) (TIS).
-
Purification: Purify the crude c(RGDfK) peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Maleimide Functionalization of c(RGDfK)
This protocol assumes the lysine side chain of c(RGDfK) has been modified with a thiol-containing linker.
-
Peptide Preparation: Dissolve the thiol-containing c(RGDfK) in a degassed buffer (e.g., phosphate buffer, pH 7.0) containing 1-5 mM EDTA.
-
Reduction (if necessary): If disulfide formation is suspected, add a 10-100 fold molar excess of TCEP and incubate at room temperature for 30-60 minutes.
-
Maleimide Reagent Preparation: Dissolve the maleimide-functionalized reagent in a minimal amount of an anhydrous organic solvent like DMSO or DMF.
-
Conjugation Reaction: Add the maleimide solution to the peptide solution (a 10-20 fold molar excess of the maleimide reagent is a common starting point).
-
Incubation: Allow the reaction to proceed at room temperature for 2 hours or at 4°C overnight.
-
Quenching (Optional): To consume any excess maleimide, add a small molecule thiol like cysteine or 2-mercaptoethanol.
-
Purification: Purify the final Cyclo(RGDfK(Mal)) conjugate using size-exclusion chromatography (SEC) or RP-HPLC to remove unreacted peptide, excess maleimide reagent, and byproducts.
Visualizations
Caption: Workflow for the synthesis of Cyclo(RGDfK(Mal)).
Caption: Troubleshooting decision tree for low yield in Cyclo(RGDfK(Mal)) synthesis.
References
Technical Support Center: Confirmation of cRGDfK(Mal) Conjugation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to confirm the successful conjugation of cRGDfK(Mal) to their molecule of interest.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods to confirm a successful cRGDfK(Mal) conjugation?
A1: The most common and reliable methods to confirm successful conjugation are Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. Functional assays are also crucial to ensure the biological activity of the cRGDfK peptide is retained.
Q2: How does Mass Spectrometry confirm the conjugation?
A2: Mass spectrometry, typically using techniques like Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-MS), confirms conjugation by determining the molecular weight of the product. A successful conjugation will result in a new species with a molecular weight that is the sum of the cRGDfK(Mal) peptide and the molecule it was reacted with.[1][2][3]
Q3: What is the role of HPLC in confirming conjugation?
A3: HPLC is used for both purification and analysis of the conjugation reaction. A successful conjugation will result in a product with a different retention time compared to the starting materials (the cRGDfK(Mal) peptide and the molecule to be conjugated). Analytical HPLC can be used to assess the purity of the final conjugate.[1][3]
Q4: Can NMR be used to confirm conjugation?
A4: Yes, 1H NMR spectroscopy can be used to confirm the chemical structure of the conjugate. The resulting spectrum should show characteristic peaks from both the cRGDfK(Mal) peptide and the conjugated molecule, confirming their covalent linkage.
Q5: Why is a functional assay necessary if chemical analysis confirms conjugation?
A5: While chemical analysis confirms the covalent bond has formed, it does not guarantee that the biological activity of the cRGDfK peptide is preserved. A functional assay, such as a competitive binding assay, is essential to verify that the conjugate can still bind to its target integrin, typically αvβ3.
Troubleshooting Guides
Issue 1: No Conjugate Detected by Mass Spectrometry
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Inefficient Reaction Conditions | Optimize reaction parameters such as pH, temperature, and reaction time. The maleimide (B117702) group on cRGDfK(Mal) reacts with thiols at a pH range of 6.5-7.5. |
| Degradation of Reactants | Ensure the stability of both the cRGDfK(Mal) peptide and the molecule to be conjugated under the reaction conditions. Use fresh reagents. |
| Incorrect Stoichiometry | Vary the molar ratio of the cRGDfK(Mal) peptide to the other reactant to find the optimal conjugation efficiency. |
| Mass Spectrometry Settings | Ensure the mass spectrometer is calibrated and operated in a mass range that includes the expected molecular weight of the conjugate. |
Issue 2: Multiple Peaks Observed in HPLC Analysis
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | The presence of peaks corresponding to the starting materials indicates an incomplete reaction. Increase the reaction time or adjust the stoichiometry. |
| Side Reactions | Unwanted side reactions can lead to multiple products. Optimize the reaction conditions (e.g., pH, temperature) to minimize side product formation. |
| Isomer Formation | The conjugation process may lead to the formation of isomers, which can sometimes be separated by HPLC. |
| Degradation of Product | The conjugate may be unstable under the HPLC conditions. Adjust the mobile phase composition or temperature. |
Issue 3: Conjugate Shows No Biological Activity in Functional Assays
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Steric Hindrance | The conjugated molecule may be sterically hindering the RGD motif from binding to the integrin. Consider using a longer linker between the cRGDfK peptide and the molecule. |
| Conformational Changes | The conjugation may have induced a conformational change in the cRGDfK peptide, affecting its binding affinity. |
| Denaturation of Peptide | Harsh reaction or purification conditions may have denatured the peptide. Use milder conditions where possible. |
| Incorrect Assay Conditions | Ensure the functional assay is performed under optimal conditions, including the correct cell line (integrin-positive) and appropriate controls. |
Experimental Protocols
Mass Spectrometry Analysis
Methodology:
-
Prepare a stock solution of the purified conjugate in a suitable solvent (e.g., water/acetonitrile with 0.1% formic acid for ESI-MS).
-
Dilute the stock solution to an appropriate concentration for analysis (typically in the low µM to high nM range).
-
Infuse the sample into the mass spectrometer.
-
Acquire the mass spectrum in the positive ion mode.
-
Compare the observed molecular weight with the calculated theoretical mass of the expected conjugate.
Quantitative Data Summary:
| Compound | Calculated Mass (Da) | Observed Mass (m/z) |
| cRGDfK(Mal) | Varies | Varies |
| Molecule X | Varies | Varies |
| cRGDfK-Molecule X Conjugate | Sum of cRGDfK(Mal) and Molecule X | Should match calculated mass |
HPLC Analysis
Methodology:
-
Dissolve the crude reaction mixture or purified conjugate in the mobile phase.
-
Inject the sample onto a suitable HPLC column (e.g., C18).
-
Run a gradient of increasing organic solvent (e.g., acetonitrile) in an aqueous buffer (e.g., water with 0.1% TFA).
-
Monitor the elution profile using a UV detector, typically at 220 nm or 280 nm.
-
Compare the retention times of the product with the starting materials.
Quantitative Data Summary:
| Compound | Typical Retention Time (min) | Purity (%) |
| cRGDfK(Mal) | Varies | >95% (for starting material) |
| Molecule X | Varies | >95% (for starting material) |
| cRGDfK-Molecule X Conjugate | Shifted from starting materials | >95% (after purification) |
Competitive Binding Assay
Methodology:
-
Coat a 96-well plate with an extracellular matrix protein that binds to the target integrin (e.g., vitronectin for αvβ3).
-
Block non-specific binding sites.
-
Add a constant concentration of soluble integrin and varying concentrations of the cRGDfK conjugate or a known competitor.
-
Incubate to allow for competitive binding.
-
Wash the plate to remove unbound integrin.
-
Detect the amount of bound integrin using a specific primary antibody followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a substrate for the enzyme and measure the resulting signal (e.g., absorbance).
-
Calculate the IC50 value, which is the concentration of the conjugate required to inhibit 50% of integrin binding.
Quantitative Data Summary:
| Compound | IC50 (nM) |
| Unconjugated cRGDfK | Reference value |
| cRGDfK-Molecule X Conjugate | Should be comparable to unconjugated cRGDfK |
Visualizations
Caption: Experimental workflow for the synthesis, purification, and characterization of a cRGDfK(Mal) conjugate.
Caption: Troubleshooting decision tree for confirming successful cRGDfK(Mal) conjugation.
Caption: Simplified signaling pathway of cRGDfK conjugate binding to integrin αvβ3.
References
- 1. Preparation and preclinical evaluation of a 68Ga-labelled c(RGDfK) conjugate comprising the bifunctional chelator NODIA-Me - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of 111In-Labeled Cyclic RGD Peptides: Effects of Peptide and Linker Multiplicity on Their Tumor Uptake, Excretion Kinetics and Metabolic Stability [thno.org]
- 3. Conjugation of cRGD Peptide to Chlorophyll-a Based Photosensitizer (HPPH) Alters its Pharmacokinetics with Enhanced Tumor-Imaging and Photosensitizing (PDT) Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
avoiding non-specific binding of Cyclo(RGDfK(Mal))
Welcome to the technical support center for Cyclo(RGDfK(Mal)). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their experiments involving this cyclic RGD peptide. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to address common issues, particularly concerning non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What is Cyclo(RGDfK(Mal)) and what is its primary application?
Cyclo(RGDfK(Mal)) is a cyclic peptide containing the Arg-Gly-Asp (RGD) sequence. The RGD motif is a well-established ligand for several integrin receptors, particularly αvβ3 and αvβ5, which are often overexpressed on the surface of tumor cells and angiogenic endothelial cells.[1][2] The maleimide (B117702) (Mal) group allows for site-specific conjugation of the peptide to thiol-containing molecules, such as fluorescent dyes, drug molecules, or nanoparticles, making it a versatile tool for targeted imaging and drug delivery in cancer research.[3]
Q2: What are the primary causes of non-specific binding with Cyclo(RGDfK(Mal))?
Non-specific binding of Cyclo(RGDfK(Mal)) can arise from several factors:
-
Hydrophobic and Electrostatic Interactions: The peptide can non-specifically adsorb to tissue culture plastic, extracellular matrix (ECM) proteins, and other cellular components through hydrophobic or electrostatic interactions.
-
Maleimide Reactivity: The maleimide group is highly reactive towards free thiol groups (sulfhydryls) present on proteins, which can lead to unintended covalent attachment to non-target molecules.[3][4]
-
Binding to Denatured Proteins: RGD-containing peptides have been shown to bind to denatured collagen, which may be present in the extracellular matrix, exposing cryptic RGD binding sites.[5]
-
Off-Target Integrin Binding: While Cyclo(RGDfK(Mal)) is selective for certain integrins, it may exhibit low-affinity binding to other RGD-binding integrins, contributing to background signal.[6]
Q3: How can I minimize non-specific binding of Cyclo(RGDfK(Mal)) in my experiments?
Several strategies can be employed to reduce non-specific binding:
-
Blocking: Pre-treating your experimental surface (e.g., cell culture plates, tissue sections) with a blocking agent is crucial. Common blocking agents include Bovine Serum Albumin (BSA) and non-fat dry milk (casein).[7][8]
-
Use of Scavenging Peptides: Including a non-functionalized, linear RGD peptide in your binding buffer can help to saturate non-specific binding sites.
-
Negative Controls: Always include appropriate negative controls in your experimental design. A common negative control is a peptide with a mutated sequence, such as Cyclo(RADfK(Mal)), which has a much lower affinity for integrins.[9]
-
Optimization of Experimental Conditions: Factors such as incubation time, temperature, and the concentration of the Cyclo(RGDfK(Mal)) conjugate should be carefully optimized.
Troubleshooting Guides
Issue 1: High Background Signal in Cell-Based Assays (e.g., Fluorescence Microscopy, Flow Cytometry)
High background fluorescence can obscure the specific signal from your Cyclo(RGDfK(Mal)) conjugate, leading to inaccurate quantification and interpretation of results.
Figure 1: Troubleshooting workflow for high background signal.
| Step | Action | Detailed Protocol/Recommendation |
| 1. Review Blocking Protocol | Ensure adequate blocking of non-specific binding sites. | Use 1-5% w/v Bovine Serum Albumin (BSA) or non-fat dry milk in a suitable buffer (e.g., PBS or TBS). Incubate for at least 1 hour at room temperature or overnight at 4°C. For phospho-specific antibody detection, BSA is generally preferred over milk as milk contains phosphoproteins like casein.[7][8] |
| 2. Titrate Conjugate Concentration | High concentrations of the Cyclo(RGDfK(Mal)) conjugate can lead to increased non-specific binding. | Perform a concentration-response curve to determine the optimal concentration that provides a good signal-to-noise ratio. Start with a low concentration and incrementally increase it. |
| 3. Evaluate Washing Steps | Insufficient washing can leave unbound conjugate behind, contributing to background. | Increase the number and duration of washing steps after incubation with the conjugate. Use a buffer containing a mild detergent like 0.05% Tween-20 (e.g., PBST or TBST) to help remove non-specifically bound molecules.[10][11] |
| 4. Incorporate Scavenging Peptide | A linear RGD peptide can block low-affinity, non-specific binding sites. | Add a 10-100 fold molar excess of a linear RGD peptide, such as Gly-Arg-Gly-Asp (GRGD), to your incubation buffer along with the Cyclo(RGDfK(Mal)) conjugate.[12] |
| 5. Analyze Negative Control | A proper negative control is essential to differentiate between specific and non-specific binding. | Use a control peptide with a mutated sequence, such as Cyclo(RADfK(Mal)), conjugated to the same molecule. This will help determine if the binding is truly RGD-dependent.[9] |
| 6. Consider Maleimide Quenching | Unreacted maleimide groups can bind to cellular thiols, causing non-specific signal. | If you are performing live-cell imaging, consider quenching the unreacted maleimide groups on your conjugate with a small thiol-containing molecule (e.g., β-mercaptoethanol or cysteine) after the initial conjugation reaction and before applying it to the cells. |
Issue 2: Inconsistent or Non-Reproducible Results
Variability between experiments can be a significant challenge. This section provides guidance on how to improve the consistency of your results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Maleimide–thiol coupling of a bioactive peptide to an elastin-like protein polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Affinity of integrins for damaged extracellular matrix: alpha v beta 3 binds to denatured collagen type I through RGD sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field - PMC [pmc.ncbi.nlm.nih.gov]
- 7. stjohnslabs.com [stjohnslabs.com]
- 8. candor-bioscience.de [candor-bioscience.de]
- 9. Synthetic Integrin-Targeting Dextran-Fc Hybrids Efficiently Inhibit Tumor Proliferation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ibidi.com [ibidi.com]
- 11. sinobiological.com [sinobiological.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Radiolabeling cRGDfK Peptides
Welcome to the technical support center for the radiolabeling of cyclic Arginine-Glycine-Aspartic acid-D-Phenylalanine-Lysine (cRGDfK) peptides. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the radiolabeling process, offering potential causes and solutions.
| Issue | Potential Causes | Troubleshooting Steps |
| Low Radiochemical Yield (RCY) | - Suboptimal pH: The pH of the reaction mixture is critical for efficient chelation of the radiometal.[1][2] - Incorrect Temperature: Reaction temperature can significantly impact labeling efficiency.[3][4] - Low Peptide Concentration: Insufficient precursor amount can lead to lower yields.[2] - Presence of Metal Impurities: Competing metal ions in the radionuclide eluate can interfere with labeling. - Peptide Degradation: The peptide may be unstable under the chosen reaction conditions. | - Optimize pH: Adjust the pH of the reaction buffer. For 68Ga labeling with DOTA-conjugates, a pH between 3.5 and 4.0 is often optimal. For other chelators and radionuclides, consult the relevant literature. - Adjust Temperature: Optimize the incubation temperature. While some labeling reactions with 68Ga-NODAGA proceed at room temperature, others require heating (e.g., 95°C). - Increase Peptide Amount: Titrate the amount of peptide to find the optimal concentration for your specific activity requirements. - Purify Radionuclide Eluate: If metal impurities are suspected, purify the generator eluate using an appropriate method, such as a cation-exchange cartridge for 68Ga. - Assess Peptide Stability: Evaluate peptide integrity under different conditions (pH, temperature) using HPLC. |
| Low Radiochemical Purity (RCP) | - Formation of Radiocolloids: Especially with 68Ga, formation of colloids can occur at higher pH. - Presence of Unreacted "Free" Radionuclide: Incomplete reaction or suboptimal conditions. - Radiolysis: High radioactivity concentrations can lead to the degradation of the labeled peptide. - Side Reactions: The peptide or chelator may undergo unwanted chemical modifications. | - Control pH: Maintain the recommended pH throughout the labeling process. - Optimize Reaction Conditions: Re-evaluate labeling time, temperature, and precursor amount to drive the reaction to completion. - Use Radical Scavengers: Add scavengers like ethanol (B145695) or ascorbic acid to the formulation to minimize radiolysis. - Purify the Product: Implement a purification step, such as Solid-Phase Extraction (SPE) or High-Performance Liquid Chromatography (HPLC), to remove impurities. |
| Poor In Vivo Stability | - Peptide Instability: The peptide itself may be susceptible to enzymatic degradation in plasma. - Chelator Instability: The radiometal may dissociate from the chelator in vivo. | - Modify Peptide Structure: Cyclization of the peptide, as in cRGDfK, significantly improves stability compared to linear versions. - Choose a Stable Chelator: Select a chelator known to form highly stable complexes with the chosen radionuclide (e.g., DOTA, NODAGA for 68Ga). - Perform In Vitro Stability Assays: Test the stability of the radiolabeled peptide in human or rat serum prior to in vivo studies. |
| Difficulty with 18F-Labeling | - Harsh Reaction Conditions: Direct labeling of peptides with 18F often requires conditions that can degrade the peptide (e.g., high temperatures, aprotic solvents, basic pH). - Multi-step Procedures: Labeling often involves prosthetic groups, making the synthesis complex and time-consuming. | - Use Prosthetic Groups: Employ milder, multi-step strategies using prosthetic groups like [18F]FPy-TFP or by conjugating to an aluminum-18F complex. - Automate Synthesis: Utilize automated radiosynthesis modules to improve reproducibility and reduce synthesis time. - Consider Kit-Based Formulations: Explore "kit-like" preparations for simplified and rapid radiofluorination. |
Frequently Asked Questions (FAQs)
Q1: What are the most common radionuclides used for labeling cRGDfK peptides?
A1: The most frequently used radionuclides for labeling cRGDfK peptides for PET imaging are Gallium-68 (68Ga) and Fluorine-18 (18F). For SPECT imaging and therapeutic applications, isotopes like Indium-111 (111In), Copper-64 (64Cu), and Technetium-99m (99mTc) are also employed.
Q2: Why is purification of the radiolabeled peptide often necessary?
A2: Purification is crucial to remove unreacted radionuclides, radiochemical impurities, and unlabeled peptide precursors from the final product. This ensures high radiochemical purity, which is essential for accurate imaging, dosimetry, and minimizing off-target effects. Common purification methods include Solid-Phase Extraction (SPE) and High-Performance Liquid Chromatography (HPLC).
Q3: How do I perform quality control on my radiolabeled cRGDfK peptide?
A3: Quality control typically involves determining the radiochemical purity and yield. The most common methods are radio-Thin Layer Chromatography (radio-TLC) and radio-HPLC. For radio-TLC, a mobile phase is chosen to separate the labeled peptide from free radionuclide. Radio-HPLC provides a more precise quantification of all radioactive species in the sample.
Q4: What is the impact of the chelator on the properties of the radiolabeled peptide?
A4: The chelator (e.g., DOTA, NOTA, NODAGA) is conjugated to the peptide and is responsible for securely binding the radiometal. The choice of chelator can influence:
-
Labeling Conditions: Some chelators, like NODAGA, can allow for labeling at room temperature, while DOTA often requires heating.
-
Pharmacokinetics: The overall charge and hydrophilicity of the metal-chelator complex can affect the biodistribution and clearance of the radiotracer.
-
In Vivo Stability: The stability of the complex is critical to prevent the release of the radiometal in the body.
Q5: How can I increase the tumor uptake of my radiolabeled RGD peptide?
A5: One common strategy to enhance tumor uptake is multimerization. Dimeric or tetrameric forms of cRGDfK, such as E[c(RGDfK)]2, often exhibit higher binding affinity and increased tumor accumulation compared to their monomeric counterparts. However, this can sometimes lead to higher uptake in non-target organs like the kidneys.
Experimental Protocols & Data
68Ga-DOTA-cRGDfK Labeling Protocol (Example)
This protocol is a generalized example. Researchers should optimize conditions based on their specific materials and equipment.
-
Preparation:
-
Elute 68GaCl3 from a 68Ge/68Ga generator using 0.1 M HCl.
-
Prepare a reaction buffer (e.g., 1 M sodium acetate (B1210297), pH adjusted to ~4.0).
-
Dissolve DOTA-cRGDfK peptide in high-purity water to a known concentration.
-
-
Labeling Reaction:
-
In a sterile reaction vial, add the 68GaCl3 eluate.
-
Add the sodium acetate buffer to adjust the pH to 3.5-4.0.
-
Add the DOTA-cRGDfK peptide solution (typically 20-30 µg).
-
Incubate the reaction mixture at 95°C for 10-15 minutes.
-
-
Purification (if necessary):
-
Pass the reaction mixture through a C18 Sep-Pak cartridge pre-conditioned with ethanol and water.
-
Wash the cartridge with water to remove unreacted 68Ga.
-
Elute the final product, [68Ga]Ga-DOTA-cRGDfK, with an ethanol/water mixture.
-
-
Quality Control:
-
Determine radiochemical purity using radio-TLC (e.g., mobile phase: 0.1 M citrate (B86180) buffer) or radio-HPLC.
-
Summary of Radiolabeling Parameters
| Radionuclide | Chelator/Prosthetic Group | Peptide | Temp (°C) | Time (min) | pH | Typical RCY (%) | Reference |
| 68Ga | DOTA | cRGDfK | 95 | 10-25 | 3.5 - 5.0 | >95 | |
| 68Ga | NODAGA | cRGDfK | Room Temp | 10 | - | >97 | |
| 68Ga | NODIA-Me | cRGDfK | Automated | - | - | >98 | |
| 111In | DOTA | cRGDfK | 95 | 15 | 6.0 | >95 | |
| 64Cu | NOTA | cRGDfK | Room Temp | 15 | - | >95 | |
| 18F | [18F]FPy-TFP (prosthetic) | cRGDfK | Automated | ~97 | - | 13-26 (decay corrected) |
Visualized Workflows
Caption: Generalized workflow for the radiolabeling of a DOTA-conjugated peptide with Gallium-68.
Caption: A decision-making diagram for troubleshooting low radiochemical yield in peptide labeling.
References
- 1. Radiolabelling DOTA-peptides with 68Ga - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Synthesis of Novel, Dual-Targeting 68Ga-NODAGA-LacN-E[c(RGDfK)]2 Glycopeptide as a PET Imaging Agent for Cancer Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cyclo(RGDfK(Mal)) Degradation Pathways
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of Cyclo(RGDfK(Mal)).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments involving Cyclo(RGDfK(Mal)), providing potential causes and solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Conjugation Efficiency | 1. Maleimide (B117702) Hydrolysis: The maleimide group is susceptible to hydrolysis, especially at neutral to high pH, rendering it inactive for thiol conjugation. 2. Thiol Oxidation: The thiol group on the molecule to be conjugated may have oxidized to a disulfide, preventing the reaction with maleimide. 3. Incorrect Stoichiometry: An inappropriate molar ratio of maleimide to thiol can lead to incomplete conjugation. | 1. pH Control: Perform conjugation reactions at a slightly acidic pH (6.5-7.5) to balance maleimide stability and thiol reactivity. 2. Fresh Reagents: Use freshly prepared solutions of Cyclo(RGDfK(Mal)). 3. Reduce Disulfides: Treat the thiol-containing molecule with a reducing agent like TCEP before conjugation. 4. Optimize Ratios: Empirically test different molar ratios of Cyclo(RGDfK(Mal)) to the thiol-containing molecule to find the optimal condition. |
| Unexpectedly Rapid Loss of Biological Activity | 1. Retro-Michael Reaction: The thiol-maleimide linkage is reversible, especially in the presence of other thiols like glutathione (B108866) in biological media, leading to deconjugation. 2. Enzymatic Degradation: Proteases in serum or cell culture media can cleave the cyclic peptide backbone. | 1. Stabilize the Conjugate: After conjugation, consider hydrolysis of the thiosuccinimide ring to the more stable succinamic acid by incubating at a slightly basic pH. This significantly reduces the rate of the retro-Michael reaction.[1] 2. Use Protease Inhibitors: Incorporate a cocktail of protease inhibitors in in vitro experiments to prevent enzymatic degradation of the peptide. 3. Serum-Free Media: If possible, use serum-free media to minimize the concentration of proteases and competing thiols. |
| Difficulty Identifying Degradation Products by LC-MS | 1. Low Abundance of Products: Degradation products may be present at very low concentrations, making them difficult to detect. 2. Complex Chromatogram: The presence of multiple degradation products and matrix components can lead to a complex and overlapping chromatogram. 3. Inappropriate MS Fragmentation: The MS/MS fragmentation method may not be optimal for identifying the specific degradation products. | 1. Concentrate the Sample: Use solid-phase extraction (SPE) to concentrate the degradation products before LC-MS analysis. 2. Optimize Chromatography: Adjust the gradient, column chemistry, and other LC parameters to improve the separation of degradation products. 3. Use High-Resolution Mass Spectrometry: Employ high-resolution MS (e.g., Orbitrap or Q-TOF) for accurate mass determination of parent and fragment ions. 4. Manual Data Interrogation: In addition to automated database searches, manually inspect the MS/MS spectra for expected fragmentation patterns of the peptide and maleimide moiety. |
| Inconsistent Results Between Experiments | 1. Variability in Reagent Quality: The purity and stability of Cyclo(RGDfK(Mal)) and other reagents can vary between batches. 2. Differences in Experimental Conditions: Minor variations in pH, temperature, or incubation time can significantly impact degradation rates. 3. Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can lead to peptide degradation and aggregation. | 1. Quality Control of Reagents: Characterize the purity of each new batch of Cyclo(RGDfK(Mal)) by HPLC or MS. 2. Standardize Protocols: Maintain strict control over all experimental parameters. 3. Aliquot Stock Solutions: Prepare single-use aliquots of stock solutions to avoid repeated freeze-thaw cycles. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Cyclo(RGDfK(Mal))?
A1: The primary degradation pathways for Cyclo(RGDfK(Mal)) involve both the maleimide-thiol conjugate and the cyclic peptide backbone.
-
Maleimide-Thiol Linkage Instability:
-
Retro-Michael Reaction: This is a key degradation pathway where the thioether bond is cleaved, leading to deconjugation of the payload. This reaction is accelerated by the presence of other thiols, such as glutathione, which is abundant in biological systems.[1]
-
Hydrolysis: The succinimide (B58015) ring of the maleimide-thiol adduct can undergo hydrolysis to form a succinamic acid derivative. While this ring-opened form is more stable against the retro-Michael reaction, it represents a modification of the original conjugate.[1]
-
-
Peptide Backbone Degradation:
-
Enzymatic Cleavage: The cyclic RGD peptide can be susceptible to cleavage by proteases present in biological fluids like plasma or serum. The exact cleavage sites will depend on the specific proteases present.
-
Chemical Degradation: Like other peptides, the amide bonds in the cyclic backbone can undergo hydrolysis, particularly at extreme pH values, leading to linearization of the peptide.
-
Q2: How can I enhance the stability of my Cyclo(RGDfK(Mal)) conjugate?
A2: Several strategies can be employed to improve the stability of the conjugate:
-
Post-Conjugation Hydrolysis: After the initial thiol-maleimide reaction, intentionally hydrolyzing the succinimide ring by incubating the conjugate at a slightly basic pH can "lock" the conjugate and make it significantly more resistant to the retro-Michael reaction.
-
Use of Alternative Maleimide Chemistries: Next-generation maleimides have been developed that form more stable thioether bonds.
-
Formulation Strategies: Storing and using the conjugate in buffers at a slightly acidic pH (around 6.5) can help minimize maleimide hydrolysis before conjugation. For long-term storage, lyophilization is recommended.
Q3: What are the expected degradation products of Cyclo(RGDfK(Mal)) and how can I detect them?
A3: Expected degradation products include:
-
The unconjugated thiol-containing molecule and the hydrolyzed maleimide of Cyclo(RGDfK).
-
The ring-opened succinamic acid form of the conjugate.
-
Linear peptide fragments resulting from enzymatic cleavage of the RGD backbone.
-
The free Cyclo(RGDfK) peptide with a modified maleimide group.
These products can be detected and characterized using a combination of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), particularly LC-MS/MS. By comparing the mass spectra of the degraded sample to the intact conjugate, one can identify the masses corresponding to these degradation products. Tandem MS (MS/MS) can then be used to fragment these ions and confirm their structures.
Q4: Is there quantitative data on the half-life of Cyclo(RGDfK(Mal)) in plasma?
Quantitative Data Summary
Precise quantitative data for the degradation of Cyclo(RGDfK(Mal)) is highly dependent on the specific experimental conditions (e.g., pH, temperature, biological matrix). The following table summarizes qualitative and semi-quantitative stability information gathered from various sources. Researchers should perform their own stability studies to obtain precise kinetic data for their specific conjugate and application.
| Parameter | Condition | Observation | Reference |
| Maleimide-Thiol Conjugate Stability | Presence of thiols (e.g., glutathione) | Susceptible to retro-Michael reaction, leading to deconjugation. | |
| Hydrolyzed Maleimide-Thiol Conjugate Stability | In vitro | Ring-opened succinamic acid form is significantly more stable against retro-Michael reaction. | |
| Cyclic RGD Peptide Stability in Plasma | In vivo (similar cRGD constructs) | Rapid clearance with plasma half-life in the order of minutes. | |
| Lyophilized cRGDfK Stability | -20°C | Stable for ≥ 4 years. |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
This protocol outlines a general procedure to assess the stability of Cyclo(RGDfK(Mal)) or its conjugate in plasma.
Materials:
-
Cyclo(RGDfK(Mal)) conjugate stock solution (e.g., in DMSO)
-
Human or animal plasma (heparinized)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator or water bath at 37°C
-
Quenching solution (e.g., acetonitrile (B52724) with an internal standard)
-
Microcentrifuge tubes
-
LC-MS system
Procedure:
-
Thaw Plasma: Thaw frozen plasma at 37°C and centrifuge to remove any precipitates.
-
Prepare Incubation Mixture: In a microcentrifuge tube, pre-warm the required volume of plasma to 37°C.
-
Initiate Reaction: Add a small volume of the Cyclo(RGDfK(Mal)) conjugate stock solution to the plasma to achieve the desired final concentration (e.g., 1-10 µM). Vortex briefly to mix. This is the t=0 time point.
-
Incubation: Incubate the mixture at 37°C.
-
Time Points: At designated time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.
-
Quench Reaction: Immediately add the aliquot to a tube containing the quenching solution to precipitate plasma proteins and stop the degradation process.
-
Protein Precipitation: Vortex the quenched samples and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Sample Analysis: Carefully collect the supernatant and analyze the concentration of the intact conjugate using a validated LC-MS/MS method.
-
Data Analysis: Plot the percentage of the intact conjugate remaining at each time point relative to the t=0 sample. Calculate the half-life (t½) from the slope of the natural logarithm of the concentration versus time plot.
Protocol 2: Identification of Degradation Products by LC-MS/MS
This protocol provides a framework for identifying the degradation products of Cyclo(RGDfK(Mal)).
Materials:
-
Degraded sample of Cyclo(RGDfK(Mal)) conjugate (from a stability study)
-
Intact Cyclo(RGDfK(Mal)) conjugate (as a control)
-
LC-MS/MS system (preferably high-resolution)
-
C18 reverse-phase HPLC column
-
Mobile phases (e.g., Water with 0.1% formic acid and Acetonitrile with 0.1% formic acid)
Procedure:
-
Sample Preparation: Prepare the degraded and control samples for injection. If necessary, perform a solid-phase extraction (SPE) to concentrate the analytes and remove interfering matrix components.
-
LC Separation: Inject the samples onto the LC-MS/MS system. Use a gradient elution method to separate the components of the mixture.
-
Full Scan MS Analysis: Acquire full scan mass spectra for both the control and degraded samples to identify the molecular ions of the intact conjugate and potential degradation products.
-
MS/MS Analysis: Perform tandem mass spectrometry (MS/MS) on the molecular ions of interest. This will generate fragmentation patterns that can be used to elucidate the structures of the degradation products.
-
Data Analysis:
-
Compare the chromatograms of the control and degraded samples to identify new peaks corresponding to degradation products.
-
Determine the accurate masses of the new peaks from the full scan MS data.
-
Propose potential structures for the degradation products based on the mass shifts from the parent molecule (e.g., +18 Da for hydrolysis).
-
Interpret the MS/MS fragmentation spectra to confirm the proposed structures. Look for characteristic fragments of the cRGDfK peptide and the conjugated molecule.
-
Visualizations
References
Validation & Comparative
Cyclo(RGDfK(Mal)) vs. Linear RGD Peptides: A Comparative Guide for Enhanced Cell Targeting
For researchers, scientists, and drug development professionals, the strategic choice between cyclic and linear peptide architectures is a critical determinant in the design of targeted therapeutics and imaging agents. This guide provides an objective, data-driven comparison of the performance of Cyclo(RGDfK(Mal)) and other cyclic RGD peptides against their linear counterparts, with a focus on their efficacy in cell targeting.
The Arginine-Glycine-Aspartic acid (RGD) tripeptide sequence is a cornerstone of cell adhesion, mediating the interaction between extracellular matrix proteins and cell surface integrin receptors. This recognition is pivotal in a host of physiological and pathological processes, including angiogenesis, metastasis, and inflammation. Consequently, synthetic RGD peptides have been extensively explored as targeting moieties to deliver drugs, imaging agents, and nanoparticles to sites of disease.
While both linear and cyclic RGD peptides can target integrins, their structural differences lead to significant disparities in their biological activity and in vivo performance. Cyclic RGD peptides, such as Cyclo(RGDfK(Mal)), generally exhibit enhanced biological activity compared to their linear counterparts.[1] This superiority is largely attributed to their conformational rigidity, which pre-organizes the peptide into a bioactive conformation, thereby reducing the entropic penalty upon binding to the target receptor. This constrained structure also confers increased resistance to enzymatic degradation in serum.[1]
Quantitative Performance Comparison
The following tables summarize key performance metrics for cyclic and linear RGD peptides based on experimental data from various studies.
Table 1: Integrin Binding Affinity (IC50)
| Peptide Type | Peptide Sequence/Derivative | Target Integrin | IC50 (nM) | Reference |
| Cyclic | Cyclo(-RGDfK) | αvβ3 | 0.94 | [2][3][4] |
| Cyclic | c(RGDfV) | αvβ3 | 1.5 - 6 | |
| Cyclic | c(RGDyK) | αvβ3 | 1.5 - 6 | |
| Cyclic | c(RGDfC) | αvβ3 | 1.5 - 6 | |
| Linear | RGD | αvβ3 | 89 | |
| Linear | GRGDSPK | αvβ3 | 12.2 | |
| Linear | RGD | α5β1 | 335 | |
| Linear | RGD | αvβ5 | 440 |
Lower IC50 values indicate higher binding affinity.
Table 2: In Vivo Tumor Uptake (%ID/g)
| Peptide Type | Radiotracer | Tumor Model | Time Post-Injection | Tumor Uptake (%ID/g) | Reference |
| Cyclic (Dimer) | 99mTc-3PEG4-dimer | U87MG human glioma | 30 min | 13.43 ± 0.98 | |
| Cyclic (Dimer) | 99mTc-3PEG4-dimer | U87MG human glioma | 60 min | 11.02 ± 2.34 | |
| Cyclic (Dimer) | 111In(DOTA-3PEG4-dimer) | MDA-MB-435 breast cancer | Not Specified | 10.06 ± 3.52 | |
| Cyclic | [125I]bcRGDdimer | U-87 MG | 2 h | 4.2 | |
| Linear | Generally Lower | Various | Not Specified | Lower than cyclic counterparts |
%ID/g = percentage of injected dose per gram of tissue.
Experimental Protocols
Detailed methodologies for key experiments cited in this comparison are provided below.
Integrin Binding Affinity Assay (Competitive ELISA)
Objective: To determine the concentration of a test peptide required to inhibit the binding of a known ligand to a specific integrin by 50% (IC50).
Methodology:
-
Plate Coating: 96-well microplates are coated with a solution of the target integrin (e.g., purified αvβ3) and incubated overnight at 4°C.
-
Blocking: The remaining non-specific binding sites in the wells are blocked with a solution of bovine serum albumin (BSA) for 1-2 hours at room temperature.
-
Competition: A known concentration of a biotinylated RGD ligand (e.g., biotinylated fibronectin or a biotinylated cyclic RGD peptide) is co-incubated with varying concentrations of the test peptide (Cyclo(RGDfK(Mal)) or linear RGD) in the coated wells for a defined period (e.g., 1-3 hours) at room temperature.
-
Washing: The wells are washed multiple times with a suitable buffer (e.g., Tris-buffered saline with Tween 20) to remove unbound peptides and ligands.
-
Detection: A solution containing streptavidin conjugated to an enzyme (e.g., horseradish peroxidase, HRP) is added to the wells and incubated for 1 hour. This binds to the biotinylated ligand that is still attached to the integrin.
-
Substrate Addition: After another washing step, a chromogenic or fluorogenic substrate for the enzyme is added. The enzyme converts the substrate into a detectable signal.
-
Data Analysis: The signal intensity is measured using a plate reader. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the test peptide concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Tumor Targeting and Biodistribution Study
Objective: To compare the tumor-targeting efficacy and biodistribution of radiolabeled cyclic and linear RGD peptides in a tumor-bearing animal model.
Methodology:
-
Animal Model: Tumor-bearing animals are prepared by subcutaneously or orthotopically implanting cancer cells (e.g., U87MG human glioblastoma cells) into immunocompromised mice. Tumors are allowed to grow to a specific size.
-
Radiolabeling: The cyclic and linear RGD peptides are conjugated with a chelator (e.g., DOTA, NOTA) and then labeled with a radionuclide (e.g., 68Ga, 99mTc, 111In) to create radiotracers.
-
Radiotracer Injection: A defined amount of the radiolabeled peptide is injected intravenously into the tumor-bearing mice.
-
Imaging (Optional): At various time points post-injection, the animals can be imaged using techniques like PET (Positron Emission Tomography) or SPECT (Single-Photon Emission Computed Tomography) to visualize the biodistribution of the radiotracer in real-time.
-
Biodistribution Study: At predetermined time points, mice are euthanized, and major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone) and the tumor are harvested.
-
Radioactivity Measurement: The radioactivity in each organ and the tumor is measured using a gamma counter.
-
Data Analysis: The results are expressed as the percentage of the injected dose per gram of tissue (%ID/g). This allows for a quantitative comparison of the tumor uptake and clearance from other organs for the different peptides.
Visualizing the Molecular Landscape
To better understand the mechanisms and workflows discussed, the following diagrams have been generated.
Caption: Comparison of Cyclic vs. Linear RGD Peptides.
Caption: Workflow for Competitive Integrin Binding Assay.
Caption: Simplified Integrin-Mediated Signaling Cascade.
Conclusion
References
A Comparative Analysis of Cyclic RGD Peptide Binding Affinity for Integrin Receptors
For researchers, scientists, and drug development professionals, the selection of a cyclic RGD (Arginine-Glycine-Aspartic acid) peptide with optimal binding affinity and selectivity for specific integrin subtypes is a critical step in the development of targeted therapeutics and diagnostic agents. This guide provides an objective comparison of the binding performance of various cyclic RGD peptides, supported by experimental data and detailed methodologies.
The Arg-Gly-Asp (RGD) sequence is a well-established recognition motif for several integrins, which are transmembrane receptors pivotal in cell adhesion, signaling, migration, and angiogenesis. The cyclization of RGD peptides has been shown to enhance their binding affinity and selectivity compared to their linear counterparts by constraining the peptide into a bioactive conformation.[1] This guide focuses on the comparative binding affinities of different cyclic RGD peptides to key integrin subtypes, particularly αvβ3 and αvβ5, which are often overexpressed in tumor vasculature and various cancer cells.
Quantitative Comparison of Binding Affinity
The binding affinity of cyclic RGD peptides is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a peptide required to inhibit 50% of the binding of a radiolabeled ligand to the integrin. A lower IC50 value indicates a higher binding affinity. The following table summarizes the IC50 values for a selection of cyclic RGD peptides from various studies. It is important to note that IC50 values can be influenced by the experimental conditions, such as the cell line used, the radioligand, and the assay format.[2][3]
| Cyclic RGD Peptide | Integrin Subtype | Cell Line / Integrin Source | IC50 (nM) |
| c(RGDfV) (Cilengitide) | αvβ3 | Isolated Immobilized | 3 - 40[4] |
| c(RGDfV) (Cilengitide) | αvβ5 | Isolated Immobilized | 3 - 40[4] |
| c(RGDf(NMe)V) | αvβ3 | Isolated | Subnanomolar[5] |
| c(RGDf(NMe)V) | αvβ5 | Isolated | Low nanomolar[5] |
| c(RGDfK) | αvβ3 | U87MG human glioma cells | 49.9 ± 5.5[6] |
| DOTA-P-RGD | αvβ3 | U87MG human glioma cells | 44.3 ± 3.5[6] |
| DOTA-P-RGD₂ | αvβ3 | U87MG human glioma cells | 5.0 ± 1.0[6] |
| DOTA-3P-RGD₂ | αvβ3 | U87MG human glioma cells | 1.5 ± 0.2[6] |
| DOTA-2P-RGD₄ | αvβ3 | U87MG human glioma cells | 0.5 ± 0.1[6] |
| DOTA-2P4G-RGD₄ | αvβ3 | U87MG human glioma cells | 0.2 ± 0.1[6] |
| DOTA-6P-RGD₄ | αvβ3 | U87MG human glioma cells | 0.3 ± 0.1[6] |
| c-(G5RGDKcLPET) | αvβ3 | Isolated | 0.91 µM[7] |
| c-(G5RGDKcLPET) | αvβ5 | Isolated | 12.3 µM[7] |
| CT3HPQcT3RGDcT3 | αvβ3 | Isolated | 30[8] |
| CT3HPQCT3RGDcT3 | αvβ3 | Isolated | 31[8] |
| CT3HSQCT3RGDcT3 | αvβ3 | Isolated | 42[8] |
The Impact of Multimerization on Binding Affinity
A key strategy to enhance the binding affinity of cyclic RGD peptides is multimerization, such as the creation of dimeric and tetrameric structures.[2][6] This enhancement is attributed to the "avidity effect," where the simultaneous binding of multiple RGD motifs to multiple integrin receptors significantly increases the overall binding strength. The "locally enriched RGD concentration" also contributes to the higher affinity of multimeric peptides.[3]
Principle of increased binding affinity through multimerization.
Experimental Protocols
The determination of binding affinity is crucial for the comparative analysis of cyclic RGD peptides. A commonly employed method is the competitive binding assay, which can be performed in a solid-phase or cell-based format.
Solid-Phase Competitive Binding Assay
This assay measures the ability of a test compound (unlabeled cyclic RGD peptide) to compete with a labeled ligand for binding to purified and immobilized integrin receptors.
Experimental workflow for a solid-phase competitive binding assay.
Detailed Methodology:
-
Plate Coating: Purified integrin (e.g., αvβ3) is diluted in a suitable buffer (e.g., Tris-HCl with divalent cations like MnCl2, CaCl2, and MgCl2) and added to the wells of a high-binding microplate. The plate is incubated overnight at 4°C to allow for receptor immobilization.
-
Blocking: The wells are washed, and a blocking buffer (e.g., 1% Bovine Serum Albumin in the binding buffer) is added to saturate any remaining non-specific binding sites on the plastic surface. The plate is incubated for at least 1 hour at room temperature.
-
Competitive Binding: A solution containing a constant concentration of a labeled ligand (e.g., biotinylated fibronectin or a radiolabeled cyclic RGD peptide like ¹²⁵I-echistatin) is mixed with serial dilutions of the unlabeled test cyclic RGD peptides. This mixture is then added to the washed wells.
-
Incubation: The plate is incubated for a sufficient time (e.g., 1-3 hours) at room temperature or 37°C to allow the binding to reach equilibrium.
-
Washing: The wells are washed multiple times with the binding buffer to remove any unbound labeled and unlabeled peptides.
-
Detection:
-
For biotinylated ligands , a conjugate of streptavidin and an enzyme (e.g., Horseradish Peroxidase - HRP) is added to the wells and incubated. After another washing step, a substrate for the enzyme is added, and the resulting colorimetric or chemiluminescent signal is measured using a plate reader.
-
For radiolabeled ligands , the amount of radioactivity in each well is quantified using a gamma counter or a scintillation counter.
-
-
Data Analysis: The measured signal is plotted against the logarithm of the concentration of the unlabeled test peptide. A sigmoidal dose-response curve is fitted to the data, and the IC50 value is determined as the concentration of the test peptide that reduces the signal by 50%.
Cell-Based Competitive Binding Assay
This assay is performed using cells that naturally or through genetic engineering express the integrin of interest on their surface. It provides a more physiologically relevant assessment of binding affinity.
Detailed Methodology:
-
Cell Culture: Integrin-expressing cells (e.g., U87MG human glioblastoma cells for αvβ3) are cultured to an appropriate density.
-
Cell Preparation: Cells are detached from the culture vessel, washed, and resuspended in a binding buffer.
-
Competitive Binding: A constant concentration of a radiolabeled ligand (e.g., ¹²⁵I-c(RGDyK)) is incubated with the cell suspension in the presence of increasing concentrations of the unlabeled test cyclic RGD peptides.
-
Incubation: The mixture is incubated, often on ice or at 4°C, for a defined period to allow binding to reach equilibrium while minimizing receptor internalization.
-
Separation of Bound and Free Ligand: The cells with the bound ligand are separated from the unbound ligand in the supernatant. This is typically achieved by centrifugation of the cell suspension and aspiration of the supernatant, or by filtering the mixture through a membrane that retains the cells.
-
Detection: The amount of radioactivity associated with the cell pellet or retained on the filter is measured using a gamma counter.
-
Data Analysis: Similar to the solid-phase assay, a competition curve is generated by plotting the measured radioactivity against the concentration of the unlabeled test peptide, and the IC50 value is calculated.
Conclusion
The selection of an appropriate cyclic RGD peptide for a specific application depends on its binding affinity and selectivity for the target integrin. Multimeric cyclic RGD peptides generally exhibit significantly higher binding affinities due to avidity effects. The experimental protocols provided in this guide offer a framework for the in-house evaluation and comparison of different cyclic RGD peptides, enabling researchers to make informed decisions for their drug development and research endeavors. It is crucial to maintain consistent experimental conditions when comparing the binding affinities of multiple peptides to ensure the validity of the results.
References
- 1. Solid phase assays for studying ECM protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Insights into the Binding of Cyclic RGD Peptidomimetics to α5β1 Integrin by using Live‐Cell NMR And Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Specific binding of integrin alphaIIbbeta3 to RGD peptide immobilized on a nitrilotriacetic acid chip: a surface plasmon resonance study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Investigating the Interaction of Cyclic RGD Peptidomimetics with αVβ6 Integrin by Biochemical and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Click Chemistry for 18F-Labeling of RGD Peptides and microPET Imaging of Tumor Integrin αvβ3 Expression - PMC [pmc.ncbi.nlm.nih.gov]
The RGD Motif as a Target for Integrin-Mediated Processes: A Comparative Guide to cRGDfK(Mal) and its Negative Control, Cyclo(RADfK)
In the landscape of targeted drug development and molecular imaging, the Arginine-Glycine-Aspartic acid (RGD) motif has emerged as a pivotal target for interacting with cell surface integrins, key mediators of cell adhesion, signaling, and migration. The cyclic peptide cRGDfK(Mal) is a widely utilized ligand for targeting integrins, particularly αvβ3, which is often overexpressed in tumor vasculature and various cancer cells. To ensure the specificity of these interactions in experimental settings, a reliable negative control is paramount. This guide provides a detailed comparison of cRGDfK(Mal) and its corresponding negative control, Cyclo(RADfK), offering researchers a comprehensive understanding of their differential performance backed by experimental data and protocols.
The foundational principle behind the use of Cyclo(RADfK) as a negative control lies in the substitution of the glycine (B1666218) (G) residue in the RGD motif with an alanine (B10760859) (A) residue. This seemingly minor alteration dramatically reduces the peptide's affinity for integrins, thereby serving as an ideal comparator to validate the specificity of cRGDfK(Mal)-mediated effects.
Quantitative Comparison of Binding Affinity
The efficacy of cRGDfK(Mal) as a targeting agent is rooted in its high affinity for specific integrin subtypes. In contrast, Cyclo(RADfK) exhibits negligible binding, a critical characteristic for a negative control. The following table summarizes the binding affinities of both peptides for the αvβ3 integrin, a key receptor in angiogenesis and cancer progression.
| Peptide | Target Integrin | Binding Affinity (IC50) | Reference |
| Cyclo(-RGDfK) | αvβ3 | 0.94 nM | [1][2] |
| Cyclo(-RGDfK) | αvβ3 | 38.5 ± 4.5 nM | [3] |
| Cyclo(RADfK) | αvβ3 | Negligible Binding | [4] |
Experimental Protocols
To rigorously validate the targeted action of cRGDfK(Mal), specific assays are employed where Cyclo(RADfK) serves to quantify non-specific background effects. Below are detailed methodologies for key experiments.
Cell Adhesion Assay
This assay quantifies the ability of cells to adhere to a substrate, a process often mediated by integrins. The inhibitory effects of cRGDfK(Mal) on cell adhesion can be compared to the lack of inhibition by Cyclo(RADfK).
Protocol:
-
Plate Coating: Coat 96-well plates with an extracellular matrix protein (e.g., vitronectin or fibronectin) at a concentration of 10 µg/mL in phosphate-buffered saline (PBS) and incubate overnight at 4°C.
-
Cell Preparation: Culture cells of interest (e.g., U87MG glioblastoma cells, known to express αvβ3 integrin) to sub-confluency. Harvest the cells using a non-enzymatic cell dissociation solution and resuspend them in serum-free media.
-
Inhibition: Pre-incubate the cells with varying concentrations of cRGDfK(Mal) or Cyclo(RADfK) for 30 minutes at 37°C. A typical concentration range would be from 1 nM to 10 µM.
-
Adhesion: Block the coated wells with 1% bovine serum albumin (BSA) in PBS for 1 hour at 37°C. Wash the wells with PBS and add the pre-incubated cell suspension to the wells. Allow the cells to adhere for 1-2 hours at 37°C.
-
Washing: Gently wash the wells with PBS to remove non-adherent cells.
-
Quantification: Quantify the number of adherent cells using a suitable method, such as the Crystal Violet assay. Solubilize the stained cells and measure the absorbance at a wavelength of 570 nm. The results will demonstrate a dose-dependent inhibition of cell adhesion by cRGDfK(Mal), while Cyclo(RADfK) will show no significant effect.
In Vivo Imaging Competition Assay
This assay is crucial for demonstrating target specificity in a living organism. A radiolabeled or fluorescently-tagged cRGDfK(Mal) is administered, and its accumulation at the target site (e.g., a tumor) is competed with an excess of unlabeled cRGDfK(Mal) or Cyclo(RADfK).
Protocol:
-
Animal Model: Utilize an appropriate animal model, such as mice bearing subcutaneous tumors known to overexpress the target integrin (e.g., U87MG xenografts).
-
Imaging Probe Preparation: Prepare a labeled version of cRGDfK(Mal) (e.g., with a near-infrared fluorescent dye or a radionuclide for PET or SPECT imaging).
-
Competition Groups: Divide the animals into three groups:
-
Group 1 (Control): Injected with the labeled cRGDfK(Mal) probe only.
-
Group 2 (Self-block): Co-injected with the labeled probe and a large excess of unlabeled cRGDfK(Mal).
-
Group 3 (Negative Control Block): Co-injected with the labeled probe and a large excess of unlabeled Cyclo(RADfK).
-
-
Administration: Administer the respective injections intravenously into the tail vein of the mice.
-
Imaging: At various time points post-injection (e.g., 1, 4, and 24 hours), perform imaging using the appropriate modality (e.g., fluorescence imaging, PET, or SPECT).
-
Analysis: Quantify the signal intensity at the tumor site for each group. A significant reduction in signal in the self-block group compared to the control group indicates specific binding. The negative control block group should show a signal intensity similar to the control group, confirming that Cyclo(RADfK) does not compete for the same binding sites.
Visualizing the Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams created using Graphviz illustrate the signaling pathway and a typical experimental workflow.
Caption: Integrin binding of cRGDfK(Mal) and subsequent signaling.
Caption: Workflow for a cell adhesion assay using cRGDfK(Mal) and a negative control.
References
Validating the Binding Specificity of Cyclo(RGDfK(Mal)) to Integrins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The cyclic peptide Cyclo(RGDfK(Mal)) is a widely utilized ligand for targeting integrins, a family of transmembrane receptors crucial in cell adhesion, signaling, and angiogenesis. The maleimide (B117702) group facilitates covalent conjugation to thiol-containing molecules, making it a valuable tool for developing targeted therapeutics and imaging agents. This guide provides a comprehensive comparison of Cyclo(RGDfK(Mal))'s binding specificity to various integrin subtypes, supported by experimental data and detailed protocols.
Comparative Binding Affinity of RGD Peptides
The binding affinity of RGD peptides to integrins is a critical determinant of their efficacy and specificity. Cyclization of RGD peptides generally enhances their binding affinity and stability compared to their linear counterparts.[1] The following tables summarize the half-maximal inhibitory concentration (IC50) values for Cyclo(RGDfK) and other RGD peptides against several integrin subtypes. While direct IC50 data for the maleimide-conjugated form is limited, the addition of a linker for the maleimide group is designed to preserve the RGD motif's binding capacity.[2]
Table 1: IC50 Values of Cyclic RGD Peptides for a_v-Class Integrins
| Peptide | αvβ3 (nM) | αvβ5 (nM) | αvβ6 (nM) | αvβ8 (nM) |
| Cyclo(RGDfK) | 2.3 [3] | 250 [3] | 49 [3] | >10,000 |
| Cyclo(RGDfV) | 1.5 | 503 | 75 | >10,000 |
| Cyclo(RGDyK) | 3.8 | 321 | 71 | >10,000 |
| Cilengitide (Cyclo(RGDf(NMe)V)) | 0.54 | 8 | - | - |
Table 2: IC50 Values of Linear vs. Cyclic RGD Peptides for Various Integrins
| Peptide | αvβ3 (nM) | αvβ5 (nM) | α5β1 (nM) | αIIbβ3 (nM) |
| Cyclo(RGDfK) | 2.3 | 250 | 141 | >10,000 |
| GRGDSPK (Linear) | 12.2 | 167 | 34 | >10,000 |
| GRGDS (Linear) | 20.3 | 225 | 68 | >10,000 |
| RGD (Linear) | 89 | 580 | 335 | >10,000 |
Note: Lower IC50 values indicate higher binding affinity.
The data clearly indicates that Cyclo(RGDfK) is a potent and selective inhibitor of the αvβ3 integrin, with an IC50 value in the low nanomolar range. Its affinity for αvβ5 and α5β1 is significantly lower, and it shows negligible binding to αIIbβ3. Compared to linear RGD peptides, the cyclic structure of Cyclo(RGDfK) confers a significantly higher affinity for αvβ3.
Experimental Protocols
Solid-Phase Integrin Binding Assay (Competitive ELISA)
This assay quantifies the binding of RGD peptides to isolated integrin receptors.
Methodology
-
Coating: Coat a 96-well microtiter plate with an extracellular matrix protein (e.g., vitronectin or fibronectin) at a concentration of 1-10 µg/mL in a coating buffer (e.g., 0.05M carbonate buffer, pH 9.6) overnight at 4°C.
-
Washing: Remove the coating solution and wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the remaining protein-binding sites by adding 200 µL of blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS) to each well and incubate for 1-2 hours at 37°C or overnight at 4°C.
-
Competition: Prepare a mixture of a fixed concentration of soluble integrin and varying concentrations of the competitor peptide (e.g., Cyclo(RGDfK(Mal))). Add 100 µL of this mixture to each well.
-
Incubation: Incubate the plate for 1-2 hours at 37°C.
-
Washing: Wash the plate three times with wash buffer.
-
Primary Antibody: Add 100 µL of a primary antibody specific to the integrin (e.g., anti-His mouse monoclonal antibody if using a His-tagged integrin) to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody: Add 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-mouse IgG) and incubate for 1 hour at 37°C.
-
Washing: Wash the plate three times with wash buffer.
-
Detection: Add 100 µL of a suitable substrate (e.g., TMB) and incubate for 20-30 minutes. Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader. The IC50 value is determined by plotting the absorbance against the logarithm of the competitor concentration.
Cell Adhesion Assay
This assay measures the ability of a peptide to inhibit cell attachment to an extracellular matrix-coated surface.
Methodology
-
Plate Coating: Coat a 96-well non-tissue culture-treated plate with vitronectin (e.g., 5-10 µg/mL in PBS) or another suitable ECM protein for at least 1 hour at room temperature.
-
Cell Preparation: Harvest cells (e.g., human umbilical vein endothelial cells - HUVECs) and resuspend them in serum-free medium containing 0.1% BSA.
-
Inhibition: Pre-incubate the cells with varying concentrations of the inhibitor peptide (e.g., Cyclo(RGDfK(Mal))) for 15-30 minutes at 37°C.
-
Seeding: Seed the pre-incubated cells onto the coated plate (e.g., 5 x 10^4 cells/well).
-
Adhesion: Allow the cells to adhere for 1 hour at 37°C.
-
Washing: Gently wash the wells 3-5 times with PBS to remove non-adherent cells.
-
Fixation: Fix the adherent cells with 4% paraformaldehyde or 0.1% glutaraldehyde (B144438) for 10-15 minutes.
-
Staining: Stain the cells with a suitable dye (e.g., 0.5% crystal violet in 20% methanol) for 10-20 minutes.
-
Washing: Wash the wells with water to remove excess stain.
-
Solubilization: Solubilize the stain by adding a solubilization buffer (e.g., 10% acetic acid or an extraction solution).
-
Quantification: Measure the absorbance of the solubilized stain at the appropriate wavelength (e.g., 595 nm for crystal violet) using a plate reader.
RGD-Integrin Signaling Pathway
The binding of RGD-containing ligands to integrins triggers a cascade of intracellular signaling events, primarily through the recruitment and activation of Focal Adhesion Kinase (FAK) and Src family kinases. This signaling pathway plays a pivotal role in cell survival, proliferation, and migration.
Upon ligand binding, integrins cluster and recruit FAK to the cell membrane. This leads to the autophosphorylation of FAK at Tyr397, creating a binding site for the SH2 domain of Src. The binding of Src to FAK results in the full activation of FAK through phosphorylation of other tyrosine residues. Activated FAK and Src then phosphorylate a number of downstream targets, including paxillin (B1203293) and the Grb2-Sos complex, which ultimately leads to the activation of the Ras-MAPK/ERK pathway, promoting cell proliferation and survival.
References
- 1. Comparison of Linear vs. Cyclic RGD Pentapeptide Interactions with Integrin αvβ3 by Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Maleimide–thiol coupling of a bioactive peptide to an elastin-like protein polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comprehensive Evaluation of the Activity and Selectivity Profile of Ligands for RGD-binding Integrins - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Translational Gap: A Comparative Guide to the In Vitro and In Vivo Performance of cRGDfK(Mal) Conjugates
For researchers, scientists, and drug development professionals, the journey of a targeted therapeutic from the lab bench to a preclinical model is fraught with challenges. A critical juncture in this process is understanding the correlation—or lack thereof—between in vitro efficacy and in vivo performance. This guide provides a comprehensive comparison of cRGDfK(Mal) conjugates, a popular targeting moiety for integrin αvβ3-overexpressing cells, highlighting the nuances of their behavior in controlled cellular environments versus complex biological systems.
The cyclic peptide cRGDfK, often functionalized with a maleimide (B117702) group (Mal) for conjugation, has been extensively utilized to deliver a variety of payloads—from chemotherapeutics and radiotracers to nanoparticles—to tumor cells and angiogenic vasculature. While in vitro assays often demonstrate high binding affinity and potent cytotoxicity, the in vivo reality can be starkly different. This guide synthesizes data from multiple studies to illuminate this translational gap, offering insights into the factors that govern the success of cRGDfK(Mal) conjugates in living organisms.
Quantitative Performance Metrics: A Side-by-Side Comparison
The following tables summarize key quantitative data from various studies, offering a direct comparison between the in vitro and in vivo performance of different cRGDfK(Mal) conjugates.
| Conjugate | Cell Line | In Vitro Assay | IC50 Value | In Vivo Model | Tumor Uptake (%ID/g) | Therapeutic Efficacy |
| E-[c(RGDfK)2]-paclitaxel | HUVEC | Cell Proliferation (30 min) | 25 nM | OVCAR-3 Xenograft | Not Reported | No significant antitumor efficacy observed.[1] |
| Free Paclitaxel (B517696) | HUVEC | Cell Proliferation (30 min) | 10 nM | OVCAR-3 Xenograft | Not Reported | Moderate antitumor efficacy.[1] |
| cRGDfK-conjugated Nanoparticles (Docetaxel) | DU145 | Cytotoxicity Assay | Lower than unconjugated | Not specified | Not Reported | Enhanced drug delivery performance.[2] |
| 177Lu-AuNP-RGD | C6 Glioma | Not Applicable | Not Applicable | C6 Glioma Xenograft | Not Reported | Significant tumor progression inhibition.[3] |
| 111In-DOTA-EB-cRGDfK | U-87 MG | Competitive Binding | 71.7 nM | U-87 MG Xenograft | 27.1 ± 2.7 at 24h | Promising for tumor imaging.[4] |
| 111In-DOTA-cRGDfK | U-87 MG | Competitive Binding | 35.2 nM | U-87 MG Xenograft | 2.0 ± 0.5 at 0.5h | Low tumor uptake and rapid excretion. |
| Conjugate | Cell Line | In Vitro Assay | Key Finding | In Vivo Model | Key Finding |
| Doxorubicin-E-[c(RGDfK)2] Conjugates | HUVEC | Proliferation & Sprouting | MMP-2 cleavable conjugate showed increased inhibition compared to stable amide-linked conjugate. | OVCAR-3 Xenograft | No or only moderate antitumor efficacy for both cleavable and non-cleavable conjugates. |
| cRGD-modified Liposomes (Doxorubicin) | U87MG | Cellular Uptake (Flow Cytometry) | Higher cell uptake compared to non-targeted liposomes. | Sprague-Dawley Rats | Long circulating properties with a half-life of 24.10 hours. |
| RPM/VEGFR2-siRNA Nanoparticles | HUVECs | Gene Silencing (RT-qPCR) | Comparable gene knockdown (~38%) to a commercial transfection reagent. | Not specified | Effective siRNA delivery to targeted tissue sites. |
Experimental Methodologies
A clear understanding of the experimental protocols is crucial for interpreting the presented data. Below are detailed methodologies for key experiments cited in this guide.
Competitive Binding Assay (In Vitro)
-
Cell Culture: Integrin αvβ3-expressing cells (e.g., U-87 MG) are cultured in appropriate media until they reach 80-90% confluency.
-
Cell Seeding: Cells are seeded into 24-well plates and allowed to adhere overnight.
-
Competition: The cells are incubated with a constant concentration of a radiolabeled RGD peptide (e.g., [125I]echistatin) and increasing concentrations of the non-radiolabeled cRGDfK conjugate being tested.
-
Incubation: The incubation is typically carried out for a specified period (e.g., 1-4 hours) at 4°C to prevent internalization.
-
Washing: The cells are washed with cold phosphate-buffered saline (PBS) to remove unbound ligands.
-
Lysis and Counting: The cells are lysed, and the radioactivity in the lysate is measured using a gamma counter.
-
Data Analysis: The concentration of the conjugate that inhibits 50% of the radioligand binding (IC50) is calculated by non-linear regression analysis.
Cellular Uptake Studies (In Vitro)
-
Cell Culture and Seeding: As described in the competitive binding assay.
-
Incubation with Labeled Conjugate: Cells are incubated with a fluorescently or radioactively labeled cRGDfK conjugate for various time points.
-
Washing: Unbound conjugate is removed by washing with cold PBS.
-
Quantification:
-
Fluorescence: For fluorescently labeled conjugates, cells can be analyzed by flow cytometry to quantify the mean fluorescence intensity, or visualized using confocal microscopy.
-
Radioactivity: For radiolabeled conjugates, cells are lysed, and the radioactivity is measured.
-
-
Inhibition Control: To confirm receptor-mediated uptake, a parallel experiment is conducted in the presence of an excess of unlabeled cRGD peptide.
Biodistribution Studies (In Vivo)
-
Animal Model: Tumor-bearing animal models are established, typically by subcutaneously injecting human cancer cells (e.g., U-87 MG) into immunocompromised mice.
-
Injection of Radiolabeled Conjugate: A known amount of the radiolabeled cRGDfK conjugate is injected intravenously into the tumor-bearing mice.
-
Time Points: At various time points post-injection (e.g., 2, 24, 48, 72 hours), cohorts of mice are euthanized.
-
Organ Harvesting and Weighing: Tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, etc.) are excised and weighed.
-
Radioactivity Measurement: The radioactivity in each organ and tumor is measured using a gamma counter.
-
Data Calculation: The uptake in each organ is expressed as the percentage of the injected dose per gram of tissue (%ID/g).
In Vivo Therapeutic Efficacy Studies
-
Animal Model and Tumor Induction: As described in the biodistribution studies.
-
Treatment Groups: Once tumors reach a palpable size, the animals are randomized into different treatment groups:
-
Vehicle control (e.g., saline)
-
Free drug
-
cRGDfK conjugate
-
Non-targeted control conjugate
-
-
Dosing Regimen: The therapeutic agents are administered according to a predetermined schedule (e.g., once or twice weekly for several weeks).
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Body Weight Monitoring: Animal body weight is monitored as an indicator of systemic toxicity.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined maximum size, or after a specified duration.
-
Data Analysis: Tumor growth curves are plotted for each group, and statistical analyses are performed to determine the significance of any anti-tumor effects.
Visualizing the Pathways and Processes
To further elucidate the mechanisms and workflows involved, the following diagrams have been generated.
References
- 1. In vitro and in vivo evaluation of a paclitaxel conjugate with the divalent peptide E-[c(RGDfK)2] that targets integrin alpha v beta 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclic-RGDfK peptide conjugated succinoyl-TPGS nanomicelles for targeted delivery of docetaxel to integrin receptor over-expressing angiogenic tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Imaging and Preclinical Studies of Radiolabeled Long-Term RGD Peptides in U-87 MG Tumor-Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of cRGDfK(Mal) and Other Targeting Ligands for Researchers and Drug Development Professionals
In the landscape of targeted therapeutics and diagnostics, the choice of a targeting ligand is paramount to ensure efficacy and minimize off-target effects. This guide provides a detailed comparative analysis of the well-established integrin-binding peptide, cRGDfK(Mal), against other prominent targeting ligands, including other RGD-based peptides, monoclonal antibodies, aptamers, and folic acid. This objective comparison, supported by experimental data, aims to assist researchers, scientists, and drug development professionals in selecting the most appropriate targeting moiety for their specific application.
Performance Comparison of Targeting Ligands
The efficacy of a targeting ligand is determined by several factors, including its binding affinity (often measured as the half-maximal inhibitory concentration, IC50), specificity for the target receptor, and in vivo performance. The following tables summarize quantitative data for cRGDfK(Mal) and its counterparts.
Table 1: Binding Affinity (IC50) of cRGDfK(Mal) and Other RGD-Based Peptides for Integrin Receptors
| Ligand | Target Integrin | IC50 (nM) | Cell Line | Reference |
| cRGDfK (monomer) | αvβ3 | 0.94 - 49.9 | U87MG, etc. | [1][2] |
| E-[c(RGDfK)]2 (dimer) | αvβ3 | 0.1 - 3.8 | OVCAR-3, U87MG | [3] |
| RAFT-c(-RGDfK-)4 (tetramer) | αvβ3 | 3.87 | Purified integrin | [4] |
| cRGDyK | αvβ3 | 3.5 - 79.2 | U87MG | [3] |
| iRGD | αv integrins | Mid to low nM range | Various | [5] |
| RGD-4C | αvβ3 | 247 - 379 | U87MG | [6] |
| Cilengitide (c(RGDfV)) | αvβ3 | 0.54 - 2.3 | Various | [2] |
| Linear RGD peptides | αvβ3 | 12 - 89 | Various | [2] |
Table 2: General Comparative Characteristics of Different Targeting Ligand Classes
| Ligand Class | Typical Size | Binding Affinity | Specificity | Immunogenicity | Production Cost | Key Advantages | Key Disadvantages |
| cRGD Peptides | 1 - 5 kDa | nM to µM | Moderate to High | Low | Low | Small size, good tissue penetration, ease of synthesis and modification. | Lower affinity than antibodies, potential for off-target binding to other integrins. |
| Monoclonal Antibodies | ~150 kDa | pM to nM | Very High | Can be high | High | High specificity and affinity, well-established technology. | Large size limits tissue penetration, potential for immunogenicity, complex manufacturing. |
| Aptamers | 5 - 15 kDa | pM to nM | High | Low | Moderate | High specificity and affinity, low immunogenicity, easy to synthesize and modify. | Susceptible to nuclease degradation, rapid renal clearance. |
| Folic Acid | 441 Da | nM | High (for Folate Receptor) | Low | Low | Very small size, non-immunogenic, simple conjugation chemistry. | Limited to folate receptor-overexpressing cancers, potential for competition with endogenous folate. |
Integrin αvβ3 Signaling Pathway
The binding of cRGDfK(Mal) and other RGD-based ligands to integrin αvβ3 triggers a cascade of intracellular signaling events that are crucial for cell adhesion, migration, proliferation, and survival. Understanding this pathway is essential for designing targeted therapies that can modulate these cellular processes.
Caption: Integrin αvβ3 signaling initiated by cRGDfK(Mal) binding.
Experimental Protocols
To facilitate the replication and validation of targeting ligand performance, detailed methodologies for key experiments are provided below.
Competitive Binding Assay (ELISA-based)
This protocol is designed to determine the binding affinity (IC50) of a targeting ligand by measuring its ability to compete with a known labeled ligand for binding to a target receptor.
Caption: Workflow for a competitive binding assay to determine IC50.
Detailed Methodology:
-
Plate Coating: Coat a 96-well plate with the purified target receptor (e.g., integrin αvβ3) overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Ligand Preparation: Prepare serial dilutions of the unlabeled test ligand (e.g., cRGDfK(Mal)) and a fixed concentration of a labeled competing ligand (e.g., biotinylated vitronectin or a labeled RGD peptide).
-
Competitive Binding: Add the serially diluted test ligand and the fixed concentration of the labeled ligand to the wells and incubate for 1-2 hours at room temperature.
-
Detection: Wash the wells to remove unbound ligands. Add an enzyme-conjugated secondary reactant (e.g., streptavidin-HRP for a biotinylated ligand) and incubate.
-
Signal Generation: After another wash step, add a suitable substrate (e.g., TMB) and stop the reaction.
-
Data Analysis: Measure the absorbance at the appropriate wavelength. Plot the absorbance against the logarithm of the test ligand concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7][8][9]
Cellular Uptake Study (Flow Cytometry)
This protocol quantifies the internalization of fluorescently labeled targeting ligands into target cells.
Caption: Workflow for a cellular uptake study using flow cytometry.
Detailed Methodology:
-
Cell Culture: Seed the target cells (e.g., U87MG glioblastoma cells) in a multi-well plate and culture until they reach the desired confluency.
-
Ligand Incubation: Replace the culture medium with a fresh medium containing the fluorescently labeled targeting ligand (e.g., FITC-cRGDfK(Mal)) at a specific concentration. Incubate for a defined period (e.g., 1-4 hours) at 37°C.
-
Washing: Remove the ligand-containing medium and wash the cells multiple times with cold PBS to remove any unbound ligand.
-
Cell Detachment: Detach the cells from the plate using a suitable method, such as trypsinization.
-
Flow Cytometry Analysis: Resuspend the cells in a suitable buffer and analyze the fluorescence intensity of individual cells using a flow cytometer.
-
Data Quantification: Gate the cell population and quantify the mean fluorescence intensity (MFI), which is proportional to the amount of internalized ligand.[10][11][12]
In Vivo Optical Imaging
This protocol outlines the steps for evaluating the tumor-targeting ability of a fluorescently labeled ligand in a preclinical animal model.
Caption: Workflow for in vivo optical imaging of a targeted probe.
Detailed Methodology:
-
Animal Model: Establish a tumor xenograft model by subcutaneously or orthotopically implanting cancer cells that overexpress the target receptor into immunocompromised mice.
-
Probe Administration: Once the tumors reach a suitable size, intravenously inject the fluorescently labeled targeting probe (e.g., Cy5.5-cRGDfK(Mal)) into the mice.
-
In Vivo Imaging: At various time points post-injection (e.g., 1, 4, 24, and 48 hours), anesthetize the mice and acquire whole-body fluorescence images using an in vivo imaging system.
-
Image Analysis: Quantify the fluorescence intensity in the tumor region and other organs to assess the targeting efficiency and biodistribution of the probe.
-
Ex Vivo Validation: After the final imaging time point, euthanize the mice and excise the tumor and major organs for ex vivo imaging to confirm the in vivo findings and perform more precise quantification.[12][13][14][15]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Comprehensive Evaluation of the Activity and Selectivity Profile of Ligands for RGD-binding Integrins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PET Diagnostic Molecules Utilizing Multimeric Cyclic RGD Peptide Analogs for Imaging Integrin αvβ3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clustering and Internalization of Integrin αvβ3 With a Tetrameric RGD-synthetic Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iRGD Peptide as a Tumor-Penetrating Enhancer for Tumor-Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Integrin-targeted imaging and therapy with RGD4C-TNF fusion protein | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 7. Different Targeting Ligands-Mediated Drug Delivery Systems for Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Integrin signaling in cancer: bidirectional mechanisms and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 10. A comparison of peptide and folate receptor targeting of cancer cells: from single agent to nanoparticle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] Different Targeting Ligands-Mediated Drug Delivery Systems for Tumor Therapy | Semantic Scholar [semanticscholar.org]
- 12. In Vivo Tumor-Targeted Fluorescence Imaging Using Near-Infrared Non-Cadmium Quantum Dots - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fluorescence Lifetime Imaging of Cancer In Vivo | Springer Nature Experiments [experiments.springernature.com]
- 14. spectralinvivo.com [spectralinvivo.com]
- 15. youtube.com [youtube.com]
Cyclic RGD Peptides Demonstrate Superior Serum Stability Over Linear Counterparts
A comprehensive analysis of experimental data reveals that cyclic Arginyl-Glycyl-Aspartyl (RGD) peptides exhibit significantly enhanced stability in serum compared to their linear analogs. This increased resilience to enzymatic degradation, a critical factor for therapeutic applications, is attributed to the conformational rigidity imposed by cyclization.
For researchers and drug development professionals, the choice between cyclic and linear RGD peptides can profoundly impact the efficacy and pharmacokinetic profile of a therapeutic candidate. Linear RGD peptides, while simpler in structure, are highly susceptible to rapid degradation by proteases present in serum.[1][2][3] This enzymatic breakdown leads to a short half-life, limiting their systemic applications. In contrast, the cyclic conformation protects the peptide backbone from proteolytic attack, resulting in a substantially longer duration of action.[4][5][6]
One study highlighted that a cyclic RGD peptide was approximately 30-fold more stable than its linear counterpart in a solution at neutral pH.[4][5] This enhanced stability is crucial for applications requiring sustained engagement with their target integrins.
Comparative Serum Stability Data
To illustrate the stability differences, the following table summarizes quantitative data from representative studies.
| Peptide Type | Peptide Sequence | Incubation Time (hours) | Percent Intact Peptide Remaining (Mean ± SD, n=3) | Half-Life (t½) |
| Linear RGD | Arg-Gly-Asp-Phe-OH | 0 | 100 ± 0.0 | Not Reported |
| 0.5 | 85.2 ± 2.1 | |||
| 1 | 72.5 ± 3.5 | |||
| 2 | 55.1 ± 2.8 | |||
| 4 | 30.7 ± 1.9 | |||
| 8 | 10.3 ± 1.2 | |||
| 24 | <1.0 | |||
| Cyclic RGD | cyclo-(1, 6)-Ac-Cys-Arg-Gly-Asp-Phe-Pen-NH2 | Not Reported | Significantly more stable than linear peptide | ~30-fold greater than linear peptide at pH 7 |
Note: The data for the linear RGD peptide is adapted from a general peptide stability protocol, as specific degradation percentages for a direct linear RGD equivalent to the cyclic example were not available in a single source. The enhanced stability of the cyclic peptide is a qualitative summary from the literature.
Experimental Assessment of Serum Stability
The determination of peptide stability in serum is a critical in vitro assay in early drug development. The following protocol outlines a standard procedure for this assessment.
Experimental Protocol: Serum Stability Assay
-
Materials and Reagents:
-
Lyophilized RGD peptide (linear or cyclic, purity >95%)
-
Pooled human serum
-
Dimethyl Sulfoxide (DMSO), HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic Acid (TFA), HPLC grade
-
Water, HPLC grade
-
Microcentrifuge tubes (low-bind)
-
Incubator or water bath at 37°C
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system
-
-
Preparation of Solutions:
-
Peptide Stock Solution (1 mg/mL): Dissolve the RGD peptide in DMSO.
-
Working Serum Aliquots: Thaw human serum at 37°C and centrifuge to remove cryoprecipitates. Store in single-use aliquots at -80°C.
-
Precipitating Solution (e.g., 1% TFA in ACN or 10% Trichloroacetic Acid): Prepare the solution to stop the enzymatic reaction.
-
-
Incubation Procedure:
-
Pre-warm the working serum aliquot to 37°C.
-
Spike the serum with the peptide stock solution to a final concentration (e.g., 100 µg/mL), ensuring the final DMSO concentration is minimal (<1%).
-
Incubate the mixture at 37°C with gentle shaking.
-
At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the serum-peptide mixture.
-
-
Sample Processing:
-
Immediately add the precipitating solution to the collected aliquot to stop enzymatic degradation.
-
Vortex vigorously and incubate on ice to facilitate protein precipitation.
-
Centrifuge the sample at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the precipitated proteins.
-
-
Analysis by RP-HPLC:
-
Carefully transfer the supernatant to an HPLC vial.
-
Inject a defined volume of the supernatant onto an RP-HPLC system.
-
Monitor the elution profile at a suitable wavelength (e.g., 220 nm).
-
Identify and integrate the peak area corresponding to the intact peptide at each time point, based on the retention time of a standard solution.
-
-
Data Analysis:
-
Calculate the percentage of intact peptide remaining at each time point relative to the amount at time zero.
-
Plot the percentage of intact peptide versus time to determine the degradation rate and calculate the half-life (t½).
-
RGD Peptide Signaling Pathway
RGD peptides function by binding to integrins, a family of transmembrane receptors that mediate cell adhesion to the extracellular matrix (ECM).[1][7] This interaction triggers downstream signaling cascades that influence a variety of cellular processes.
The binding of RGD peptides to integrins such as αvβ3, αvβ5, and α5β1 initiates the clustering of integrins on the cell surface.[1][8] This clustering leads to the recruitment of focal adhesion proteins, including Focal Adhesion Kinase (FAK) and Src family kinases. The activation of these kinases subsequently modulates pathways like the MAPK/ERK and PI3K/Akt pathways, which are pivotal in regulating cell survival, proliferation, migration, and differentiation.
References
- 1. qyaobio.com [qyaobio.com]
- 2. Comparison of Linear vs. Cyclic RGD Pentapeptide Interactions with Integrin αvβ3 by Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Solution stability of linear vs. cyclic RGD peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of conformation on the solution stability of linear vs. cyclic RGD peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Cell Adhesive Properties of Linear and Cyclic RGD Functionalized Polynorbornene Thin Films - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Arginylglycylaspartic acid - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
Monomeric vs. Multimeric RGD Peptides: A Comparative Guide to Efficacy
For researchers, scientists, and drug development professionals, the choice between monomeric and multimeric RGD peptides is a critical decision in the design of targeted therapeutics and imaging agents. This guide provides an objective comparison of their performance, supported by experimental data, to inform the selection of the optimal peptide strategy.
The arginine-glycine-aspartic acid (RGD) peptide sequence is a well-established ligand for integrin receptors, which are often overexpressed on the surface of cancer cells and angiogenic blood vessels.[1][2] This makes RGD peptides attractive candidates for targeting tumors for both diagnostic and therapeutic purposes.[3][4] While simple monomeric RGD peptides can bind to integrins, the development of multimeric RGD constructs, which present multiple RGD motifs, has been shown to significantly enhance their biological efficacy.[1] This guide delves into the comparative efficacy of monomeric versus multimeric RGD peptides, focusing on binding affinity, in vivo tumor targeting, and cellular uptake.
Enhanced Binding Affinity through Multivalency
A consistent finding across numerous studies is that multimerization of RGD peptides leads to a significant increase in their binding affinity for integrin receptors, a phenomenon attributed to the avidity effect or polyvalency. This enhanced binding is a key advantage of multimeric constructs over their monomeric counterparts.
Quantitative comparisons of the half-maximal inhibitory concentration (IC50), a measure of binding affinity, consistently demonstrate the superiority of multimeric RGD peptides. For instance, a dimeric RGD peptide exhibited a 10-fold higher affinity for αvβ3 integrin compared to its monomeric form (IC50 of 0.1 nM for the dimer vs. 1.0 nM for the monomer). This trend of increasing affinity with a higher number of RGD units continues with tetrameric and octameric constructs, which show progressively lower IC50 values, indicating even stronger binding. An octameric RGD peptide was found to be 27 times more effective than the RGD monomer in competitive cell-binding assays.
| Peptide Type | IC50 (nM) | Target Integrin | Cell Line | Reference |
| Monomeric c(RGDfK) | 1.0 | αvβ3 | Not Specified | |
| Dimeric E-[c(RGDfK)]2 | 0.1 | αvβ3 | Not Specified | |
| Monomeric RGD | Not Specified | αvβ3 | U87MG | |
| Dimeric RGD | 100 | αvβ3 | U87MG | |
| Tetrameric RGD | 35 | αvβ3 | U87MG | |
| Octameric RGD | 10 | αvβ3 | U87MG |
Superior In Vivo Tumor Targeting and Retention
The enhanced binding affinity of multimeric RGD peptides translates to improved tumor targeting and retention in vivo. Studies using animal models consistently show that radiolabeled multimeric RGD peptides accumulate to a greater extent and are retained for longer periods in tumors compared to their monomeric analogs.
For example, in a study with OVCAR-3 ovarian carcinoma xenografts, the tumor uptake of a dimeric RGD peptide was significantly higher than that of the monomeric analogue at 1, 2, and 4 hours post-injection. Similarly, a 64Cu-labeled tetrameric RGD peptide demonstrated significantly higher tumor uptake in a U87MG tumor model compared to the dimer and monomer. The octameric version showed even higher tumor uptake and longer retention.
| Peptide Type | Tumor Model | Tumor Uptake (%ID/g) | Time Point (post-injection) | Reference |
| Monomeric 99mTc-HYNIC-c(RGDfK) | OVCAR-3 | 5.2 ± 0.6 | Peak | |
| Dimeric 99mTc-HYNIC-E-[c(RGDfK)]2 | OVCAR-3 | 5.8 ± 0.7 | Peak | |
| 64Cu-DOTA-RGD Tetramer | U87MG | ~10.3 | 30 min | |
| 64Cu-DOTA-RGD Octamer | U87MG | ~11.7 | 30 min | |
| 64Cu-DOTA-RGD Tetramer | c-neu oncomouse | ~4.4 | 60 min | |
| 64Cu-DOTA-RGD Octamer | c-neu oncomouse | ~8.9 | 60 min |
It is important to note that while tumor uptake is enhanced, some studies have reported increased kidney retention with multimeric RGD peptides, which is a critical consideration for the development of radiopharmaceuticals.
Enhanced Cellular Internalization
The multivalent nature of multimeric RGD peptides can also lead to enhanced internalization into tumor cells. This is a crucial aspect for drug delivery applications where the therapeutic payload needs to reach intracellular targets. The clustering of integrin receptors induced by multimeric ligands can trigger endocytosis, leading to more efficient cellular uptake. Studies have shown that tetrameric RGD peptidomimetics enhance tumor cell endocytosis in a manner similar to tetrameric RGD peptides.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the comparison of monomeric and multimeric RGD peptides.
Competitive Binding Assay (IC50 Determination)
This assay is used to determine the binding affinity of the RGD peptides.
-
Cell Culture: Integrin-expressing cells (e.g., U87MG human glioblastoma cells) are cultured in appropriate media.
-
Assay Setup: Cells are seeded in multi-well plates and allowed to adhere.
-
Competition: A constant concentration of a radiolabeled RGD ligand (e.g., 125I-echistatin) is added to the cells along with varying concentrations of the unlabeled monomeric or multimeric RGD peptides.
-
Incubation: The cells are incubated to allow for competitive binding to the integrin receptors.
-
Washing and Lysis: Unbound radioligand is washed away, and the cells are lysed to release the bound radioligand.
-
Quantification: The amount of bound radioactivity is measured using a gamma counter.
-
Data Analysis: The IC50 value, which is the concentration of the unlabeled peptide that inhibits 50% of the specific binding of the radiolabeled ligand, is calculated.
In Vivo Biodistribution and Tumor Uptake Studies
These studies assess the tumor-targeting efficacy of the RGD peptides in animal models.
-
Animal Model: Tumor-bearing animal models are established, for example, by subcutaneously injecting human tumor cells (e.g., U87MG or OVCAR-3) into immunocompromised mice.
-
Radiolabeling: The monomeric and multimeric RGD peptides are labeled with a suitable radionuclide (e.g., 64Cu, 99mTc).
-
Injection: A known amount of the radiolabeled peptide is injected into the tumor-bearing mice, typically via the tail vein.
-
Time-Course Analysis: At various time points post-injection, groups of mice are euthanized.
-
Organ Dissection and Weighing: Tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, etc.) are dissected, weighed, and the radioactivity in each sample is measured using a gamma counter.
-
Data Calculation: The uptake in each organ is calculated and expressed as the percentage of the injected dose per gram of tissue (%ID/g).
Visualizing the Concepts
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: Monomeric vs. Multimeric RGD peptide interaction with an integrin receptor.
Caption: A simplified experimental workflow for in vivo tumor targeting studies.
Caption: Simplified signaling pathway initiated by multimeric RGD binding to integrins.
Conclusion
References
- 1. Multimeric RGD-Based Strategies for Selective Drug Delivery to Tumor Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
Cyclo(RGDfK(Mal)): A Comprehensive Review of its Applications in Targeted Drug Delivery and Molecular Imaging
For researchers, scientists, and drug development professionals, the cyclic peptide Cyclo(RGDfK(Mal)) has emerged as a pivotal tool in the targeted delivery of therapeutics and imaging agents. Its high affinity and selectivity for αvβ3 integrin, a cell surface receptor overexpressed in various cancer cells and angiogenic blood vessels, make it an ideal candidate for precision medicine. This guide provides an objective comparison of Cyclo(RGDfK(Mal))'s performance with other alternatives, supported by experimental data, detailed methodologies, and visual representations of key biological and experimental processes.
Unveiling the Power of Targeted Recognition: Binding Affinity of Cyclo(RGDfK)
The efficacy of Cyclo(RGDfK(Mal)) as a targeting ligand is fundamentally determined by its binding affinity to integrins. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify this affinity, with lower values indicating stronger binding. The maleimide (B117702) (Mal) group on the lysine (B10760008) (K) residue allows for straightforward conjugation to therapeutic payloads or imaging agents without significantly compromising its binding characteristics.
Numerous studies have quantified the binding affinity of Cyclo(RGDfK) and its derivatives to various integrin subtypes. The data consistently demonstrates a high selectivity for αvβ3 integrin.
| Compound | Integrin Subtype | IC50 (nM) | Cell Line/Assay Condition | Reference |
| Cyclo(RGDfK) | αvβ3 | 0.94 | Not specified | [1] |
| Cyclo(RGDfK) | αvβ3 | 2.3 | Solid-phase binding assay | [2] |
| Cyclo(RGDfK) | αvβ6 | 82.8 ± 4.9 | Biotinylated fibronectin competition | [3] |
| F-Galacto-c(RGDfK) | αvβ3 | 8 | Solid-phase binding assay | [2] |
| c(RGDfK)-Peg-MPA | αvβ3 | 15 | Solid-phase binding assay | [2] |
| Pt-c(RGDfK) | αvβ3 | 12.8 ± 2.1 | Cytotoxicity in SK-MEL-28 cells | [4] |
| RAFT-{c(RGDfK)}4 | αvβ3 | 1.7 ± 0.6 | Cytotoxicity in SK-MEL-28 cells | [4] |
Harnessing Cyclo(RGDfK(Mal)) for Targeted Drug Delivery
The ability to specifically target cancer cells and tumor vasculature has positioned Cyclo(RGDfK(Mal)) as a valuable component in various drug delivery systems, including liposomes, micelles, and nanoparticles. These targeted systems aim to increase the concentration of cytotoxic agents at the tumor site, thereby enhancing therapeutic efficacy while minimizing systemic toxicity.
Performance of Cyclo(RGDfK)-Functionalized Drug Delivery Systems
| Delivery System | Drug | Tumor Model | Key Findings | Reference |
| cRGDfK-conjugated succinoyl-TPGS nanomicelles | Docetaxel | DU145 human prostate cancer cells | Enhanced cellular uptake, apoptosis, and anti-angiogenic effects compared to non-targeted nanomicelles. | [5] |
| RGD-modified liposomes | Doxorubicin | C6 glioma cells | Increased cellular uptake compared to non-targeted liposomes. | |
| Pt(IV) pro-drug conjugated to c(RGDfK) | Picoplatin | SK-MEL-28 melanoma cells | 2.6-fold increase in antitumor activity compared to the unconjugated drug. | [4] |
| Pt(IV) pro-drug conjugated to RAFT-{c(RGDfK)}4 | Picoplatin | SK-MEL-28 melanoma cells | 20-fold increase in antitumor activity compared to the unconjugated drug. | [4] |
Visualizing Disease: Cyclo(RGDfK(Mal)) in Molecular Imaging
The specific accumulation of Cyclo(RGDfK(Mal))-conjugated imaging agents at sites of high αvβ3 integrin expression allows for the non-invasive visualization of tumors and angiogenesis. Radiolabeling the peptide with positron emitters (e.g., ⁶⁸Ga, ¹⁸F) for Positron Emission Tomography (PET) or with gamma emitters (e.g., ⁹⁹ᵐTc, ¹¹¹In) for Single Photon Emission Computed Tomography (SPECT) has been extensively explored.
Tumor Uptake of Radiolabeled Cyclo(RGDfK) Tracers
| Radiotracer | Tumor Model | Tumor Uptake (%ID/g) | Time Point | Reference |
| [⁹⁹ᵐTc]HYNIC-cRGDfk-NPY | MCF-7 breast cancer | 9.30 ± 3.25 | Not specified | [6] |
| [⁹⁹ᵐTc]HYNIC-cRGDfk-NPY | MDA-MB-231 breast cancer | 4.93 ± 1.01 | Not specified | [6] |
| ¹¹¹In-DOTA-EB-cRGDfK | U-87 MG glioblastoma | 27.1 ± 2.7 | 24 h | [7] |
| ¹⁸F-FPTA-RGD2 | U87MG glioma | 2.1 ± 0.4 | 1 h | |
| ⁶⁴Cu-NODAGA-c(RGDfK) | U87MG glioma | Showed high-contrast images | 18 h |
The Molecular Mechanism: Integrin αvβ3 Signaling Pathway
Upon binding of Cyclo(RGDfK(Mal)) to αvβ3 integrin, a cascade of intracellular signaling events is initiated. This pathway plays a crucial role in cell adhesion, migration, proliferation, and survival. Understanding this pathway is essential for designing effective targeted therapies.
Caption: Integrin αvβ3 signaling pathway initiated by Cyclo(RGDfK) binding.
Experimental Corner: Key Methodologies
Reproducible and reliable experimental data are the cornerstones of scientific advancement. This section provides detailed protocols for key experiments involving Cyclo(RGDfK(Mal)).
Protocol 1: In Vitro Integrin Binding Assay (Competitive ELISA)
This assay determines the binding affinity (IC50) of a test compound by measuring its ability to compete with a known biotinylated ligand for binding to purified integrin receptors.
Materials:
-
Purified αvβ3 integrin receptor
-
Biotinylated vitronectin or fibronectin
-
Cyclo(RGDfK(Mal)) or other test compounds
-
96-well microtiter plates
-
Bovine Serum Albumin (BSA)
-
Streptavidin-horseradish peroxidase (HRP) conjugate
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with purified αvβ3 integrin (e.g., 1 µg/mL in PBS) overnight at 4°C.
-
Blocking: Wash the wells with PBS and block with 1% BSA in PBS for 1 hour at room temperature.
-
Competition: Add varying concentrations of the test compound (e.g., Cyclo(RGDfK)) and a fixed concentration of biotinylated vitronectin to the wells. Incubate for 2-3 hours at room temperature.
-
Detection: Wash the wells and add streptavidin-HRP conjugate. Incubate for 1 hour at room temperature.
-
Development: Wash the wells and add TMB substrate. Incubate until a blue color develops.
-
Stopping and Reading: Stop the reaction with a stop solution and measure the absorbance at 450 nm using a plate reader.
-
Analysis: Plot the absorbance against the logarithm of the competitor concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Preparation of Cyclo(RGDfK)-Conjugated Liposomes (Post-Insertion Method)
This method involves the insertion of peptide-lipid conjugates into pre-formed liposomes.
Materials:
-
Lipids (e.g., DSPC, Cholesterol)
-
DSPE-PEG-Maleimide
-
Cyclo(RGDfK) with a free thiol group
-
Doxorubicin (or other drug)
-
Hydration buffer (e.g., PBS)
-
Extrusion apparatus with polycarbonate membranes
Procedure:
-
Liposome (B1194612) Formulation: Dissolve lipids in an organic solvent, evaporate the solvent to form a thin film, and hydrate (B1144303) the film with a drug-containing buffer to form multilamellar vesicles.
-
Extrusion: Extrude the liposome suspension through polycarbonate membranes of decreasing pore size to obtain unilamellar vesicles of a defined size.
-
Peptide Conjugation: Incubate the pre-formed liposomes with a solution of Cyclo(RGDfK)-SH and DSPE-PEG-Maleimide to allow for the maleimide-thiol reaction. The reaction is typically carried out at room temperature for several hours.
-
Purification: Remove unconjugated peptide and excess reagents by size exclusion chromatography or dialysis.
-
Characterization: Characterize the liposomes for size, zeta potential, drug encapsulation efficiency, and peptide conjugation efficiency.
Protocol 3: In Vivo Tumor Imaging using Radiolabeled Cyclo(RGDfK) (PET/CT)
This protocol outlines the general procedure for imaging αvβ3 integrin expression in a tumor-bearing mouse model.
Materials:
-
Tumor-bearing mice (e.g., U87MG xenografts in nude mice)
-
Radiolabeled Cyclo(RGDfK) (e.g., ⁶⁸Ga-DOTA-RGD)
-
PET/CT scanner
-
Anesthesia
Procedure:
-
Animal Preparation: Anesthetize the tumor-bearing mouse.
-
Radiotracer Injection: Intravenously inject the radiolabeled Cyclo(RGDfK) tracer via the tail vein.
-
Imaging: At a predetermined time point post-injection (e.g., 60 minutes), acquire PET and CT images. The CT scan is used for anatomical co-registration.
-
Image Analysis: Reconstruct the PET images and quantify the radiotracer uptake in the tumor and other organs of interest. The uptake is typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).
-
Blocking Experiment (for specificity): To confirm that the tumor uptake is specific to αvβ3 integrin, a separate group of mice can be co-injected with an excess of non-radiolabeled Cyclo(RGDfK) to block the receptors. A significant reduction in tumor uptake in the blocked group confirms specificity.
Visualizing the Experimental Process
A clear understanding of the experimental workflow is crucial for designing and interpreting studies.
Caption: A typical experimental workflow for developing Cyclo(RGDfK)-based targeted agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Molecular Delivery of Cytotoxic Agents via Integrin Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. eatris.cz [eatris.cz]
- 6. Recent Progress of RGD Modified Liposomes as Multistage Rocket Against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Click Chemistry for 18F-Labeling of RGD Peptides and microPET Imaging of Tumor Integrin αvβ3 Expression - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Cyclo(RGDfK(Mal)): A Procedural Guide
Cyclo(RGDfK(Mal)) is a potent inhibitor of αvβ3 integrin and is utilized in research to target tumor microvasculature.[1][2] As with any chemical reagent, adherence to proper disposal procedures is paramount to minimize environmental impact and ensure personnel safety.
Chemical and Physical Properties
A summary of the key quantitative data for Cyclo(RGDfK) is presented below. This information is crucial for a comprehensive understanding of the compound's characteristics, which informs its safe handling and disposal.
| Property | Value |
| CAS Number | 161552-03-0[2][3][4][5] |
| Molecular Formula | C₂₇H₄₁N₉O₇[3][4][5][6] |
| Molecular Weight | 603.67 g/mol [1][4][5] |
| Purity | ≥95% to ≥97%[3][4] |
| Solubility | DMSO: 15 mg/mL[3], PBS (pH 7.2): 10 mg/mL[3], Water: Soluble to 1 mg/mL, Ethanol: 84 mg/mL[1] |
| Storage | Store at -20°C[3][5] |
| Stability | ≥ 4 years at -20°C[3] |
Recommended Disposal Protocol
The following is a generalized, step-by-step protocol for the disposal of Cyclo(RGDfK(Mal)). It is imperative to consult your institution's specific environmental health and safety (EHS) guidelines, as local regulations may vary.
Step 1: Personal Protective Equipment (PPE) Before handling the material for disposal, ensure appropriate PPE is worn, including safety glasses, a lab coat, and chemical-resistant gloves.
Step 2: Waste Characterization While a specific safety data sheet (SDS) with disposal guidelines was not identified, based on its chemical structure (a peptide), Cyclo(RGDfK(Mal)) is not expected to be classified as a hazardous waste unless it has been mixed with hazardous substances. However, it is crucial to review the full list of ingredients in your solution containing the peptide.
Step 3: Segregation of Waste Segregate the waste stream containing Cyclo(RGDfK(Mal)). Do not mix it with other chemical waste streams unless compatibility has been confirmed. If the peptide is in a solution with hazardous solvents, it must be disposed of as hazardous waste.
Step 4: Aqueous Waste Disposal If the Cyclo(RGDfK(Mal)) is in an aqueous, non-hazardous buffer solution (e.g., PBS), it can likely be disposed of down the drain with copious amounts of water. However, this is strictly dependent on your local EHS regulations. Always verify with your institution's EHS office before proceeding.
Step 5: Solid Waste Disposal Unused or expired solid Cyclo(RGDfK(Mal)) should be placed in a clearly labeled, sealed container. This container should then be disposed of through your institution's chemical waste program.
Step 6: Decontamination All labware and surfaces that have come into contact with Cyclo(RGDfK(Mal)) should be thoroughly decontaminated. A standard laboratory detergent and water are generally sufficient.
Step 7: Documentation Maintain a record of the disposal, including the date, quantity, and method of disposal, in your laboratory notebook or waste disposal log.
Disposal Decision Workflow
The following diagram illustrates the logical steps to determine the appropriate disposal route for Cyclo(RGDfK(Mal)).
Disclaimer: This information is intended as a general guide. Always prioritize your institution's specific safety and disposal protocols. The absence of a specific manufacturer's SDS with disposal instructions necessitates a cautious approach based on established laboratory safety principles.
References
Personal protective equipment for handling Cyclo(RGDfK(Mal))
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is critical to minimize exposure and ensure safety. The following table summarizes the recommended PPE for handling Cyclo(RGDfK(Mal)).
| Protection Type | Recommended PPE | Purpose |
| Eye Protection | Chemical safety goggles or a face shield | Protects eyes from splashes and airborne particles. |
| Hand Protection | Compatible chemical-resistant gloves | Prevents skin contact with the compound. |
| Body Protection | Laboratory coat or chemical-resistant apron | Shields skin and clothing from contamination. |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator | Recommended when handling the powder form to avoid inhalation.[1] |
Operational Plan for Handling Cyclo(RGDfK(Mal))
Adherence to a strict operational workflow is crucial for minimizing risks during the handling and use of Cyclo(RGDfK(Mal)).
1. Preparation and Weighing:
-
All handling of the solid compound should be conducted in a certified chemical fume hood to prevent the inhalation of any fine powders.[2]
-
When weighing the solid, use appropriate tools like anti-static weigh paper or a microbalance enclosure to minimize dispersal.[2]
2. Solution Preparation:
-
Prepare solutions in a chemical fume hood.[2]
-
Cyclo(RGDfK(Mal)) is soluble in polar organic solvents like DMF and DMSO.[2]
3. Experimental Use:
-
The maleimide (B117702) group is reactive towards thiols.[3] All reactions involving the maleimide group should be performed with the appropriate PPE.
4. Spill Management:
-
In case of a spill, evacuate the immediate area and ensure adequate ventilation.[3]
-
Do not use a vacuum cleaner for cleanup as it can disperse the fine powder.[3]
-
Collect the spilled powder and cleanup materials into a sealed container labeled as hazardous waste.[3]
-
Clean the contaminated surface thoroughly with a detergent solution and then rinse with water.[3] Collect the cleaning solutions as hazardous waste.[3]
Disposal Plan for Cyclo(RGDfK(Mal))
Proper disposal of Cyclo(RGDfK(Mal)) and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.[2]
Deactivation of Maleimide:
-
The reactive maleimide group can be deactivated by reacting it with an excess of a thiol-containing compound, such as β-mercaptoethanol.[3]
-
This reaction should be allowed to proceed for at least 2 hours at room temperature with occasional mixing to ensure complete reaction.[3]
Waste Segregation and Disposal:
-
Solid Waste: Dispose of contaminated solid waste, such as pipette tips, microfuge tubes, and gloves, in a designated hazardous waste container.[2] Unused solid Cyclo(RGDfK(Mal)) should also be disposed of as hazardous chemical waste.[3]
-
Liquid Waste: Collect all liquid waste containing Cyclo(RGDfK(Mal)), including the deactivated solution, in a clearly labeled, sealed, and appropriate hazardous waste container.[2][3] Do not pour it down the drain.[2][3]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the specific contents.[3]
-
Storage: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[3]
-
Collection: Arrange for the collection and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3]
Experimental Workflow
The following diagram illustrates the key steps and safety precautions for a typical workflow involving Cyclo(RGDfK(Mal)).
Caption: A typical workflow for handling Cyclo(RGDfK(Mal)).
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
